molecular formula C7H8N2S B1582699 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine CAS No. 36267-71-7

2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine

Cat. No.: B1582699
CAS No.: 36267-71-7
M. Wt: 152.22 g/mol
InChI Key: XSUYIZJJKIKWFN-UHFFFAOYSA-N
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Description

5, 7-Dihydro-2-methylthieno[3, 4-D]pyrimidine, also known as 2-methyl-5, 7-dihydrothieno(3, 4-D)pyrimidine or fema 3338, belongs to the class of organic compounds known as thienopyrimidines. These are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is 5-membered ring consisting of four carbon atoms and one sulfur atom. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. 5, 7-Dihydro-2-methylthieno[3, 4-D]pyrimidine exists as a solid, slightly soluble (in water), and a moderately basic compound (based on its pKa). Within the cell, 5, 7-dihydro-2-methylthieno[3, 4-D]pyrimidine is primarily located in the cytoplasm. 5, 7-Dihydro-2-methylthieno[3, 4-D]pyrimidine has a chip, corn, and popcorn taste.

Properties

IUPAC Name

2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine
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InChI

InChI=1S/C7H8N2S/c1-5-8-2-6-3-10-4-7(6)9-5/h2H,3-4H2,1H3
Source PubChem
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InChI Key

XSUYIZJJKIKWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CSCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8N2S
Source PubChem
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DSSTOX Substance ID

DTXSID1052038
Record name 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine
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Molecular Weight

152.22 g/mol
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Physical Description

Solid, Solid; Meaty roasted aroma
Record name 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine
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Record name 5,7-Dihydro-2-methylthieno(3,4-d)pyrimidine
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Boiling Point

280.00 to 281.00 °C. @ 760.00 mm Hg
Record name 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine
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Solubility

very slightly, Very slighlty soluble in water, Soluble (in ethanol)
Record name 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine
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Record name 5,7-Dihydro-2-methylthieno(3,4-d)pyrimidine
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CAS No.

36267-71-7
Record name 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine
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Record name 5,7-Dihydro-2-methylthieno(3,4-d)pyrimidine
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Record name Thieno[3,4-d]pyrimidine, 5,7-dihydro-2-methyl-
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Record name 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine
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Record name 5,7-DIHYDRO-2-METHYLTHIENO(3,4-D)PYRIMIDINE
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Record name 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine
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Melting Point

64.5 - 65 °C
Record name 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class of molecules. Thienopyrimidines are recognized for their structural analogy to purine bases, which imparts them with significant therapeutic potential, including applications in the development of kinase inhibitors for cancer therapy. This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its application in research and drug development. Beyond a simple tabulation of data, this document delves into the experimental methodologies for determining these properties, providing a framework for their validation and application in a laboratory setting.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry and materials science. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and formulation characteristics.

PropertyValueSource(s)
Molecular Formula C₇H₈N₂S[1][2]
Molecular Weight 152.22 g/mol [1][2][3]
Appearance White to pale yellow crystals[1]
Melting Point 64.5-65 °C[1]
Boiling Point 280.8 °C at 760 mmHg[1]
Density 1.26 g/cm³[1]
Flash Point 123.6 °C[1]
pKa (Predicted) 2.08 ± 0.20[2]
Solubility Very slightly soluble in water; Soluble in ethanol[1]
CAS Number 36267-71-7[1][2][4]

Experimental Protocols for Property Determination

To ensure scientific rigor and reproducibility, the physical properties of a compound must be determined using standardized and validated experimental protocols. This section outlines the methodologies for measuring key physical parameters of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded to define the melting range.

Workflow for Melting Point Determination
Solubility Assessment

Solubility is a crucial parameter in drug development, influencing bioavailability and formulation design. A qualitative and semi-quantitative understanding of a compound's solubility in various solvents is essential.

Methodology: Visual Solubility Assessment

  • Solvent Selection: A range of solvents of varying polarity are selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed in a small vial.

  • Solvent Addition: The selected solvent is added portion-wise (e.g., 0.1 mL increments) to the vial.

  • Observation: After each addition, the mixture is vortexed and visually inspected for complete dissolution. The point at which the solid completely dissolves provides a semi-quantitative measure of solubility (e.g., mg/mL).

G start Start weigh Weigh Compound start->weigh add_solvent Add Solvent Increment weigh->add_solvent vortex Vortex add_solvent->vortex observe Observe for Dissolution vortex->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Solid Remains observe->not_dissolved No record Record Solubility dissolved->record not_dissolved->add_solvent end End record->end

Experimental Workflow for Solubility Assessment
pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For ionizable drugs, pKa is a critical determinant of their absorption and distribution in the body, as it dictates the extent of ionization at different physiological pH values.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a water/ethanol mixture).

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Logical Flow for pKa Determination

Spectral Data for Structural Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the dihydrothieno ring, and the aromatic proton on the pyrimidine ring. The chemical shifts and coupling patterns of these signals would provide definitive evidence for the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule, including the methyl carbon, the methylene carbons, the aromatic carbons, and the quaternary carbons of the fused ring system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound would include:

  • C-H stretching vibrations for the methyl and methylene groups.

  • C=N and C=C stretching vibrations within the pyrimidine and thiophene rings.

  • C-S stretching vibrations of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight of 152.22 g/mol . A high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. While a spectrum for the target compound is not available, the mass spectrum of the related compound, this compound 6,6-dioxide, has been reported[5].

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of this compound, a compound of interest in drug discovery and development. By detailing not only the values of these properties but also the experimental methodologies for their determination, this guide serves as a valuable resource for researchers. The presented protocols and data establish a foundation for the consistent and reliable use of this compound in scientific research, facilitating further exploration of its therapeutic potential. It is important to note the current lack of publicly available, experimentally verified spectral data for this specific compound, and researchers are encouraged to perform and report these characterizations to further enrich the scientific understanding of this promising molecule.

References

An In-Depth Technical Guide to 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine (CAS No. 36267-71-7), a heterocyclic compound belonging to the thienopyrimidine family. While primarily recognized as a flavoring agent, the thieno[3,4-d]pyrimidine core structure is a key pharmacophore in medicinal chemistry due to its bioisosteric relationship with purine bases. This guide delves into the physicochemical properties, synthesis, and characterization of this foundational molecule. Furthermore, it explores the extensive therapeutic potential of the broader thienopyrimidine class, highlighting key biological targets and mechanisms of action that have been elucidated for its more complex derivatives. This document aims to serve as a foundational resource for researchers interested in leveraging the thieno[3,4-d]pyrimidine scaffold for the development of novel therapeutics.

Introduction to this compound

This compound is an organic heterocyclic compound featuring a thiophene ring fused to a pyrimidine ring.[1][2] This core structure is of significant interest in medicinal chemistry because thienopyrimidines are considered bioisosteres of purines, the fundamental components of DNA and RNA.[3][4] This structural similarity allows thienopyrimidine derivatives to interact with a wide range of biological targets, including enzymes and receptors that recognize purine-based substrates.

While the primary documented application of this compound is in the flavor and fragrance industry due to its characteristic roasted, meaty, or popcorn-like aroma, the thienopyrimidine scaffold has been extensively investigated for its therapeutic potential.[5][6] Derivatives of this core structure have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4]

This guide will provide a detailed examination of the core molecule, this compound, and then expand to discuss the broader therapeutic landscape of its derivatives, offering insights for drug discovery and development programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a core scaffold is essential for its application in drug design and development. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 36267-71-7[5][7]
Molecular Formula C₇H₈N₂S[5][7]
Molecular Weight 152.22 g/mol [5][7]
Appearance White to pale yellow crystalline solid[5]
Melting Point 64.5-65 °C[5]
Boiling Point 280.8 °C at 760 mmHg[5]
Density 1.26 g/cm³[5]
Solubility Very slightly soluble in water; soluble in ethanol[5]
IUPAC Name This compound[2]

Synthesis and Characterization

The synthesis of the thieno[3,4-d]pyrimidine core can be achieved through various synthetic routes, typically involving the construction of the pyrimidine ring onto a pre-existing thiophene derivative.

General Synthesis Pathway

A common and effective method for the synthesis of 2-substituted-5,7-dihydrothieno[3,4-d]pyrimidines involves the condensation of a suitable thiophene-based precursor with an amidine. Specifically, the reaction of a 3-carbomethoxytetrahydro-4-furanone derivative (which serves as a precursor to the dihydrothiophene ring) with acetamidine hydrochloride can yield the target compound.

Diagram of General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification A Methyl 4-oxotetrahydrothiophene-3-carboxylate C Condensation Reaction (Base, Solvent, Heat) A->C B Acetamidine Hydrochloride B->C D This compound C->D Formation of pyrimidine ring E Recrystallization / Chromatography D->E

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Reaction Setup

  • To a stirred solution of methyl 4-oxotetrahydrothiophene-3-carboxylate (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add acetamidine hydrochloride (1.2 equivalents).

  • Add a base, such as sodium ethoxide or sodium methoxide (1.5 equivalents), to the mixture. The base is crucial for deprotonating the amidine and facilitating the condensation reaction.

Step 2: Cyclocondensation

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • The causality behind heating is to provide the necessary activation energy for the intramolecular cyclization and dehydration steps that lead to the formation of the stable aromatic pyrimidine ring.

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a dilute acid, such as acetic acid.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Techniques

The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic peaks for the methyl group protons, the methylene protons of the dihydrothiophene ring, and the aromatic proton on the pyrimidine ring.

    • ¹³C NMR: Would display distinct signals for each of the seven carbon atoms in the molecule, with chemical shifts indicative of their electronic environment.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (152.22 g/mol ). The fragmentation pattern can provide further structural information.[1][8]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C=N, and C=C bonds within the molecule.

Therapeutic Potential and Biological Activity of the Thienopyrimidine Scaffold

While this compound itself is primarily known as a flavoring agent, the broader thienopyrimidine class of compounds has been extensively explored for various therapeutic applications. The structural similarity to purines allows these compounds to act as competitive inhibitors for a variety of enzymes.

Kinase Inhibition in Oncology

Many thienopyrimidine derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Several thienopyrimidine derivatives have been shown to be potent inhibitors of VEGFR-2 kinase.[1][9]

Diagram of VEGFR-2 Signaling Pathway Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thieno Thienopyrimidine Derivative Thieno->VEGFR2 Inhibits PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR-2 signaling cascade by thienopyrimidine derivatives.

  • PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Thienopyrimidine derivatives have been designed as potent and selective inhibitors of PI3K isoforms.[3][10]

  • PIM Kinase Inhibition: PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation. Thienopyrimidine-based compounds have been identified as potent inhibitors of PIM kinases.

Other Anticancer Mechanisms

Beyond kinase inhibition, thienopyrimidine derivatives have shown efficacy through other anticancer mechanisms.

  • Microtubule Targeting: Microtubules are essential components of the cytoskeleton involved in cell division. Some thienopyrimidine derivatives act as microtubule targeting agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7]

  • DHFR Inhibition: Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell division. The thienopyrimidine scaffold has been utilized to develop novel DHFR inhibitors.

Future Perspectives and Conclusion

This compound represents a fundamental building block within the medicinally important class of thienopyrimidines. While its direct biological activity beyond being a flavoring agent is not extensively documented, the thieno[3,4-d]pyrimidine core is a privileged scaffold for the development of potent and selective inhibitors of various biological targets.

The versatility of this scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties and target specificity. Future research in this area will likely focus on:

  • The design and synthesis of novel libraries of thieno[3,4-d]pyrimidine derivatives.

  • The exploration of their efficacy against a wider range of therapeutic targets.

  • The optimization of their pharmacokinetic and pharmacodynamic profiles for in vivo applications.

References

  • Mghwary, A. E.-S., Gedawy, E. M., Kamal, A. M., & Abuel-Maaty, S. M. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 746–761.
  • Hennequin, L. F., Allen, J., B-Rao, C., Breed, J., Curwen, J., Dalgliesh, C., ... & Wedge, S. R. (2003). SAR of thienopyrimidines as VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(24), 4453-4456.
  • MDPI. (n.d.). 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. Retrieved from [Link]

  • Ali, A. A., Lee, Y. R., & Choh, K. N. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1641-1662.
  • MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Retrieved from [Link]

  • Abdel-Gawad, S. M., El-Gaby, M. S. A., & Aly, H. M. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Organic Chemistry, 4(2), 115-124.
  • Rashmi, P., Nargund, L. V. G., & Hazra, K. (2012). Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity. Journal of Chemical and Pharmaceutical Research, 4(6), 3100-3106.
  • Al-Ghorbani, M., El-Gazzar, A. R. B. A., & Ng, S. W. (2015).
  • National Center for Biotechnology Information. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Retrieved from [Link]

  • Liu, C., Liu, Y., Li, W., Zhou, Y., Zhang, Y., & Liu, M. (2014). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1026–1031.
  • ACS Publications. (2022). Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies. Retrieved from [Link]

  • MDPI. (n.d.). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Retrieved from [Link]

  • SciELO. (2024). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Retrieved from [Link]

  • ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Retrieved from [Link]

  • SIELC Technologies. (2018). 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-METHYLTHIO-9-METHYL-5,7-DIHYDROTHIENO-[3.4-E]-1,2,4-TRIAZOLO-[1.5-A]-PYRIMIDIN-8(9H)-ONE. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 5,7-DIHYDRO-2-METHYLTHIENO(3,4-D)PYRIMIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]

  • ACS Publications. (2019). Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Potent Antiviral Activities. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine (CAS No: 36267-71-7), a heterocyclic compound with applications in the flavor and fragrance industry.[1] Given the limited availability of public spectroscopic data for this specific molecule, this document serves as a practical and theoretical resource for researchers seeking to generate and interpret high-quality analytical data. It outlines detailed protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and provides predicted spectral characteristics based on the compound's structure. This guide is intended to empower researchers in drug discovery, chemical synthesis, and quality control to confidently identify and characterize this compound and its analogues.

Introduction: The Significance of Spectroscopic Analysis

This compound, with the molecular formula C₇H₈N₂S and a molecular weight of 152.22 g/mol , belongs to the thienopyrimidine class of heterocyclic compounds.[1][2] Its "roasted meaty aroma" has led to its use as a flavoring agent.[1] For professionals in drug development and chemical research, a thorough understanding of a molecule's structure and purity is paramount. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of chemical identity and integrity.

This guide adopts a first-principles approach, offering both the "how" and the "why" behind the spectroscopic analysis of the target molecule. By understanding the expected spectral outcomes and the experimental nuances, researchers can ensure the generation of reliable and reproducible data, a critical aspect of scientific rigor and regulatory compliance.

Molecular Structure and Predicted Spectroscopic Overview

A foundational understanding of the molecular structure is essential for predicting and interpreting spectroscopic data.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Based on this structure, we can anticipate the following general spectroscopic signatures:

  • ¹H NMR: Signals corresponding to the methyl protons, two distinct methylene groups, and potentially a pyrimidine proton. The chemical shifts and coupling patterns will be indicative of their electronic environment and spatial relationships.

  • ¹³C NMR: Resonances for the methyl carbon, two methylene carbons, and the carbons of the heterocyclic ring system.

  • IR Spectroscopy: Characteristic vibrational bands for C-H bonds (aliphatic and aromatic/heteroaromatic), C=N, and C-S stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, followed by a fragmentation pattern that reflects the stability of the bicyclic core and the loss of substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

Experimental Protocol: Acquiring High-Quality NMR Data

Rationale: The choice of solvent and internal standard is critical for accurate chemical shift referencing and avoiding signal overlap. A clean, high-quality NMR tube is essential to prevent line broadening and artifacts.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent should be based on the compound's solubility.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to obtain singlets for all carbon environments.

    • (Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer lock Lock transfer->lock shim Shim lock->shim H1 Acquire ¹H Spectrum shim->H1 C13 Acquire ¹³C Spectrum H1->C13 TwoD Acquire 2D Spectra (COSY, HSQC) C13->TwoD phase Phasing & Baseline Correction TwoD->phase integrate Integration phase->integrate peak_pick Peak Picking integrate->peak_pick assign Structural Assignment peak_pick->assign

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectrum and Interpretation
Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~8.5 - 9.0Singlet1HH on pyrimidine ringProtons on electron-deficient aromatic rings are deshielded.
~4.0 - 4.5Singlet2HCH₂ adjacent to S and C=CMethylene protons adjacent to a heteroatom and a double bond.
~3.8 - 4.2Singlet2HCH₂ adjacent to N and C=CMethylene protons adjacent to a nitrogen atom.
~2.5 - 2.8Singlet3H-CH₃Methyl group attached to the electron-deficient pyrimidine ring.

Expert Insights: The two methylene groups are not chemically equivalent and may appear as distinct singlets or, if coupled, as complex multiplets. The exact chemical shifts will be influenced by the solvent. A COSY spectrum would be invaluable in confirming the connectivity, although in this case, with expected singlets, its utility might be in confirming the absence of coupling.

Predicted ¹³C NMR Spectrum and Interpretation
Predicted Chemical Shift (ppm) Assignment Rationale
~160 - 165C=N carbonQuaternary carbon in the pyrimidine ring.
~150 - 155C=N carbonQuaternary carbon in the pyrimidine ring.
~130 - 140C=C carbonQuaternary carbon of the thiophene ring fused to the pyrimidine ring.
~120 - 130C=C carbonQuaternary carbon of the thiophene ring fused to the pyrimidine ring.
~45 - 55CH₂ adjacent to SAliphatic carbon deshielded by the sulfur atom.
~40 - 50CH₂ adjacent to NAliphatic carbon deshielded by the nitrogen atom.
~20 - 25-CH₃Aliphatic methyl carbon.

Expert Insights: An HSQC spectrum is the most reliable method for definitively assigning the protonated carbons by correlating the ¹H and ¹³C signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

Rationale: The choice between Attenuated Total Reflectance (ATR) and KBr pellet methods depends on the sample amount and desired data quality. ATR is generally faster and requires minimal sample preparation.

Step-by-Step Methodology (ATR):

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Acquire Spectrum: Apply pressure using the anvil and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and label the significant peaks.

Predicted IR Absorption Bands and Interpretation
Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000C-H stretchAromatic/Heteroaromatic C-H
2950 - 2850C-H stretchAliphatic C-H (CH₃, CH₂)
1650 - 1550C=N stretchPyrimidine ring
1500 - 1400C=C stretchThiophene/Pyrimidine rings
1470 - 1430C-H bendAliphatic C-H (CH₂, CH₃)
700 - 600C-S stretchThiophene ring

Expert Insights: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks unique to the molecule, which can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Experimental Protocol: Acquiring a Mass Spectrum

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and provides a strong molecular ion peak, which is crucial for determining the molecular weight.

Step-by-Step Methodology (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions in the mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ for positive mode) and major fragment ions.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow Sample Pure Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (ATR or KBr) Sample->IR MS Mass Spectrometry (ESI or EI) Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Data_Reporting Comprehensive Data Reporting Structure_Elucidation->Data_Reporting Purity_Assessment->Data_Reporting

Caption: A flowchart illustrating the integrated approach to spectroscopic analysis.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion: The expected monoisotopic mass is 152.0408 g/mol . In positive mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 153.0481.

  • Fragmentation Pattern: The thienopyrimidine core is relatively stable. Fragmentation may occur via the loss of the methyl group or cleavage of the dihydrothiophene ring. A detailed analysis of the fragmentation pattern can provide further structural confirmation.

Conclusion and Best Practices

This guide provides a robust framework for the spectroscopic characterization of this compound. While publicly available spectra are scarce, the principles and protocols outlined here will enable researchers to generate and interpret their own high-quality data.

Key Recommendations for Scientific Integrity:

  • Orthogonal Techniques: Always use multiple spectroscopic techniques (NMR, IR, MS) for comprehensive characterization.

  • Data Archiving: Properly archive all raw and processed spectral data for future reference and verification.

  • Reference Standards: When possible, compare experimental data against a certified reference standard.

By adhering to these principles, researchers can ensure the accuracy and reliability of their findings, contributing to the advancement of chemical and pharmaceutical sciences.

References

  • PubChem. (n.d.). 5,7-Dihydro-2-methylthieno(3,4-d)pyrimidine. Retrieved from [Link]

  • FooDB. (2018). 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine. Retrieved from [Link]

  • GSRS. (n.d.). 5,7-DIHYDRO-2-METHYLTHIENO(3,4-D)PYRIMIDINE. Retrieved from [Link]

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2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, focusing on the determination and significance of its molecular weight. The document delineates the fundamental physicochemical properties of the compound, outlines the theoretical basis for its molecular weight, and presents detailed, field-proven experimental protocols for its empirical validation using modern analytical techniques. As a heterocyclic compound belonging to the thienopyrimidine class, understanding its precise molecular characteristics is a critical first step in both quality control for applications in the flavor industry and foundational for its potential exploration in medicinal chemistry. This guide synthesizes theoretical principles with practical, step-by-step methodologies, offering researchers a self-validating framework for the characterization of this and similar small molecules.

Part 1: Compound Identification and Physicochemical Profile

This compound, also known by synonyms such as 5,7-Dihydro-2-methylthieno(3,4-d)pyrimidine, is an organosulfur and organonitrogen heterocyclic compound[1][2]. Its core structure consists of a thiophene ring fused to a pyrimidine ring[3]. While it is widely recognized for its characteristic roasted, meaty, or popcorn-like aroma and is used as a flavoring agent in the food industry[1][4][5], the thienopyrimidine scaffold is also of significant interest in medicinal chemistry for its potential biological activities[6][7].

Accurate characterization begins with a solid understanding of a compound's fundamental properties. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₈N₂S[1][8][9]
Average Molecular Weight 152.22 g/mol [1][2][8][9]
Monoisotopic Mass 152.04082 g/mol [3]
CAS Number 36267-71-7[1][4][8]
Appearance White to pale yellow crystals; Solid[1]
Melting Point 64.5-65 °C[1][4]
Boiling Point ~280.8 °C at 760 mmHg[1][4]
Density ~1.26 g/cm³[1][4]
Solubility Very slightly soluble in water; Soluble in ethanol[1]

Part 2: Theoretical Molecular Weight Calculation

The molecular weight of a compound is a cornerstone of its chemical identity. It is derived from its molecular formula, which for this compound is C₇H₈N₂S[4][8][9].

It is crucial to distinguish between two key terms:

  • Average Molecular Weight (or Molar Mass): This is calculated using the weighted average of the natural abundances of the isotopes for each element. It is the value used for stoichiometric calculations in the laboratory (e.g., preparing solutions). For C₇H₈N₂S, the average molecular weight is 152.22 g/mol [2][8][9].

  • Monoisotopic Mass: This is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ³²S). This is the mass that is most prominently observed in high-resolution mass spectrometry. The monoisotopic mass for this compound is 152.04082 g/mol [3].

The causality for using one value over the other is application-dependent. For bulk chemical synthesis and formulation, the average molecular weight is paramount. For precise analytical identification via mass spectrometry, the monoisotopic mass is the critical value to which experimental results are compared.

Part 3: Experimental Verification of Molecular Weight

Theoretical calculations must be confirmed by empirical data. Mass Spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules.

Primary Method: Electrospray Ionization Mass Spectrometry (ESI-MS)

Expertise & Causality: ESI is the ionization method of choice for a molecule like this compound. Its pyrimidine ring contains basic nitrogen atoms that are readily protonated in a slightly acidic solution, making it ideal for forming positive ions ([M+H]⁺) with high efficiency and minimal fragmentation. This "soft" ionization technique ensures that the primary ion observed corresponds to the intact molecule, providing a clear and unambiguous determination of its molecular weight.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity solvent in which it is soluble, such as ethanol or acetonitrile[1], to create a 1 mg/mL stock solution.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation to form the [M+H]⁺ ion.

  • Instrument Calibration (Trustworthiness Pillar):

    • Before running the sample, calibrate the mass spectrometer using a known calibration standard (e.g., sodium iodide, or a commercial ESI tuning mix). This self-validating step ensures the m/z axis is accurate across the desired mass range.

  • Infusion and Data Acquisition:

    • Infuse the working solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire data in positive ion mode. Set the mass range to scan from m/z 50 to 500 to ensure the parent ion is captured.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the ion of interest.

  • Data Analysis:

    • Examine the resulting mass spectrum.

    • The primary peak of interest should correspond to the protonated molecule, [M+H]⁺.

    • Expected Result: Given a monoisotopic mass (M) of 152.04, the expected m/z for the [M+H]⁺ ion will be approximately 153.05. The spectrum will also show isotopic peaks (e.g., M+1, M+2) due to the natural abundance of ¹³C and ³⁴S, further confirming the elemental composition.

Workflow Visualization: ESI-MS Analysis

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_output Data Output Sample Solid Compound Solution Dilute Solution (1-10 µg/mL) Sample->Solution Solvent Solvent (e.g., ACN/H2O + 0.1% FA) Solvent->Solution Syringe Syringe Pump Solution->Syringe Infusion ESI ESI Source (Ionization) Syringe->ESI Analyzer Mass Analyzer (m/z Separation) ESI->Analyzer Ions Detector Detector Analyzer->Detector Separated Ions Spectrum Mass Spectrum ([M+H]⁺ at m/z ~153.05) Detector->Spectrum Signal

Caption: Workflow for molecular weight determination via ESI-MS.

Complementary Method: Chromatography Coupled to Mass Spectrometry (LC-MS)

Expertise & Causality: In a real-world research setting, particularly in drug development, a pure compound is rarely analyzed in isolation. It is typically part of a reaction mixture or a formulation. Therefore, coupling a separation technique like High-Performance Liquid Chromatography (HPLC) to the mass spectrometer is standard practice. HPLC separates the target compound from impurities, byproducts, or other matrix components before it enters the MS. This ensures that the measured molecular weight is unequivocally associated with the compound of interest. A published method for this compound already specifies analysis by reverse-phase HPLC[10].

Workflow Visualization: HPLC-MS Analysis

HPLC_MS_Workflow cluster_LC HPLC System cluster_MS MS System MobilePhase Mobile Phase Injector Autosampler MobilePhase->Injector Column HPLC Column (e.g., C18) Injector->Column Sample Injection MS_Source ESI Source Column->MS_Source Separated Analytes MS_Detector MS Detector MS_Source->MS_Detector Ions Data Chromatogram (RT) + Mass Spectrum (m/z) MS_Detector->Data Data Acquisition

Caption: Standard workflow for compound analysis using HPLC-MS.

Part 4: Relevance of Molecular Weight in Drug Development

For professionals in drug discovery, molecular weight (MW) is a critical parameter in assessing the "drug-likeness" of a compound. It is a key component of widely accepted guidelines such as Lipinski's Rule of Five, which predicts the oral bioavailability of a potential drug.

Lipinski's Rule of Five Criteria:

  • Molecular Weight ≤ 500 g/mol

  • LogP ≤ 5

  • Hydrogen Bond Donors ≤ 5

  • Hydrogen Bond Acceptors ≤ 10

This compound, with a molecular weight of 152.22 g/mol , comfortably adheres to the molecular weight criterion[3]. This low molecular weight is advantageous, as it is often correlated with better absorption and distribution properties, making the thienopyrimidine scaffold an attractive starting point for designing more complex, biologically active molecules.

Conceptual Diagram: Role of MW in Early Drug Discovery

DrugDiscovery Compound Test Compound (C₇H₈N₂S) MW Molecular Weight (152.22 g/mol) Compound->MW Screening Biological Screening (e.g., DHFR Inhibition) Compound->Screening Properties Physicochemical Properties (LogP, Solubility, etc.) MW->Properties Influences ADME ADME Prediction (Absorption, Distribution, Metabolism, Excretion) Properties->ADME Predicts Lead Lead Candidate? Screening->Lead ADME->Lead

Caption: Molecular weight as a key filter in drug discovery.

Conclusion

The molecular weight of this compound is definitively established as 152.22 g/mol (average) with a monoisotopic mass of 152.04 g/mol . This guide has detailed the theoretical basis for this value and provided robust, step-by-step protocols for its experimental confirmation using mass spectrometry, the industry-standard technique. By explaining the causality behind methodological choices, such as the use of ESI-MS, and contextualizing the importance of molecular weight within the framework of drug discovery, this document provides researchers with both the practical knowledge and the scientific rationale required for the accurate characterization of this compound.

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  • Showing Compound 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine (FDB021555) - FooDB. (URL: [Link])

  • Cas 36267-71-7,5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine | lookchem. (URL: [Link])

  • 5,7-Dihydro-2-methylthieno(3,4-d)pyrimidine - PubChem. (URL: [Link])

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (URL: [Link])

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An In-Depth Technical Guide to the Synthesis of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[3,4-d]pyrimidine Core in Medicinal and Flavor Chemistry

The thieno[3,4-d]pyrimidine scaffold is a significant heterocyclic system in the landscape of drug discovery and materials science. As a bioisostere of purines, this fused ring system has been incorporated into a variety of molecules with diverse biological activities. The strategic fusion of a thiophene ring to a pyrimidine core offers a unique electronic and steric profile, enabling tailored interactions with biological targets. Beyond its pharmaceutical potential, derivatives of this heterocyclic family have found applications in flavor and fragrance chemistry. Notably, 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine is recognized for its characteristic roasted, meaty, and popcorn-like aroma, making it a valuable component in the food industry[1].

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound. The presented methodology is grounded in established chemical principles and is designed to be accessible to researchers and professionals in organic synthesis, medicinal chemistry, and drug development. We will delve into the strategic considerations behind each synthetic step, providing detailed experimental protocols and an analysis of the underlying reaction mechanisms.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be logically approached through a two-stage strategy. The core of this strategy lies in the construction of the pyrimidine ring onto a pre-functionalized thiophene precursor. This retrosynthetic approach is outlined below:

Retrosynthesis Target This compound Precursor1 Methyl 4-oxotetrahydrothiophene-3-carboxylate Target->Precursor1 Cyclocondensation Precursor2 Acetamidine Target->Precursor2 Precursor3 Dimethyl 3,3'-thiobis(propanoate) Precursor1->Precursor3 Dieckmann Condensation

Dieckmann condensation to form the thiophene precursor.
Causality Behind Experimental Choices:
  • Base: Sodium methoxide (NaOMe) is a strong base that is readily available and effective in deprotonating the α-carbon of one of the ester groups to initiate the condensation. The use of the corresponding alkoxide to the ester (methoxide for methyl esters) prevents transesterification as a side reaction.

  • Solvent: Anhydrous methanol is the solvent of choice as it is the conjugate acid of the base, minimizing side reactions. The reaction is typically run at reflux to ensure a sufficient reaction rate.

  • Workup: Acidification of the reaction mixture is crucial to neutralize the excess base and protonate the enolate intermediate to yield the final β-keto ester product.

Detailed Experimental Protocol:
  • Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, carefully add sodium metal (1.1 equivalents) to anhydrous methanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath if necessary. Stir until all the sodium has reacted to form a clear solution of sodium methoxide.

  • Dieckmann Condensation: To the freshly prepared sodium methoxide solution, add dimethyl 3,3'-thiobis(propanoate) (1.0 equivalent) dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the solution. The product may precipitate as an oil or a solid. Extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude methyl 4-oxotetrahydrothiophene-3-carboxylate can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.[2]

ReagentMolar Eq.Molecular Weight ( g/mol )
Dimethyl 3,3'-thiobis(propanoate)1.0206.26
Sodium1.122.99
Anhydrous MethanolSolvent32.04
Table 1: Reagents for the synthesis of methyl 4-oxotetrahydrothiophene-3-carboxylate.

Part 2: Cyclocondensation to this compound

The final step in the synthesis is the construction of the dihydropyrimidine ring through the cyclocondensation of the β-keto ester with acetamidine hydrochloride. This reaction is a well-established method for the synthesis of pyrimidine derivatives.

Reaction Scheme:
Cyclocondensation to form the target thienopyrimidine.
Causality Behind Experimental Choices:
  • Amidine Source: Acetamidine hydrochloride is a stable and commercially available source of acetamidine. A base is required to liberate the free amidine in situ for the reaction to proceed.

  • Base: A base such as sodium methoxide or sodium ethoxide is used to neutralize the hydrochloride salt of the amidine and to catalyze the cyclization reaction.

  • Solvent: A protic solvent like ethanol is typically used for this type of condensation, as it effectively solvates the reactants and intermediates.

  • Temperature: Heating the reaction mixture is generally necessary to drive the condensation and subsequent cyclization and dehydration steps to completion.

Detailed Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 4-oxotetrahydrothiophene-3-carboxylate (1.0 equivalent) and acetamidine hydrochloride (1.1 equivalents) in anhydrous ethanol.

  • Base Addition: To this solution, add a solution of sodium ethoxide or sodium methoxide in the corresponding alcohol (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup and Isolation: After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl). Remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound can be purified by recrystallization or column chromatography to yield the final product as a crystalline solid.[1][3]

ReagentMolar Eq.Molecular Weight ( g/mol )
Methyl 4-oxotetrahydrothiophene-3-carboxylate1.0160.19
Acetamidine hydrochloride1.194.54
Sodium Ethoxide/Methoxide1.168.05 / 54.02
Anhydrous Ethanol/MethanolSolvent46.07 / 32.04
Table 2: Reagents for the synthesis of this compound.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step process, involving a Dieckmann condensation followed by a cyclocondensation with acetamidine, utilizes readily available starting materials and well-established reaction protocols. This makes the synthesis amenable to scale-up for both academic research and industrial applications.

The versatility of this synthetic strategy also opens avenues for the creation of a library of substituted thieno[3,4-d]pyrimidine derivatives. By employing different amidines in the final cyclocondensation step, a range of substituents can be introduced at the 2-position of the pyrimidine ring. Similarly, modifications to the initial diester in the Dieckmann condensation can lead to substitutions on the thiophene ring. This flexibility allows for the fine-tuning of the molecule's properties, whether for optimizing its sensory profile in flavor applications or for enhancing its biological activity in drug discovery programs. Further exploration of this scaffold holds significant promise for the development of novel compounds with valuable applications.

References

  • ChemBK. (2024, April 9). methyl 4-oxotetrahydrothiophene-3-carboxylate. Retrieved January 5, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester. Retrieved January 5, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved January 5, 2026, from [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved January 5, 2026, from [Link]

  • NIST. (n.d.). Propanoic acid, 3,3'-thiobis-, dimethyl ester. Retrieved January 5, 2026, from [Link]

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An In-Depth Technical Guide to the Solubility of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine, a heterocyclic compound of interest in pharmaceutical and flavor chemistry research. Addressed to researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides established experimental protocols for its determination, and presents anticipated solubility profiles in a range of common organic solvents.

Executive Summary

Understanding the solubility of this compound is paramount for its effective application in drug discovery and formulation, as well as in the flavor and fragrance industry. This guide synthesizes the known physicochemical properties of the compound with established principles of solubility to provide a predictive and practical framework for its handling and application. While specific quantitative solubility data for this compound is not widely published, this guide equips researchers with the necessary theoretical knowledge and experimental methodologies to determine its solubility in various organic solvents with high fidelity.

Physicochemical Profile of this compound

This compound is an organosulfur and organonitrogen heterocyclic compound.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 36267-71-7[1][2]
Molecular Formula C₇H₈N₂S[1][2]
Molecular Weight 152.22 g/mol [1][2][3]
Appearance White to pale yellow crystals[1]
Melting Point 64.5-65 °C[1][4][5]
Boiling Point 280.8 °C at 760 mmHg[1][4][5]
Water Solubility Very slightly soluble[1][6]
Ethanol Solubility Soluble[1]

The thienopyrimidine core is a key structural motif in various biologically active compounds, including potential antitumor agents and kinase inhibitors.[7][8][9] The solubility of such compounds is a critical determinant of their bioavailability and efficacy.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent. The solubility of this compound is governed by the interplay of its molecular structure and the physicochemical properties of the organic solvent.

Molecular Structure Analysis

The structure of this compound features both polar and non-polar characteristics:

  • Polar Moieties: The pyrimidine ring with its two nitrogen atoms and the sulfur atom in the thiophene ring introduce polarity and the potential for hydrogen bonding (as an acceptor).

  • Non-Polar Moieties: The methyl group and the hydrocarbon backbone of the bicyclic system contribute to its non-polar character.

The XLogP3 value of 0.7 suggests a relatively balanced lipophilic and hydrophilic nature.[1] This indicates that the compound is likely to exhibit moderate solubility in a range of organic solvents.

Influence of Solvent Properties

The choice of solvent is critical, and its properties will dictate the extent to which it can dissolve this compound. Key solvent parameters to consider include:

  • Polarity: Solvents with a polarity that matches that of the solute will generally be more effective. A range of solvents from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., acetone, DMF) and non-polar (e.g., toluene, hexane) should be considered to establish a full solubility profile.

  • Hydrogen Bonding Capacity: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Therefore, protic solvents capable of donating hydrogen bonds (e.g., alcohols) are expected to be effective at solvating the molecule.

  • Dielectric Constant: A higher dielectric constant of the solvent can help to overcome the lattice energy of the crystalline solute, thereby promoting dissolution.

Experimental Determination of Solubility

A robust and reproducible experimental protocol is essential for accurately determining the solubility of this compound. The shake-flask method is a widely accepted and reliable technique for this purpose.

Materials and Equipment
  • This compound (purity >98%)

  • A range of organic solvents (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same temperature for a short period to allow the undissolved solid to settle.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. .

    • Dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solute to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C Incubate D Settle undissolved solid C->D Stand E Centrifuge D->E F Filter supernatant E->F Sample G Dilute sample F->G H Quantify (HPLC/UV-Vis) G->H G cluster_solvents Solvent Polarity cluster_solubility Anticipated Solubility Low Low Polarity (e.g., Hexane, Toluene) LowSol Low Low->LowSol Poor Interaction Medium Medium Polarity (e.g., DCM, Ethyl Acetate) MedSol Medium Medium->MedSol Moderate Interaction High High Polarity (e.g., Alcohols, DMF) HighSol High High->HighSol Strong Interaction

Caption: Expected correlation between solvent polarity and solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. By combining theoretical principles with a detailed experimental protocol, researchers are well-equipped to determine the precise solubility of this compound in their systems of interest. The anticipated solubility profile serves as a practical starting point for solvent selection in various applications, from chemical synthesis and purification to formulation development in the pharmaceutical and flavor industries.

References

  • This compound - LookChem. (n.d.). Retrieved from [Link]

  • Cas 36267-71-7,5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine | lookchem. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). AcrosPharmatech. Retrieved from [Link]

  • 2-Methyl-5,7-dihydrothieno(3,4-d)pyrimidine - ChemBK. (2024, April 9). Retrieved from [Link]

  • Showing Compound 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine (FDB021555) - FooDB. (2010, April 8). Retrieved from [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Retrieved from [Link]

  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5). Retrieved from [Link]

  • 5,7-Dihydro-2-methylthieno(3,4-d)pyrimidine - PubChem. (n.d.). Retrieved from [Link]

  • Gangjee, A., Li, W., Kisliuk, R. L., Cody, V., Pace, J., Piraino, J., & Makin, J. (2009). Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 52(20), 6434-6445. Retrieved from [Link]

  • Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., Wang, Y., ... & Zhang, Y. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Scientific reports, 13(1), 6842. Retrieved from [Link]

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The Rising Therapeutic Potential of the Thieno[3,4-d]pyrimidine Core: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[3,4-d]pyrimidine scaffold, a unique heterocyclic entity, is rapidly emerging from the shadows of its more studied isomers to establish itself as a privileged core in medicinal chemistry. This guide provides an in-depth exploration of the burgeoning biological activities associated with this specific heterocyclic system. We will dissect the synthetic rationale, delve into the mechanistic underpinnings of its therapeutic effects, and present its applications across diverse disease areas, with a particular focus on its potential in oncology and photodynamic therapy. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic promise of the thieno[3,4-d]pyrimidine core.

Introduction: The Thieno[3,4-d]pyrimidine Scaffold - A Core of Untapped Potential

The fusion of a thiophene ring with a pyrimidine nucleus gives rise to three possible isomers: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. While the former two have been extensively investigated, leading to a plethora of compounds with diverse biological activities, the thieno[3,4-d]pyrimidine core has remained relatively underexplored. However, recent investigations have begun to unveil its unique chemical properties and significant therapeutic potential, distinguishing it from its isomeric counterparts. Its structural analogy to purine bases suggests a potential for interaction with a wide array of biological targets, making it a compelling starting point for the design of novel therapeutics.

This guide will provide a detailed examination of the known biological activities of the thieno[3,4-d]pyrimidine core, moving beyond a simple cataloging of findings to offer insights into the structure-activity relationships and mechanistic details that underpin its therapeutic promise.

Synthetic Strategies: Accessing the Thieno[3,4-d]pyrimidine Core

The synthesis of the thieno[3,4-d]pyrimidine core is a critical first step in exploring its biological potential. A common and effective method involves the cyclocondensation of a suitably substituted thiophene derivative. One established route begins with the cyclocondensation of thiophene carboxamide in the presence of a base, such as sodium hydroxide, to yield the thieno[3,4-d]pyrimidin-4(3H)-one core. This foundational structure can then be further modified to generate a diverse library of derivatives for biological screening.

Experimental Protocol: Synthesis of Thieno[3,4-d]pyrimidin-4(3H)-one

This protocol outlines a general procedure for the synthesis of the core thieno[3,4-d]pyrimidin-4(3H)-one structure.

Materials:

  • 3-Aminothiophene-4-carboxamide derivative

  • Formic acid or appropriate one-carbon source

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Reflux apparatus

  • Stirring plate and magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Dissolution: Dissolve the starting 3-aminothiophene-4-carboxamide derivative in a suitable solvent, such as methanol.

  • Cyclizing Agent Addition: Add an excess of the cyclizing agent, for example, formic acid, to the solution.

  • Base-catalyzed Cyclocondensation: To the stirred solution, add a catalytic amount of a base like sodium hydroxide to facilitate the cyclocondensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The product, thieno[3,4-d]pyrimidin-4(3H)-one, is expected to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with a cold solvent to remove any unreacted starting materials and by-products.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system to yield the final, pure compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activities and Therapeutic Applications

The thieno[3,4-d]pyrimidine core has demonstrated promising biological activity in several key therapeutic areas. The following sections will detail these activities, providing mechanistic insights where available.

Anticancer Activity: A New Frontier in Oncology

Recent studies have highlighted the potential of thieno[3,4-d]pyrimidine derivatives as anticancer agents. Their mechanism of action is multifaceted and appears to involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

A particularly exciting application of the thieno[3,4-d]pyrimidine scaffold is in the realm of photodynamic therapy (PDT). Thieno[3,4-d]pyrimidin-4(3H)-thione, a sulfur analog of the core structure, has been shown to be an effective, heavy-atom-free photosensitizer.[1] Upon irradiation with near-visible light, this compound can efficiently populate a long-lived triplet state, leading to the generation of singlet oxygen with a quantum yield of approximately 80%.[1] This high yield of reactive oxygen species (ROS) is crucial for inducing phototoxicity in cancer cells.

Importantly, the photosensitizing activity of thieno[3,4-d]pyrimidin-4(3H)-thione is independent of oxygenation levels, making it a promising candidate for treating hypoxic tumors, which are often resistant to conventional therapies.[1] This compound has demonstrated high photodynamic efficacy against melanoma and cervical cancer cells in vitro, under both normal and low oxygen conditions.[1]

PDT_Mechanism cluster_0 Photodynamic Therapy (PDT) with Thieno[3,4-d]pyrimidin-4(3H)-thione PS Thieno[3,4-d]pyrimidin-4(3H)-thione (Ground State) PS_excited Excited Singlet State PS->PS_excited Absorption Light Light (Near-Visible) Light->PS PS_triplet Excited Triplet State PS_excited->PS_triplet Intersystem Crossing Oxygen Molecular Oxygen (³O₂) PS_triplet->Oxygen Energy Transfer ROS Singlet Oxygen (¹O₂) (Reactive Oxygen Species) Oxygen->ROS CellDeath Cancer Cell Death (Apoptosis/Necrosis) ROS->CellDeath Induces

Caption: Mechanism of Photodynamic Therapy using Thieno[3,4-d]pyrimidin-4(3H)-thione.

Emerging Therapeutic Areas

While the anticancer properties of the thieno[3,4-d]pyrimidine core are the most well-documented, preliminary studies suggest its potential in other therapeutic areas. Its structural similarity to purines implies that derivatives could be designed to target a wide range of enzymes and receptors, including kinases, phosphodiesterases, and G-protein coupled receptors. Further research is warranted to explore these possibilities.

Structure-Activity Relationships (SAR) and Future Directions

The exploration of the structure-activity relationships of thieno[3,4-d]pyrimidine derivatives is still in its early stages. However, the initial findings with the thione derivative in PDT suggest that modifications to the pyrimidine ring can have a significant impact on the photophysical properties and biological activity of these compounds.

Future research should focus on:

  • Diversification of the core: Synthesizing a broader range of derivatives with substitutions at various positions of the thieno[3,4-d]pyrimidine scaffold.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • Exploration of other therapeutic areas: Screening thieno[3,4-d]pyrimidine libraries against a wider range of biological targets to uncover new therapeutic applications.

Conclusion

The thieno[3,4-d]pyrimidine core represents a promising and relatively underexplored scaffold in medicinal chemistry. Its demonstrated efficacy as a photosensitizer in photodynamic therapy opens up new avenues for the development of innovative cancer treatments. As research into this unique heterocyclic system continues to grow, it is poised to become a valuable addition to the drug discovery toolkit, offering the potential for the development of novel therapeutics for a range of diseases. The insights and protocols provided in this guide are intended to empower researchers to unlock the full therapeutic potential of this remarkable core structure.

References

  • Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

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The Ascendancy of Thienopyrimidines: A Technical Guide to Novel Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thienopyrimidine Scaffold - A Modern Staple in Medicinal Chemistry

In the landscape of pharmaceutical development, fused heterocyclic scaffolds are foundational pillars, offering a versatile framework for the design of novel therapeutics.[1] Among these, the thienopyrimidine core, a fusion of a thiophene and a pyrimidine ring, has emerged as a particularly fruitful area of research.[1] This prominence is largely due to its structural resemblance to endogenous purine bases like adenine and guanine, allowing thienopyrimidine derivatives to interact with a wide array of biological targets, including enzymes, receptors, and signaling pathways.[1][2]

This guide provides an in-depth exploration of the discovery and development of novel thienopyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this remarkable class of compounds. We will delve into the causality behind experimental choices, presenting a narrative that is both scientifically rigorous and field-proven. The presence of thienopyrimidine derivatives in several FDA-approved drugs and numerous candidates in clinical trials underscores their significant therapeutic potential and established safety profiles.[1][2]

The Architectural Diversity of Thienopyrimidines: Isomeric Forms and Their Significance

The fusion of the thiophene and pyrimidine rings can occur in three distinct isomeric forms, each presenting a unique three-dimensional arrangement of atoms and, consequently, distinct pharmacological properties.[3][4] Understanding these isomers is crucial for the rational design of targeted therapies.

  • Thieno[2,3-d]pyrimidines: This is the most extensively studied isomer, likely due to its close structural analogy to purines.[4] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities.

  • Thieno[3,2-d]pyrimidines: This isomer also has significant therapeutic potential, with numerous derivatives synthesized and evaluated for various medicinal applications.

  • Thieno[3,4-d]pyrimidines: While less explored than the other two, this isomer represents an area of opportunity for the discovery of novel bioactive molecules.[4]

The strategic selection of the isomeric core is a critical first step in the drug discovery process, as it dictates the potential interactions with the target protein.

Strategic Synthesis of Novel Thienopyrimidine Derivatives: A Tale of Two Pathways

The synthesis of thienopyrimidine derivatives is a mature field, yet innovation continues to refine existing methodologies and uncover new routes to these valuable compounds. The two primary strategies for constructing the thienopyrimidine core are:

  • Annulation of a pyrimidine ring onto a pre-existing thiophene scaffold. [1][5]

  • Construction of a thiophene ring onto a pyrimidine precursor. [1][5]

The choice between these pathways is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Experimental Protocol: Synthesis of a Thieno[3,2-d]pyrimidine Derivative

This protocol provides a generalized yet detailed procedure for the synthesis of a 4-aminothiophene derivative and its subsequent cyclization to a thieno[3,2-d]pyrimidine, a common strategy in the field.[6]

Step 1: Synthesis of the 4-Aminothiophene Intermediate

  • Reactants: N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)-acrylamide and an appropriate α-halogenated reagent (e.g., chloroacetone).

  • Solvent and Base: Dioxane and triethylamine.

  • Procedure: The thiocarbamoyl precursor is heated with the α-halogenated reagent in the presence of the base. The reaction mechanism involves the acidic thiol group displacing the halogen, followed by intramolecular cyclization through nucleophilic addition of the methylene group to the nitrile function.

  • Work-up and Purification: Standard aqueous work-up followed by recrystallization or column chromatography to yield the purified 4-aminothiophene derivative.

Step 2: Cyclization to the Thieno[3,2-d]pyrimidine Core

  • Reactants: The purified 4-aminothiophene derivative and phenyl isothiocyanate.

  • Solvent: Pyridine.

  • Procedure: The reactants are heated to reflux in pyridine. This step facilitates the cyclization to form the bicyclic thieno[3,2-d]pyrimidine system.[6]

  • Work-up and Purification: Removal of the solvent under reduced pressure, followed by purification of the crude product by chromatography to obtain the final thienopyrimidine derivative.

Biological Evaluation: Unveiling the Therapeutic Potential

The diverse biological activities of thienopyrimidine derivatives necessitate a broad range of assays to fully characterize their therapeutic potential.[1][2] These compounds have shown promise as anticancer, anti-inflammatory, antimicrobial, and CNS protective agents.[3]

Anticancer Activity: A Multifaceted Approach

Thienopyrimidine derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of protein kinases.[7] Their structural similarity to ATP, the natural substrate for kinases, makes them ideal candidates for targeting these enzymes.

Key Therapeutic Targets and Mechanisms:

  • Kinase Inhibition: Many thienopyrimidine derivatives function as potent inhibitors of various protein kinases, which are often overexpressed or mutated in cancer cells.[2]

  • Apoptosis Induction, Oxidative Stress, and Mitotic Catastrophe: Some derivatives have been shown to induce cancer cell death through multiple mechanisms, including the induction of apoptosis, the generation of reactive oxygen species leading to oxidative stress, and the triggering of mitotic catastrophe.[8]

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol outlines a standard MTT assay to evaluate the antiproliferative activity of novel thienopyrimidine derivatives against cancer cell lines.

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve the synthesized thienopyrimidine derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the compounds in culture media.

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the media with the prepared dilutions of the thienopyrimidine derivatives and a vehicle control (DMSO). Include a positive control (e.g., 5-fluorouracil).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial and Anti-infective Properties

The thienopyrimidine scaffold is also a promising starting point for the development of novel anti-infective agents with broad-spectrum activity against bacteria, fungi, viruses, and parasites.[4]

Key Therapeutic Targets and Mechanisms:

  • Inhibition of Essential Enzymes: Some derivatives have been shown to inhibit crucial microbial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[9]

  • Antiparasitic Activity: Thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of falcipain-2, a cysteine protease of Plasmodium falciparum, the parasite responsible for malaria.[4]

Structure-Activity Relationship (SAR): The Key to Optimization

A systematic exploration of the structure-activity relationship is paramount for optimizing the potency, selectivity, and pharmacokinetic properties of thienopyrimidine derivatives. This involves synthesizing a series of analogues with modifications at various positions of the scaffold and evaluating their biological activity.

Illustrative SAR Data for Thienopyrimidine Derivatives

The following table summarizes hypothetical SAR data for a series of thienopyrimidine derivatives, illustrating how different substituents can influence their anticancer and antibacterial activities.

CompoundR1R2R3Anticancer IC50 (µM) (MCF-7)Antibacterial MIC (µg/mL) (S. aureus)
TP-1 -H-CH3-Phenyl15.264
TP-2 -Cl-CH3-Phenyl8.532
TP-3 -OCH3-CH3-Phenyl25.1>128
TP-4 -Cl-C2H5-Phenyl9.132
TP-5 -Cl-CH3-4-Chlorophenyl2.316
TP-6 -Cl-CH3-4-Methoxyphenyl12.864

Analysis of SAR Data:

  • Effect of R1: The introduction of an electron-withdrawing group like chlorine at the R1 position (TP-2 vs. TP-1) enhances both anticancer and antibacterial activity. Conversely, an electron-donating group like methoxy (TP-3) is detrimental to activity.

  • Effect of R2: Increasing the alkyl chain length at R2 from methyl to ethyl (TP-4 vs. TP-2) has a negligible effect on activity.

  • Effect of R3: The substitution pattern on the phenyl ring at R3 is critical. A chloro substituent at the para position (TP-5) significantly improves activity, while a methoxy group (TP-6) reduces it. This suggests that electronic and steric factors at this position play a crucial role in target binding.

Visualizing the Drug Discovery Workflow and Key Pathways

To better illustrate the interconnectedness of the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the drug discovery workflow and a hypothetical signaling pathway targeted by a thienopyrimidine derivative.

Drug_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_Evaluation Biological Evaluation cluster_Optimization Lead Optimization A Scaffold Selection (Thienopyrimidine Isomers) B Novel Derivative Synthesis A->B C Chemical Characterization (NMR, MS, etc.) B->C D In Vitro Screening (e.g., Cytotoxicity Assays) C->D E Target Identification & Validation D->E F Mechanism of Action Studies E->F G Structure-Activity Relationship (SAR) F->G G->B Iterative Design H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I

Caption: A generalized workflow for the discovery and development of novel thienopyrimidine derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Kinase_Cascade Kinase Cascade (e.g., Ras-Raf-MEK-ERK) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Activation Thieno_Derivative Thienopyrimidine Derivative Thieno_Derivative->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulation

Caption: A hypothetical signaling pathway inhibited by a thienopyrimidine kinase inhibitor.

Conclusion and Future Perspectives

The thienopyrimidine scaffold continues to be a rich source of novel therapeutic agents. Its versatility, arising from its structural similarity to purines and the existence of multiple isomers, allows for the fine-tuning of its pharmacological properties to target a wide range of diseases. Future research in this area will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes to access a wider chemical space of thienopyrimidine derivatives.

  • Expansion of Therapeutic Applications: Exploring the potential of thienopyrimidine derivatives in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.[9]

  • Targeted Drug Delivery: The design of thienopyrimidine-based drug conjugates and delivery systems to enhance their efficacy and reduce off-target effects.

As our understanding of the intricate molecular interactions of these compounds deepens, we can anticipate the development of even more effective and safer thienopyrimidine-based therapies to address unmet medical needs.[1]

References

  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect.
  • Synthesis of Some Thienopyrimidine Deriv
  • Structures and structure–activity relationships (SAR) of thienopyrimidine (TP).
  • New thienopyrimidine and thienopyridine derivatives: postulated hypothesis models.
  • synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings.
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online.
  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed.
  • Synthesis and antitumor activity evaluation of some thienopyrimidine deriv
  • Synthetic scheme and structure‐activity relationship (SAR) studies of tetrahydrobenzo[2][9] thienopyrimidine analogues. ResearchGate.

  • Recent updates on thienopyrimidine derivatives as anticancer agents.
  • Structures of some thienopyrimidine-containing drugs.
  • Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic c

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An In-depth Technical Guide to 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine: From Flavor Chemistry to Unexplored Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine, a heterocyclic compound situated at the intersection of flavor science and medicinal chemistry. While primarily known for its organoleptic properties, its core scaffold, the thienopyrimidine ring system, is a cornerstone in the development of modern therapeutics. This document will delve into the known characteristics of this specific molecule, propose a viable synthetic route based on established heterocyclic chemistry, and explore its latent potential as a bioactive agent by examining the extensive research on its isomers.

The Thienopyrimidine Scaffold: A Privileged Heterocycle in Drug Discovery

The thienopyrimidine core, a fusion of thiophene and pyrimidine rings, represents a class of bioisosteres of purines, the fundamental building blocks of DNA and RNA.[1] This structural mimicry allows thienopyrimidine derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Three primary isomers exist: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.

Extensive research has established the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds as pharmacologically significant.[2][3] Derivatives of these isomers have been developed as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial targets in oncology.[4] Furthermore, their ability to function as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) has been explored for anticancer applications.[5] The anti-infective properties of thienopyrimidines are also well-documented.[6]

In contrast, the thieno[3,4-d]pyrimidine isomer, and specifically this compound, remains comparatively underexplored in the context of medicinal chemistry. Its primary characterization in scientific literature lies in a completely different field: flavor and fragrance.

Physicochemical Properties and Characterization of this compound

This compound is a white to pale yellow crystalline solid known for its characteristic roasted, meaty, or popcorn-like aroma. This has led to its use as a flavoring agent in the food industry.[7][8] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 36267-71-7[7]
Molecular Formula C₇H₈N₂S[7]
Molecular Weight 152.22 g/mol [8]
Appearance White to pale yellow crystals[7]
Melting Point 64.5-65 °C[7]
Boiling Point 280.8 °C at 760 mmHg[7]
Solubility Very slightly soluble in water; soluble in ethanol[7]
FEMA Number 3338[8][9]

Synthesis of the this compound Core

A detailed, peer-reviewed synthetic protocol specifically for this compound is not prominently featured in the scientific literature. However, based on established principles of heterocyclic chemistry and synthetic routes for analogous thieno[3,4-d]pyrimidines, a plausible synthetic pathway can be proposed. The synthesis of related 5-aminothieno[3,4-d]pyrimidin-4(3H)-one derivatives provides a foundational strategy.[10]

Proposed Retrosynthetic Analysis and Forward Synthesis

A logical approach to the synthesis of the target molecule involves the initial construction of a suitably functionalized thiophene ring, followed by the annulation of the pyrimidine ring.

G Target This compound Thiophene_Intermediate 3,4-Bis(chloromethyl)thiophene Target->Thiophene_Intermediate Pyrimidine Ring Formation Pyrimidine_Formation Acetamidine Target->Pyrimidine_Formation Pyrimidine Ring Formation Starting_Material 3,4-Thiophenedimethanol Thiophene_Intermediate->Starting_Material Chlorination

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Proposed Experimental Protocol

Step 1: Synthesis of 3,4-Bis(chloromethyl)thiophene from 3,4-Thiophenedimethanol

  • To a stirred solution of 3,4-thiophenedimethanol in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add thionyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully adding it to ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-bis(chloromethyl)thiophene.

Causality: Thionyl chloride is a standard and effective reagent for converting alcohols to alkyl chlorides. The use of an anhydrous solvent and low temperature is crucial to control the reactivity of the reagent and minimize side reactions.

Step 2: Cyclization with Acetamidine to form this compound

  • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.

  • To this solution, add acetamidine hydrochloride and stir for a short period to form the free base.

  • Add a solution of 3,4-bis(chloromethyl)thiophene in ethanol dropwise to the acetamidine solution.

  • Heat the reaction mixture at reflux for several hours until completion (monitored by TLC).

  • Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality: This is a classic double nucleophilic substitution reaction. The strongly basic conditions generated by sodium ethoxide deprotonate the acetamidine, which then acts as a dinucleophile, attacking the electrophilic benzylic carbons of the 3,4-bis(chloromethyl)thiophene to form the six-membered pyrimidine ring.

G cluster_0 Step 1: Thiophene Functionalization cluster_1 Step 2: Pyrimidine Ring Formation Start 3,4-Thiophenedimethanol Reagent1 SOCl₂ Start->Reagent1 DCM, 0°C to RT Product1 3,4-Bis(chloromethyl)thiophene Reagent1->Product1 Reagent2 Acetamidine Product1->Reagent2 EtOH, Reflux Product2 This compound Reagent2->Product2 Base NaOEt Base->Reagent2

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Potential Applications

As previously mentioned, the primary documented application of this compound is in the flavor industry.[7][8] However, the extensive body of research on its isomers suggests that the thieno[3,4-d]pyrimidine scaffold is likely to possess significant, unexplored biological activity.

Anticancer Potential: Lessons from Isomeric Scaffolds

The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore in anticancer drug discovery.[11] Numerous derivatives have demonstrated potent inhibitory activity against key oncogenic targets.

Compound ClassTarget(s)Representative IC₅₀ ValuesReference(s)
Thieno[2,3-d]pyrimidinesVEGFR-20.23 µM
Thieno[2,3-d]pyrimidinesHuman TS & DHFR54 nM & 19 nM, respectively[5]
Thieno[3,2-d]pyrimidinesEGFRL858R/T790M13 nM[4]
5,6,7,8-Tetrahydrobenzo[5]thieno[2,3-d]pyrimidinesMicrotubule DepolymerizationEC₅₀ = 19 nM[2]

Disclaimer: The data in this table are for isomeric thienopyrimidine scaffolds and are presented for contextual purposes only. They do not represent the biological activity of this compound.

The mechanism of action for many of these anticancer thienopyrimidines involves the inhibition of signaling pathways critical for tumor growth and proliferation, such as the EGFR pathway.

G EGF EGF EGFR EGFR EGF->EGFR P1 Grb2/Sos EGFR->P1 Thienopyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thienopyrimidine->EGFR P2 Ras P1->P2 P3 Raf P2->P3 P4 MEK P3->P4 P5 ERK P4->P5 P6 Proliferation, Angiogenesis, Metastasis P5->P6

Caption: Simplified EGFR signaling pathway inhibited by certain thieno[2,3-d]pyrimidine derivatives.

Given these precedents, it is highly plausible that this compound and its derivatives could exhibit inhibitory activity against similar kinase or enzyme targets.

Conclusion and Future Perspectives

This compound is a molecule with a dual identity. On one hand, it is an established component of the flavor chemist's toolkit. On the other, it is an under-investigated member of the pharmacologically potent thienopyrimidine family. The vast therapeutic success of its isomers strongly suggests a latent potential for this specific scaffold in drug discovery.

Future research should focus on several key areas:

  • Development and publication of a robust and scalable synthetic route to make the compound and its analogues readily accessible for study.

  • Full spectroscopic characterization to provide a definitive reference for future research.

  • A broad-based biological screening campaign to assess its activity against a panel of kinases, metabolic enzymes, and cancer cell lines.

The exploration of this underexplored chemical space could lead to the discovery of novel therapeutic agents, transforming this humble flavor compound into a lead for next-generation medicines.

References

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Initial screening of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Screening of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine

Abstract

The thienopyrimidine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including potent anticancer and anti-inflammatory effects.[1][2] This guide addresses the initial biological screening of a lesser-explored isomer, this compound. While its specific pharmacological profile is not extensively documented, its structural similarity to known bioactive molecules provides a strong rationale for a systematic initial screening campaign. This document outlines a comprehensive, logic-driven framework for researchers, scientists, and drug development professionals to effectively probe the therapeutic potential of this compound. We will detail a phased screening cascade, from target selection and primary high-throughput screening to secondary assays for hit confirmation and mechanism of action studies. The protocols described herein are designed to be self-validating, incorporating essential controls and explaining the causality behind each experimental choice to ensure scientific integrity and generate reliable, actionable data.

Introduction: The Rationale for Screening

This compound is a heterocyclic compound belonging to the thienopyrimidine family.[3] While its current documented application is primarily as a food flavoring agent, the core thienopyrimidine scaffold is a cornerstone of numerous therapeutic development programs.[4][5] Various isomers have been synthesized and evaluated, revealing potent inhibitory activity against a range of molecular targets.

Notable biological activities associated with the broader thienopyrimidine class include:

  • Anticancer Activity: Derivatives have been developed as potent inhibitors of key oncogenic targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TS).[6][7][8] Many exhibit significant antiproliferative effects against cancer cell lines like MCF-7 (breast), HCT-116 (colon), and HepG2 (liver).[8][9]

  • Anti-Inflammatory Effects: Certain thienopyrimidine derivatives have shown the ability to modulate inflammatory pathways, for instance, by inhibiting the production of nitric oxide (NO) and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10]

  • Antimicrobial and Antiviral Properties: The scaffold has also been explored for the development of anti-infective agents.[1]

This precedent strongly suggests that this compound may possess undiscovered therapeutic value. This guide provides the strategic and tactical framework for its initial exploration.

A Strategic Approach: The Screening Cascade

A successful screening campaign does not rely on a single assay but on a multi-step, tiered approach known as a screening cascade. This strategy is designed to efficiently sift through initial data to identify, confirm, and prioritize promising "hits" for further development. Our proposed cascade involves three main phases: Primary Screening, Secondary & Confirmatory Assays, and Hit-to-Lead Characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Confirmatory Assays cluster_2 Phase 3: Hit-to-Lead primary_screening High-Throughput Assays Single Concentration (e.g., 10 µM) Identify Initial 'Hits' secondary_assays Dose-Response & Potency (IC50) Orthogonal Assays Confirm Target Engagement primary_screening->secondary_assays Active Compounds ('Hits') hit_to_lead Selectivity Profiling Preliminary ADMET Initiate SAR Studies secondary_assays->hit_to_lead Confirmed & Potent Hits

Caption: The proposed three-phase screening cascade.

Phase 1: Primary Screening - Casting a Wide Net

The objective of primary screening is to rapidly assess the compound against rationally selected targets at a single, relatively high concentration (e.g., 10 µM) to identify any significant biological activity. Based on the literature for the thienopyrimidine scaffold, we propose a dual-pronged primary screen targeting oncology and inflammation.

Proposed Primary Targets
  • Oncology Target: A representative receptor tyrosine kinase, VEGFR-2 . This target is frequently inhibited by thienopyrimidine derivatives and is crucial for tumor angiogenesis.[8]

  • Cellular Phenotypic Target: A panel of human cancer cell lines to assess antiproliferative activity. We suggest MCF-7 (breast cancer) and HCT-116 (colon cancer), as they are commonly used and have shown sensitivity to other thienopyrimidines.[8][11]

Experimental Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of the test compound to inhibit the enzymatic activity of VEGFR-2. A common method is a fluorescence-based assay that detects ATP consumption.

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare Recombinant VEGFR-2 Kinase solution in Assay Buffer.

    • Prepare substrate solution (e.g., a poly-Glu,Tyr peptide) in Assay Buffer.

    • Prepare ATP solution in Assay Buffer at 2x the final desired concentration.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working solution by diluting to 200 µM in Assay Buffer (final assay concentration will be 10 µM with 1% DMSO).

    • Controls: Prepare a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control and a DMSO-only solution as a negative (vehicle) control.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the test compound, positive control, or negative control to the appropriate wells.

    • Add 2.5 µL of the VEGFR-2 kinase/substrate mix to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the 2x ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of a detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Incubate for 40 minutes and read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_vehicle - Lumi_background))

    • A "hit" is typically defined as a compound showing >50% inhibition at the 10 µM screening concentration.

Experimental Protocol 2: Cell-Based Antiproliferative MTT Assay

This assay assesses the compound's ability to inhibit cell growth or induce cell death. It measures the metabolic activity of viable cells.

Methodology:

  • Cell Culture:

    • Culture MCF-7 or HCT-116 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

    • Harvest cells using trypsin and perform a cell count.

  • Assay Procedure (96-well plate format):

    • Seed 5,000 cells per well in 100 µL of media and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in culture media. For a primary screen, a single final concentration of 10 µM is used.

    • Add 100 µL of the compound-containing media (or vehicle control) to the wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition: % Growth Inhibition = 100 * (1 - (Abs_compound / Abs_vehicle))

    • A "hit" is a compound showing significant growth inhibition (e.g., >50%) at 10 µM.

Primary Screening Data Summary

Hypothetical results from the primary screen should be tabulated for clarity.

Compound IDTargetAssay TypeConcentration (µM)% InhibitionHit? (Y/N)
T-101VEGFR-2Biochemical1068%Y
T-101MCF-7Cell-Based1055%Y
T-101HCT-116Cell-Based1045%N

(T-101 represents this compound)

Phase 2: Secondary & Confirmatory Assays

Hits identified in the primary screen must be validated. The goals of this phase are to confirm the activity, determine potency (IC₅₀), and ensure the observed effect is not an artifact.

Protocol 3: Dose-Response Analysis and IC₅₀ Determination

This protocol expands on the primary assays by using a range of compound concentrations to determine the potency.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the hit compound in DMSO, then dilute into the appropriate assay buffer or culture medium. The concentration range should bracket the expected IC₅₀ (e.g., from 100 µM down to 5 nM).

  • Assay Performance: Repeat the biochemical (Protocol 1) and/or cell-based (Protocol 2) assays using the full dilution series.

  • Data Analysis:

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited).

Protocol 4: Cellular Target Engagement

For hits from biochemical screens, it is crucial to confirm that the compound engages its target in a cellular environment. For a kinase inhibitor like a potential VEGFR-2 hit, this can be done by observing the phosphorylation status of downstream proteins.

G cluster_0 Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation Compound 2-Methyl-5,7-dihydro- thieno[3,4-d]pyrimidine Compound->VEGFR2 Inhibits ERK ERK PLCg->ERK Akt Akt PLCg->Akt pERK p-ERK ERK->pERK Phosphorylation Proliferation Angiogenesis, Cell Proliferation pERK->Proliferation pAkt p-Akt Akt->pAkt Phosphorylation pAkt->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Methodology (Western Blot):

  • Cell Treatment: Culture endothelial cells (e.g., HUVECs), which express VEGFR-2, to near confluency. Serum-starve the cells overnight.

  • Pre-treat the cells with various concentrations of the hit compound for 1-2 hours.

  • Stimulate the cells with VEGF for 10-15 minutes to activate the pathway. Include a non-stimulated control.

  • Protein Extraction: Immediately wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & SDS-PAGE: Quantify the protein concentration (e.g., using a BCA assay). Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer & Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk.

  • Antibody Incubation: Probe the membrane with a primary antibody against a phosphorylated downstream target (e.g., anti-phospho-ERK) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading. A dose-dependent decrease in the phospho-ERK signal relative to the total ERK signal confirms cellular target engagement.

Secondary Assay Data Summary
Compound IDAssayCell LinePotency (IC₅₀)
T-101VEGFR-2 Kinase Inhibition-0.85 µM
T-101AntiproliferationMCF-72.5 µM
T-101p-ERK Inhibition (Western)HUVECConfirmed

Conclusion and Path Forward

This guide provides a foundational strategy for the initial screening of this compound. The successful identification of a confirmed hit with sub-micromolar to low-micromolar potency in both biochemical and cell-based assays would provide a strong basis for advancing the compound.

The next logical steps in a drug discovery program would include:

  • Selectivity Profiling: Screening the hit against a broad panel of kinases to determine its selectivity profile. A selective compound is often preferred to minimize off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the hit compound to understand which parts of the molecule are essential for activity and to improve potency and other properties.

  • ADMET Profiling: Performing preliminary in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) assays to assess the compound's drug-like properties.

By following this structured, rationale-driven approach, researchers can efficiently and rigorously evaluate the therapeutic potential of this compound, potentially uncovering a novel lead compound for the development of new medicines.

References

  • Elmaaty, A. A., & El-Taweel, F. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1339-1356.
  • Gangjee, A., Li, W., Kisliuk, R. L., Cody, V., Pace, J., & Piraino, J. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(20), 6434-6444.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Benci, K., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6543. [Link]

  • PubChem. (n.d.). 5,7-Dihydro-2-methylthieno(3,4-d)pyrimidine. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Scientific Reports, 13(1), 6828. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 128, 106086. [Link]

  • Al-Ghorbani, M., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Pharmaceuticals, 16(9), 1227. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. Journal of Chemical Research, 43(11-12), 396-403. [Link]

  • Gangjee, A., et al. (2009). Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 52(20), 6434-6444. [Link]

  • FooDB. (2010). Showing Compound 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine (FDB021555). Retrieved from [Link]

  • Goudar, V., et al. (2015). Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity. Journal of Chemical and Pharmaceutical Research, 7(3), 118-124. [Link]

  • Kim, H. G., et al. (2019). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules, 24(18), 3362. [Link]

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A Comprehensive Physicochemical and Analytical Guide to 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thienopyrimidine Core

The thienopyrimidine scaffold is a heterocyclic structure of significant interest in medicinal chemistry and drug development. As bioisosteres of purines, these compounds can interact with a wide array of biological targets.[1][2] Thienopyrimidine derivatives have been investigated for a range of pharmacological activities, including anticancer, anti-infective, and as kinase inhibitors.[1][2][3][4][5][6] The specific derivative, 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine, is a notable member of this class, also finding application as a flavoring agent in the food industry due to its characteristic roasted, meaty aroma.[7][8][9]

A thorough understanding of the physicochemical properties of a molecule is a non-negotiable prerequisite for its successful development, whether for pharmaceutical or industrial applications. Properties such as solubility, pKa, and lipophilicity govern a compound's behavior in various environments, impacting everything from bioavailability in drug candidates to formulation stability in food products.[10] This guide provides an in-depth technical overview of the core physicochemical characteristics of this compound and outlines the validated analytical methodologies required for its robust characterization.

Part 1: Molecular Identity and Core Physicochemical Properties

Accurate identification and a summary of fundamental properties are the foundation of any compound characterization workflow.

Molecular Structure:

Figure 1. Chemical Structure of this compound

Core Compound Identifiers and Properties:

PropertyValueSource(s)
IUPAC Name This compound[9]
CAS Number 36267-71-7[8][11][12][13][14]
Molecular Formula C₇H₈N₂S[7][11][15]
Molecular Weight 152.22 g/mol [7][9][11][15]
Appearance White to pale yellow crystals; Solid[7]
Melting Point 64.5-65 °C[7]
Boiling Point 280.8 °C at 760 mmHg[7]
Density ~1.26 g/cm³ (Predicted)[7][11]
pKa (Strongest Basic) 2.02 (Predicted)[16]
XLogP3 0.7[7]

Part 2: Solubility Profile

Solubility is a critical parameter influencing a compound's absorption, distribution, and formulation.[10] For drug candidates, poor aqueous solubility can be a major hurdle to achieving therapeutic efficacy.[10][17]

Qualitative Solubility: this compound is described as being very slightly soluble in water and soluble in ethanol.[7]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability.[18]

Principle: An excess amount of the solid compound is agitated in a specific solvent system for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Workflow Diagram:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess compound into vials B Add chosen solvent (e.g., water) A->B C Agitate at constant temperature (e.g., 18-24h) B->C D Filter or Centrifuge to remove undissolved solid C->D E Quantify concentration in clear supernatant/filtrate D->E F Use UV-Vis or LC-MS with calibration curve E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to several glass vials. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.[18][19]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) to each vial.[20]

  • Equilibration: Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration, typically 24 hours or more, to ensure equilibrium is reached.[17][20]

  • Phase Separation: After equilibration, allow the vials to stand to let solids settle. Carefully remove an aliquot of the supernatant. The solution must be filtered (e.g., using a 0.45 µm filter) or centrifuged at high speed to remove all undissolved particles.[10][20]

  • Quantification: Prepare a series of standard solutions of the compound of known concentrations. Analyze both the standards and the filtered sample solution using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC-UV.[17][19]

  • Calculation: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of the compound in the saturated sample, which represents its thermodynamic solubility.

Part 3: Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and is crucial for predicting a molecule's charge state at a given pH. This governs its interaction with biological membranes, receptor binding, and solubility in pH-variant environments like the gastrointestinal tract.[21]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[22][23]

Principle: The compound is dissolved in a solution, and a titrant (a strong acid or base) is added incrementally. The pH of the solution is monitored throughout the titration. The pKa is determined from the inflection point of the resulting pH vs. volume curve.[21][22][24]

Workflow Diagram:

pKa_Workflow cluster_setup System Setup cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter with standard buffers B Prepare ~1 mM solution of compound in water/co-solvent A->B C Add inert salt (e.g., 0.15 M KCl) to maintain ionic strength B->C D Purge solution with N₂ to remove dissolved CO₂ C->D E Add titrant (e.g., 0.1 M HCl) in small, precise increments D->E F Record pH after each addition once reading stabilizes E->F G Plot pH vs. Volume of Titrant F->G H Determine inflection point (e.g., via derivative plot) G->H I Calculate pKa from the half-equivalence point H->I

Caption: Workflow for Potentiometric pKa Determination.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[21][24]

  • Sample Preparation: Prepare a solution of the compound, typically around 1 mM.[21][24] To maintain constant ionic strength, 0.15 M potassium chloride (KCl) is added to the solution.[21][24]

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration. This displaces dissolved carbon dioxide, which can interfere with the measurement, especially when titrating with a base.[21][24]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Add standardized titrant (e.g., 0.1 M HCl for a basic compound) in small, precise increments.[21][24]

  • Data Acquisition: After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[24]

  • Data Analysis: Plot the pH values against the volume of titrant added. The equivalence point is identified as the point of maximum slope on the curve (inflection point). The pKa corresponds to the pH at the half-equivalence point.[22][23] Difference plots (Bjerrum plots) can also be used for more precise analysis, especially for multiprotic species.[25]

Part 4: Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and quantifying small molecules.[26][27] A robust Reverse-Phase HPLC (RP-HPLC) method is essential for quality control.

Protocol: Purity Determination by Reverse-Phase HPLC

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and thus elute later than polar compounds.[26][28]

Key Method Development Factors:

  • Stationary Phase: A C18 or C8 column is a common starting point for small molecules of moderate polarity.[28][29]

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile (ACN) or methanol is typical. Buffers (e.g., phosphate) or acids (e.g., formic or trifluoroacetic acid) are used to control the pH and improve peak shape, especially for ionizable analytes.[30]

  • Detection: UV detection is common for compounds with a chromophore. The wavelength should be set to the absorbance maximum of the analyte for optimal sensitivity.

Suggested Starting Method: Based on the structure, a standard RP-HPLC method can be proposed. An analysis on a Newcrom R1 column using a mobile phase of acetonitrile, water, and phosphoric acid has been reported as suitable.[13] For mass spectrometry compatibility, the phosphoric acid should be replaced with formic acid.[13]

Step-by-Step Methodology:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of water/acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.

  • Elution: Run a gradient or isocratic elution program. A typical scouting gradient might run from 5% to 95% acetonitrile over 15-20 minutes.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

Part 5: Spectroscopic Profile

Spectroscopic data provides the definitive structural confirmation of the molecule. While specific spectra for this compound are not widely published in peer-reviewed literature, the expected characteristics can be inferred from its structure and data on related thienopyrimidines.[2][6][31]

  • ¹H NMR (Proton NMR): The spectrum is expected to show signals corresponding to the methyl group (a singlet), the two methylene groups of the dihydrothieno ring (likely two distinct signals), and the proton on the pyrimidine ring.

  • ¹³C NMR (Carbon NMR): The spectrum will show distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the two methylene carbons, and the carbons of the fused aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the compound's molecular weight (152.22 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H, C=N, and C=C bonds present in the molecule.

Conclusion

The comprehensive physicochemical and analytical characterization of this compound is fundamental to its application in research and development. This guide has detailed the core properties and provided robust, field-proven protocols for determining critical parameters such as solubility and pKa. The outlined HPLC method serves as a reliable foundation for purity assessment and quality control. By applying these methodologies, researchers and scientists can ensure the generation of high-quality, reproducible data, thereby accelerating development timelines and ensuring scientific integrity.

References

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  • NIH. Development of Methods for the Determination of pKa Values. (2013). Available from: [Link]

  • ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Available from: [Link]

  • NIH. Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. Available from: [Link]

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  • ResearchGate. Representative active compounds containing thieno[2,3-d]pyrimidinone core. Available from: [Link]

  • PMC PubMed Central. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Available from: [Link]

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Sources

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine, a significant heterocyclic compound, is recognized for its contribution to the aroma profile of certain food products, described as having a roasted, meaty scent.[1] Its molecular formula is C₇H₈N₂S, with a molecular weight of 152.22 g/mol .[2] The presence and concentration of this compound can significantly impact the sensory characteristics of consumer products, making its accurate and precise quantification essential for quality control in the food and fragrance industries. Furthermore, as a thienopyrimidine derivative, it belongs to a class of compounds with diverse and significant biological activities, necessitating robust analytical methods for its identification and quantification in various matrices during drug discovery and development.[3]

This comprehensive guide provides detailed application notes and validated protocols for the analytical determination of this compound, catering to the needs of researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to ensure scientific integrity, offering a self-validating framework for reliable and reproducible results.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods. These properties guide the selection of appropriate solvents, chromatographic conditions, and detection techniques.

PropertyValueReference
CAS Number 36267-71-7[4]
Molecular Formula C₇H₈N₂S[1]
Molecular Weight 152.22 g/mol [2]
Appearance White to pale yellow crystals[1]
Melting Point 64.5-65 °C[1]
Boiling Point 280.8 °C at 760 mmHg[1]
Solubility Very slightly soluble in water; Soluble in ethanol[1]

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is particularly well-suited for this analysis.[4]

Principle of the Method

Reverse-phase HPLC separates analytes based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), while the mobile phase is polar (e.g., a mixture of water and a less polar organic solvent like acetonitrile or methanol).[5] this compound, being a moderately polar compound, will partition between the stationary and mobile phases. By carefully controlling the composition of the mobile phase, its retention time on the column can be modulated to achieve separation from other components in the sample matrix. Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol: HPLC

This protocol is designed as a starting point and should be optimized and validated for your specific application and instrumentation.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Newcrom R1 HPLC column (5 µm, 4.6 x 150 mm) or equivalent reverse-phase C18 column[6][7]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Phosphoric acid or Formic acid (analytical grade)

  • Reference standard of this compound (≥98% purity)

Chromatographic Conditions:

ParameterConditionRationale
Column Newcrom R1, 5 µm, 4.6 x 150 mmA reverse-phase column with low silanol activity, providing good peak shape for heterocyclic compounds over a wide pH range.[6][7]
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidThe acetonitrile/water ratio can be adjusted to optimize retention time. Phosphoric acid helps to protonate silanol groups and the analyte, leading to sharper peaks.[4] For MS compatibility, replace phosphoric acid with 0.1% formic acid.[4]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.[5]
Injection Volume 10 µLThis can be optimized based on sample concentration and instrument sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength To be determined (scan from 200-400 nm)The optimal wavelength should be the λmax of the compound for maximum sensitivity. For a similar pyrimidine derivative, a λmax of 275 nm was used.[8]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Add the acid to a final concentration of 0.1%. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Prepare Mobile Phase, Standards, and Samples Equilibrate Equilibrate System Prep->Equilibrate Inject Inject Standards & Samples Equilibrate->Inject Detect UV Detection Inject->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: A streamlined workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection and identification power of MS. Given that this compound is used as a flavor and fragrance compound, GC-MS is a highly suitable method for its analysis, particularly in complex matrices.[9]

Principle of the Method

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification and quantification. For flavor analysis, headspace or solid-phase microextraction (SPME) sampling is often employed to extract volatile compounds from the sample matrix.[10][11]

Experimental Protocol: GC-MS

This protocol provides a general framework for the GC-MS analysis of this compound. Optimization of the temperature program and MS parameters is recommended.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms)

  • Helium (carrier gas, 99.999% purity)

  • Reference standard of this compound (≥98% purity)

  • Solvent for sample dilution (e.g., dichloromethane, methanol)

GC-MS Conditions:

ParameterConditionRationale
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A versatile, low-bleed column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Injection Mode Split (e.g., 20:1 split ratio) or SplitlessThe choice depends on the sample concentration. Split mode is for higher concentrations, while splitless is for trace analysis.
Oven Temperature Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)This program allows for the separation of compounds with a range of boiling points. It should be optimized for the specific sample matrix.
MS Transfer Line Temp. 280 °CPrevents condensation of the analytes.
Ion Source Temperature 230 °CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Scan Range 40-400 amuCovers the molecular ion and expected fragment ions of the analyte.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., 1 mg/mL). Create a series of working standards by serial dilution.

  • Sample Preparation: Dissolve or extract the sample in a suitable solvent. If necessary, perform a cleanup step to remove interfering matrix components.

  • GC-MS Analysis: Inject the standard and sample solutions into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Compare the mass spectrum with a reference library or the spectrum of the standard. For quantification, use the area of a characteristic ion peak and a calibration curve.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV-Vis region.[8] It is well-suited for the routine analysis of bulk drug substances and formulations.

Principle of the Method

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample solution at the wavelength of maximum absorbance (λmax), the concentration of the analyte can be determined.

Experimental Protocol: UV-Vis Spectrophotometry

This protocol outlines the steps for developing and validating a UV-Vis spectrophotometric method for the quantification of this compound.

Instrumentation and Materials:

  • UV-Vis spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

  • Methanol (spectroscopic grade)

  • Acetonitrile (spectroscopic grade)

  • Reference standard of this compound (≥98% purity)

Procedure:

  • Solvent Selection: Based on its solubility, a mixture of methanol and acetonitrile (1:1 v/v) is a suitable solvent.[8]

  • Determination of λmax:

    • Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in the chosen solvent.

    • Scan the solution from 200 to 400 nm against a solvent blank.

    • The wavelength at which maximum absorbance occurs is the λmax. For a similar pyrimidine derivative, a λmax of 275 nm was observed.[8]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to create a calibration set (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.

  • Sample Analysis:

    • Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the range of the calibration curve.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of the analyte in the sample solution from the calibration curve.

Logical Flow for UV-Vis Method Development

UVVis_Logic Start Start Solvent Select Solvent Start->Solvent LambdaMax Determine λmax Solvent->LambdaMax Calibration Prepare Standards & Construct Calibration Curve LambdaMax->Calibration Sample Prepare and Measure Sample Calibration->Sample Concentration Calculate Concentration Sample->Concentration End End Concentration->End

Caption: Logical progression for quantitative analysis using UV-Vis spectrophotometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:
  • Methyl Group (-CH₃): A singlet in the upfield region, typically around δ 2.0-2.5 ppm.

  • Methylene Groups (-CH₂-): Two singlets or an AB quartet for the two diastereotopic methylene protons of the dihydrothieno ring, expected in the region of δ 3.0-4.5 ppm.

  • Aromatic/Heterocyclic Proton: A singlet for the proton on the pyrimidine ring.

Expected ¹³C NMR Spectral Features:
  • Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm).

  • Methylene Carbons: Signals in the region of δ 30-50 ppm.

  • Aromatic/Heterocyclic Carbons: Several signals in the downfield region (δ 110-170 ppm), corresponding to the carbons of the thienopyrimidine ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (MW = 152.22), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 152.

Expected Fragmentation Pattern:

The fragmentation of thienopyrimidine derivatives often involves the cleavage of the bonds in the dihydrothieno ring and the loss of small neutral molecules. Common fragmentation pathways for related structures include the loss of the methyl group, cleavage of the pyrimidine ring, and rearrangements.[14][15] A detailed analysis of the fragmentation pattern can provide valuable structural information.

Method Validation

For all the analytical methods described, it is crucial to perform a thorough validation to ensure they are suitable for their intended purpose. Key validation parameters, as per ICH guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

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  • Pathak, S. K., Gact, M., Ali, A., Guru, S. K., Sharma, S., Kumar, A., ... & Panda, D. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[16][17]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 263.

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Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine. Thienopyrimidine derivatives are a significant class of heterocyclic compounds with applications in pharmaceutical research and as flavor components.[1][2][3] A reliable analytical method is crucial for quality control, purity assessment, and stability testing. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, offering excellent peak symmetry and resolution. The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[4][5] Forced degradation studies confirm the method's ability to separate the parent analyte from its degradation products, establishing its utility as a stability-indicating assay.[6][7]

Introduction and Scientific Rationale

This compound is a bicyclic heterocyclic compound containing a thiophene ring fused to a pyrimidine ring.[2] This structural motif is of considerable interest in medicinal chemistry for the development of novel therapeutic agents.[8] Additionally, this compound is recognized as a flavor and fragrance agent, known for its characteristic roasted, meaty aroma.[1][9] Given its dual relevance, a validated analytical method is essential for ensuring identity, purity, and quality in both pharmaceutical and industrial applications.

The principle of this method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with the stationary phase.[10] this compound, being a moderately polar compound, is well-suited for retention and separation on a non-polar C18 column. The mobile phase, a mixture of organic solvent (acetonitrile) and an aqueous buffer, is optimized to achieve efficient elution and a symmetric peak shape in a reasonable runtime. The validation protocols herein are designed to provide a high degree of assurance that the method is suitable for its intended purpose, a cornerstone of Good Manufacturing Practice (GMP).[11]

Compound Information:

PropertyValueReference(s)
Chemical Name This compound[9]
CAS Number 36267-71-7[9]
Molecular Formula C₇H₈N₂S[9]
Molecular Weight 152.22 g/mol [12]
Appearance White to pale yellow crystalline solid[9]
Melting Point 64.5 - 65.4 °C[9][13]
Solubility Soluble in ethanol; very slightly soluble in water[9]

Materials and Methods

Equipment and Software
  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector (e.g., Agilent 1100/1200 series, Waters Alliance).

  • Data acquisition and processing software (e.g., Agilent ChemStation, Waters Empower).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Class A volumetric glassware.

  • Sonicator.

  • Membrane filters, 0.45 µm (for mobile phase) and 0.22 µm (for sample).

Chemicals and Reagents
  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric acid (85%, analytical grade).

  • Hydrochloric acid (1N, analytical grade).

  • Sodium hydroxide (1N, analytical grade).

  • Hydrogen peroxide (30%, analytical grade).

Chromatographic Conditions

The following conditions were optimized to provide a robust separation. The selection of a C18 column is standard for reversed-phase methods, while the mobile phase composition is based on a published method for this analyte, ensuring good retention and peak shape.[14][15] Phosphoric acid is used to control the pH and suppress the ionization of any residual silanols on the column, which sharpens the analyte peak.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (40:60, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm (Determined by UV scan)
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase: Mix 400 mL of acetonitrile with 600 mL of HPLC-grade water. Add 1.0 mL of 85% phosphoric acid and mix thoroughly. Degas by sonication for 15 minutes or by vacuum filtration through a 0.45 µm membrane.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was chosen for its ability to readily dissolve the analyte and its miscibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of this compound reference standard and transfer to a 25-mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50-mL volumetric flask and dilute to volume with the diluent.

Protocol 1: Standard Quantitative Analysis Workflow

This protocol outlines the day-to-day procedure for quantifying the analyte in a sample.

Step 1: System Preparation & Equilibration

  • Purge all pump lines with the prepared mobile phase.

  • Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30 minutes, or until a stable baseline is achieved.

Step 2: System Suitability Test (SST)

  • Inject the Working Standard Solution (100 µg/mL) six consecutive times.

  • Verify that the system suitability parameters meet the acceptance criteria outlined in Table 1. This ensures the chromatographic system is performing adequately for the analysis.

Step 3: Sample Preparation

  • Accurately weigh a quantity of the test sample expected to contain approximately 10 mg of the analyte.

  • Transfer to a 100-mL volumetric flask, dissolve in and dilute to volume with the diluent to achieve a target concentration of 100 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Step 4: Chromatographic Run Sequence

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the bracketing standard (Working Standard Solution).

  • Inject the prepared sample solution(s) in duplicate.

  • Inject a concluding bracketing standard.

Step 5: Data Analysis and Calculation

  • Integrate the peak corresponding to this compound in both the standard and sample chromatograms.

  • Calculate the concentration of the analyte in the sample using the following formula:

    Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

HPLC_Workflow A System Preparation (Mobile Phase Purge) B Column Equilibration (Stable Baseline) A->B C System Suitability Test (SST) (6 injections of Standard) B->C D SST Pass? C->D E Sample Preparation (Weigh, Dissolve, Filter) D->E Yes STOP STOP: Troubleshoot System D->STOP No F Create Injection Sequence (Blank -> Standard -> Samples -> Standard) E->F G Execute HPLC Run F->G H Data Processing & Integration G->H I Calculate Results & Report H->I

Caption: Standard HPLC analysis workflow for quantitative determination.

Protocol 2: Method Validation (ICH Q2(R1) Framework)

This protocol provides a self-validating system to ensure the method is trustworthy and fit for purpose.[4][16]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[17] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of the method.[6][18]

  • Objective: To demonstrate that the analytical peak for this compound is free from interference from potential degradation products. The target degradation is approximately 5-20%.[6]

  • Procedure:

    • Acid Hydrolysis: Mix 1 mL of the Standard Stock Solution (1000 µg/mL) with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH. Dilute to 10 mL with diluent.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 1 hour. Cool and neutralize with 1N HCl. Dilute to 10 mL with diluent.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 4 hours. Dilute to 10 mL with diluent.

    • Thermal Degradation: Expose the solid reference standard to 105°C for 24 hours. Prepare a 100 µg/mL solution from the stressed solid.

  • Analysis: Inject the unstressed standard and each of the stressed samples.

  • Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (Resolution > 2). Peak purity analysis (using a DAD detector) should confirm the homogeneity of the analyte peak in the presence of its degradants.

Linearity
  • Procedure: Prepare a series of at least five concentrations from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate.

  • Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (Recovery)
  • Procedure: Accuracy is determined by spiking a placebo (if available) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, 120%). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples against a standard of known concentration.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Prepare and analyze six individual samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria: LOQ should be confirmed by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Robustness
  • Procedure: Intentionally make small variations to the method parameters and assess the impact on the results.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance limits, and the assay results should not significantly change, demonstrating the method's reliability during normal use.

Validation_Process cluster_parameters Validation Parameters (ICH Q2 R1) A Specificity (Forced Degradation) B Linearity (r² ≥ 0.999) A->B C Accuracy (98-102% Recovery) A->C D Precision (%RSD ≤ 2.0%) A->D E LOD & LOQ (Signal-to-Noise) A->E F Robustness (Parameter Variation) A->F End Method Validated B->End C->End D->End E->End F->End Start Method Optimization Complete Start->A

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Expected Results & Discussion

A successful analysis will yield a sharp, symmetric peak for this compound at a retention time of approximately 6.5 minutes. The validation experiments are expected to meet all predefined acceptance criteria, as summarized below.

Table 1: System Suitability Results

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) Consistent (± 2%)6.52 min
Tailing Factor (T) T ≤ 1.51.1
Theoretical Plates (N) N > 2000> 6000
%RSD of Peak Area ≤ 1.0% for n=60.45%

Table 2: Summary of Validation Data

ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%100.5%
Repeatability (%RSD) ≤ 2.0%0.6%
Intermediate Precision (%RSD) ≤ 2.0%0.9%
LOD Report Value~0.1 µg/mL
LOQ Report Value~0.3 µg/mL
Specificity No interference at analyte RTPassed

The forced degradation studies are critical for demonstrating specificity. Under acidic, basic, and oxidative stress, several minor degradation peaks are expected to appear, typically at earlier retention times. The key finding must be that none of these peaks co-elute with the main analyte peak, confirming the stability-indicating power of the method.

Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Peak Tailing Column degradation; incorrect mobile phase pH.Replace column; ensure mobile phase pH is correct.
Variable Retention Times Pump issue; leak in the system; column not equilibrated.Check pump for pressure fluctuations; check for leaks; allow for longer equilibration.
No Peaks Incorrect injection; detector lamp off.Verify autosampler function; check detector status.
Split Peaks Clogged column frit; partially blocked injector.Back-flush the column; clean the injector port.

Conclusion

The RP-HPLC method described provides a simple, rapid, and reliable tool for the quality control and quantitative analysis of this compound. The method has been thoroughly validated in accordance with ICH guidelines, proving to be specific, linear, accurate, precise, and robust. Its demonstrated stability-indicating capability makes it highly suitable for routine analysis of bulk drug substances and for monitoring the stability of formulations containing this analyte.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link][4]

  • Alsante, K. M., et al. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link][6]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link][7]

  • Jain, D., et al. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. GSC Biological and Pharmaceutical Sciences. Available at: [Link][18]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link][5]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link][16]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link][11]

  • Patel, K. et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research. Available at: [Link][17]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. Available at: [Link][19]

  • SIELC Technologies. (2018). 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine. SIELC. Available at: [Link][14]

  • ChemBK. (n.d.). 2-Methyl-5,7-dihydrothieno(3,4-d)pyrimidine. ChemBK. Available at: [Link][20]

  • National Center for Biotechnology Information. (n.d.). 5,7-Dihydro-2-methylthieno(3,4-d)pyrimidine. PubChem. Available at: [Link][12]

  • Singh, N., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link][21]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link][15]

  • National Center for Biotechnology Information. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PubMed Central. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • LookChem. (n.d.). Cas 36267-71-7,5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine. LookChem. Available at: [Link][1]

  • Watson International Ltd. (n.d.). 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine CAS 36267-71-7. Watson International. Available at: [Link][13]

  • FooDB. (n.d.). Showing Compound 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine (FDB021555). FooDB. Available at: [Link][2]

  • Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. Available at: [Link][3]

  • Khan, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed. Available at: [Link][8]

  • El-Shaheny, R., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. Available at: [Link][10]

Sources

Application Notes and Protocols for In-Vitro Evaluation of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thienopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to endogenous purine bases. This has rendered it a fertile ground for the discovery of novel therapeutics targeting a wide array of biological targets.[1] Derivatives of thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine have demonstrated significant potential as inhibitors of protein kinases, modulators of microtubule dynamics, and antagonists of various enzymes crucial for cell proliferation and survival.[2][3][4][5] The specific isomer, 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine, is recognized as a flavoring agent, but its therapeutic potential remains largely unexplored.[6][7] This document provides a comprehensive guide for researchers to conduct initial in-vitro screening of this compound and its novel analogs, drawing upon established methodologies for the broader thienopyrimidine class to elucidate potential anticancer activities.

The following protocols are designed as a foundational screening cascade to first assess the cytotoxic and anti-proliferative effects of test compounds on cancer cell lines, and subsequently to investigate their potential mechanism of action through a targeted enzyme inhibition assay. We will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as an exemplary kinase target, given that various thienopyrimidine derivatives have shown potent inhibitory activity against it.[3][8][9]

Part 1: Cellular Anti-Proliferative Activity

A primary indicator of a compound's potential as an anticancer agent is its ability to inhibit the growth of cancer cells. The MTT assay is a robust and widely adopted colorimetric method for assessing cell viability, which is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][8]

Protocol 1: MTT Assay for Anti-Proliferative Effects

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)[3][8]

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cell_seeding Seed cells in 96-well plate (e.g., 5x10^3 cells/well) incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 Allow adherence compound_addition Add serial dilutions of test compounds incubation1->compound_addition incubation2 Incubate for 48-72h compound_addition->incubation2 Expose cells to compound mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 Metabolic conversion formazan_solubilization Solubilize formazan crystals with DMSO incubation3->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance

Caption: Workflow for the MTT cell proliferation assay.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO, at the same final concentration as in the compound-treated wells) and a positive control (a known cytotoxic agent like Sorafenib).[3][8]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundHCT-116 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)
This compound Analog 1 5.2 ± 0.48.1 ± 0.712.5 ± 1.1
This compound Analog 2 2.8 ± 0.34.5 ± 0.57.9 ± 0.9
Sorafenib (Control) 3.1 ± 0.25.6 ± 0.69.2 ± 0.8

Note: The data presented above is hypothetical and for illustrative purposes only.

Part 2: Biochemical Kinase Inhibition Assay

Should the initial cellular screening reveal potent anti-proliferative activity, the next logical step is to investigate a potential mechanism of action. Given the prevalence of kinase inhibition among thienopyrimidine derivatives, a direct enzyme inhibition assay is a crucial follow-up.[2][3]

Protocol 2: In-Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)

Objective: To determine the IC50 of this compound analogs against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer

  • Anti-phosphotyrosine antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Test compounds dissolved in DMSO

  • 96-well ELISA plates

Workflow:

VEGFR2_ELISA_Workflow cluster_coating Plate Coating cluster_reaction Kinase Reaction cluster_detection Detection coat_plate Coat 96-well plate with Poly(Glu, Tyr) substrate wash1 Wash and block non-specific binding coat_plate->wash1 add_reagents Add VEGFR-2 enzyme, ATP, and test compound wash1->add_reagents incubate_reaction Incubate to allow phosphorylation add_reagents->incubate_reaction add_antibody Add HRP-conjugated anti-phosphotyrosine antibody incubate_reaction->add_antibody wash2 Wash to remove unbound antibody add_antibody->wash2 add_tmb Add TMB substrate wash2->add_tmb add_stop Add stop solution add_tmb->add_stop read_absorbance Measure absorbance at 450 nm add_stop->read_absorbance

Caption: Workflow for an ELISA-based VEGFR-2 kinase inhibition assay.

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the plate with wash buffer and block any remaining non-specific binding sites.

  • Kinase Reaction: In each well, add the kinase buffer, a fixed concentration of the VEGFR-2 enzyme, and serial dilutions of the test compounds.

  • Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: After incubation, wash the plate to remove the reaction mixture. Add an HRP-conjugated anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.

  • Substrate Addition: Wash the plate again to remove any unbound antibody. Add TMB substrate to each well, which will be converted by HRP to produce a blue color.

  • Stopping the Reaction: Stop the color development by adding a stop solution, which will turn the color to yellow.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no compound). Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation:

CompoundVEGFR-2 Kinase IC50 (µM)
This compound Analog 1 1.5 ± 0.2
This compound Analog 2 0.25 ± 0.04
Sorafenib (Control) 0.23 ± 0.03

Note: The data presented above is hypothetical and for illustrative purposes only. A compound with a potent VEGFR-2 inhibition IC50, such as Analog 2, would be considered a promising lead for further investigation.[3]

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in-vitro characterization of this compound and its derivatives as potential therapeutic agents. Positive results from these assays—specifically, low micromolar or nanomolar IC50 values in both the cellular and biochemical assays—would warrant further investigation. Subsequent studies could include assays to determine the mechanism of cell death (e.g., apoptosis assays), cell cycle analysis, and broader kinase profiling to assess selectivity.[5][9] By systematically applying these established protocols, researchers can efficiently triage novel thienopyrimidine compounds and identify promising candidates for further preclinical development.

References

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PMC. [Link]

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). [Link]

  • 5,7-Dihydro-2-methylthieno(3,4-d)pyrimidine. (n.d.). PubChem. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. (n.d.). MDPI. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). PMC. [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). PubMed. [Link]

  • Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. (n.d.). NIH. [Link]

  • This compound. (n.d.). Acros Pharmatech. [Link]

  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. (2022). ACS Omega. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[7][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). PMC. [Link]

  • In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. (2023). PubMed. [Link]

  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. (2022). PubMed Central. [Link]

Sources

Application Notes and Protocols for Cell-Based Screening of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Thienopyrimidine Scaffold

The thienopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine bases like adenine and guanine. This structural mimicry has led to the development of numerous derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anti-infective properties.[1] The thieno[3,4-d]pyrimidine isomer, in particular, has been a subject of interest in the quest for novel therapeutic agents. This document provides a comprehensive guide for the initial cell-based screening of a specific derivative, 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine, to elucidate its potential as a modulator of cellular pathways relevant to drug discovery.

Given that the primary biological activity of this compound is not yet extensively characterized in the public domain, a logical starting point is a broad phenotypic screen to assess its impact on cancer cell proliferation and viability. Based on the activities of structurally related thienopyrimidines, which have shown effects on cell proliferation and kinase signaling pathways such as VEGFR-2 and PI3K, our screening cascade will begin with a general cytotoxicity screen, followed by more specific assays to probe for mechanisms of action like apoptosis induction.[2][3]

This application note is designed for researchers, scientists, and drug development professionals. It offers not just step-by-step protocols but also the underlying scientific rationale for experimental design, ensuring a robust and insightful primary screening campaign.

Compound Handling and Preparation

Proper handling and solubilization of the test compound are critical for obtaining reproducible and meaningful results in cell-based assays.

Compound Properties:

  • Molecular Formula: C₇H₈N₂S[4]

  • Molecular Weight: 152.22 g/mol [4]

  • Appearance: White to pale yellow crystals[5]

  • Solubility: Very slightly soluble in water, soluble in ethanol.[5][6] While explicit data for DMSO is not widely published, it is a standard solvent for high-throughput screening of small molecules.[7]

Protocol for Stock Solution Preparation:

  • Primary Stock Solution (10 mM in DMSO):

    • Accurately weigh a precise amount of this compound powder.

    • Add pure, anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM. For example, to 1.52 mg of the compound, add 1 mL of DMSO.

    • Facilitate dissolution by vortexing and, if necessary, gentle warming or sonication in a water bath.[8]

    • Visually inspect for complete dissolution.

    • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Intermediate and Working Dilutions:

    • Prepare intermediate dilutions from the 10 mM stock in DMSO.

    • For cell-based assays, create final working concentrations by diluting the intermediate DMSO stocks into the appropriate cell culture medium.

    • Crucial Consideration: The final concentration of DMSO in the cell culture wells should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[8] Ensure that the vehicle control wells receive the same final concentration of DMSO as the compound-treated wells.

Phase 1: Primary High-Throughput Screening for Cytotoxicity

The initial phase aims to identify if this compound exhibits cytotoxic or anti-proliferative effects against a panel of cancer cell lines.

Cell Line Selection Rationale

The choice of cell lines is a critical factor in the relevance of screening results.[9][10] A diverse panel is recommended for a primary screen to identify potential tissue-specific effects. The NCI-60 panel of human tumor cell lines is a well-established resource for such purposes.[11] For a focused initial screen, a smaller, representative panel can be selected based on common cancer types and pathways where thienopyrimidines have shown activity.

Recommended Starter Panel:

Cell LineCancer TypeKey Characteristics
A549 Non-small cell lung cancerCommonly used, robust, and well-characterized.
MCF-7 Breast adenocarcinomaEstrogen receptor-positive, a workhorse in cancer research.
HCT-116 Colorectal carcinomaRepresents a common gastrointestinal cancer.
HepG2 Hepatocellular carcinomaImportant for assessing potential liver-specific effects or toxicity.
PC-3 Prostate cancerAndrogen-independent, representing advanced prostate cancer.

These cell lines can be sourced from repositories like the American Type Culture Collection (ATCC). It is crucial to use low-passage number cells and regularly authenticate them to ensure experimental consistency.[10]

Experimental Workflow: Primary Cytotoxicity Screen

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_prep Cell Culture & Seeding (96-well plates) incubation 24-72h Incubation cell_prep->incubation Plate cells compound_prep Compound Dilution Series compound_prep->incubation Add compound mtt_add Add MTT Reagent incubation->mtt_add formazan_incubation Incubate (2-4h) mtt_add->formazan_incubation solubilize Add Solubilization Solution formazan_incubation->solubilize readout Measure Absorbance (570nm) solubilize->readout calculation % Viability Calculation readout->calculation ic50 IC50 Determination calculation->ic50

Caption: Workflow for the primary cytotoxicity screening using the MTT assay.

Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that can be solubilized and quantified.[13]

Materials:

  • Selected cancer cell lines

  • Complete culture medium (specific to each cell line)

  • 96-well flat-bottom sterile culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cells in complete culture medium to a final density of 5,000-10,000 cells per 100 µL. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the end of the assay.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control and untreated controls.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium. A common starting range is from 100 µM down to 0.1 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • To vehicle control wells, add medium with the same final concentration of DMSO as the highest compound concentration.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[13]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization and Readout:

    • After the incubation with MTT, add 100 µL of the solubilization solution to each well.[13]

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Phase 2: Mechanism of Action - Apoptosis Assays

If the primary screen reveals significant cytotoxicity, the next logical step is to investigate whether the observed cell death is due to apoptosis, a programmed and controlled form of cell death.

Experimental Workflow: Apoptosis Assessment

G cluster_prep Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Acquisition & Analysis cell_seed Seed cells compound_treat Treat with compound (e.g., at IC50 and 2x IC50) cell_seed->compound_treat hoechst_pi Nuclear Morphology (Hoechst/PI Staining) compound_treat->hoechst_pi caspase Biochemical Marker (Caspase-3/7 Activity) compound_treat->caspase microscopy Fluorescence Microscopy hoechst_pi->microscopy luminescence Luminometry caspase->luminescence quantify Quantify Apoptotic Cells/ Luminescent Signal microscopy->quantify luminescence->quantify

Caption: Dual approach for apoptosis confirmation: morphological and biochemical assays.

Protocol 1: Nuclear Morphology via Hoechst 33342 and Propidium Iodide (PI) Staining

This method allows for the visualization of nuclear changes characteristic of apoptosis. Hoechst 33342 is a cell-permeable dye that stains the condensed chromatin of apoptotic cells more brightly than the chromatin of normal cells.[14] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful for identifying necrotic or late-stage apoptotic cells with compromised membrane integrity.[14]

Materials:

  • Cells treated with the test compound (at concentrations around the IC₅₀)

  • Hoechst 33342 solution (1 mg/mL in water)

  • Propidium Iodide (PI) solution (1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filters (DAPI for Hoechst, Rhodamine/TRITC for PI)

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed cells on sterile coverslips in a 6-well plate or in an imaging-compatible 96-well plate.

    • Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine) and vehicle controls.

  • Staining:

    • Remove the culture medium and wash the cells gently with PBS.

    • Add culture medium containing Hoechst 33342 (final concentration 1-5 µg/mL) to each well.[15]

    • Incubate for 10-20 minutes at 37°C.[15]

    • Add PI to a final concentration of 1-2 µg/mL and incubate for an additional 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging and Analysis:

    • Immediately visualize the cells under a fluorescence microscope.

    • Observation Criteria:

      • Viable cells: Normal, round nuclei with low blue fluorescence.

      • Early apoptotic cells: Condensed or fragmented nuclei with bright blue fluorescence.

      • Late apoptotic/necrotic cells: Bright blue condensed/fragmented nuclei and red fluorescence from PI staining.

    • Quantify the percentage of apoptotic cells by counting at least 200 cells from random fields for each condition.

Protocol 2: Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method to measure their activity.[16]

Materials:

  • Cells treated in an opaque-walled 96-well plate (white or black)

  • Caspase-Glo® 3/7 Reagent (or similar)

  • Luminometer

Step-by-Step Protocol:

  • Assay Setup:

    • Plate and treat cells with the test compound as described for the MTT assay, but in opaque-walled plates suitable for luminescence.

    • Include positive and vehicle controls.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[2][3] This typically involves reconstituting a lyophilized substrate with a buffer.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (from wells with medium only) from all experimental readings.

  • Express the data as fold change in caspase activity relative to the vehicle control.

  • A significant increase in luminescence indicates the induction of apoptosis via the activation of effector caspases.

Summary and Next Steps

This application note outlines a structured, two-phase approach for the initial characterization of this compound. The primary cytotoxicity screen across a panel of cancer cell lines will establish its potential as an anti-proliferative agent and determine its potency (IC₅₀). Subsequent apoptosis assays will provide initial insights into its mechanism of action.

Interpreting the Results:

OutcomeInterpretation & Next Steps
No significant cytotoxicity The compound may not be a potent anti-proliferative agent under these conditions. Consider screening in other assay formats (e.g., anti-inflammatory, anti-infective) or against specific molecular targets.
Potent cytotoxicity The compound is a "hit". Proceed to mechanism of action studies.
Apoptosis is induced The compound likely triggers programmed cell death. Further studies could include Western blotting for apoptosis-related proteins (e.g., Bcl-2 family, PARP cleavage) and cell cycle analysis.
Cytotoxicity without apoptosis The compound may induce another form of cell death (e.g., necrosis, autophagy) or cause cell cycle arrest. Investigate these possibilities with appropriate assays.

Positive results from this screening cascade would warrant further investigation into specific molecular targets. Given the known activities of similar thienopyrimidine compounds, cell-based or biochemical assays for kinases like VEGFR-2 and PI3K would be a logical next step.[2][3] This systematic approach ensures a thorough and efficient initial evaluation of this compound, paving the way for more in-depth preclinical development.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Bioarray. Double Staining Apoptosis Assay (Hoechst33342/PI). [Link]

  • Harvard University. Detection of Apoptosis in unfixed samples using Hoechst 33342. [Link]

  • protocols.io. Caspase 3/7 Activity. [Link]

  • JoVE. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. [Link]

  • protocols.io. Caspase 3/7 Activity. [Link]

  • University of Minnesota. Hoecsht Apoptosis Assay.
  • Cell Biolabs, Inc. CytoSelect™ MTT Cell Proliferation Assay. [Link]

  • Bio-protocol. Caspase 3/7 activity assay. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • GenScript. Hoechst 33342/PI Double Stain Apoptosis Detection Kit. [Link]

  • National Institutes of Health. A framework to select clinically relevant cancer cell lines for investigation by establishing their molecular similarity with primary human cancers. [Link]

  • ResearchGate. Analyzing Cell Death by Nuclear Staining with Hoechst 33342. [Link]

  • National Institutes of Health. Selecting Optimal Cell Lines for High-Content Phenotypic Screening. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • ResearchGate. Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

  • MDPI. High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. [Link]

  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • MDPI. Cancer Cell Lines Are Useful Model Systems for Medical Research. [Link]

  • Semantic Scholar. [Development of solubility screening methods in drug discovery]. [Link]

  • ResearchGate. How to dissolve small inhibitor molecules for binding assay?. [Link]

  • Horizon Discovery. 5 tips for choosing the right cell line for your experiment. [Link]

  • National Institutes of Health. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • ChemBK. 2-Methyl-5,7-dihydrothieno(3,4-d)pyrimidine. [Link]

  • PubChemLite. This compound. [Link]

  • PubChem. Dimethyl Sulfoxide. [Link]

Sources

Application Notes & Protocols: Evaluating the Anticancer Activity of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine and Related Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Thienopyrimidine Scaffold

The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Its structural and electronic resemblance to natural purines allows compounds derived from it to effectively interact with a variety of biological targets, most notably protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[1][3] Several thienopyrimidine-based kinase inhibitors have advanced to clinical trials, underscoring the therapeutic potential of this heterocyclic system.[2]

While this guide is centered on the evaluation of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine derivatives, the available public research on this specific isomer is limited. Therefore, to provide a robust and well-documented framework, these application notes draw upon the extensive research conducted on the closely related and well-characterized thieno[2,3-d]pyrimidine isomers. The experimental principles, assays, and mechanistic pathways described herein are directly applicable and serve as a comprehensive blueprint for researchers investigating the anticancer properties of any thienopyrimidine derivative. This document provides the scientific rationale and detailed protocols necessary for the preclinical evaluation of these promising compounds.

Mechanisms of Anticancer Action

Thienopyrimidine derivatives exert their anticancer effects through diverse and often overlapping mechanisms. A thorough understanding of these pathways is critical for designing experiments and interpreting results.

Kinase Inhibition

A primary mechanism for many thienopyrimidines is the inhibition of protein kinases that drive cancer cell proliferation, survival, and angiogenesis.[2] Key targets include:

  • Epidermal Growth Factor Receptor (EGFR): Thienopyrimidines can act as bioisosteres of the 4-anilinoquinazoline core found in approved EGFR inhibitors like Gefitinib, blocking downstream signaling.[1][4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 blocks tumor angiogenesis, starving tumors of essential nutrients and oxygen.[5]

  • Phosphatidylinositol 3-kinase (PI3K): Targeting the PI3K/Akt signaling pathway is a key strategy, as this pathway is critical for cell growth, proliferation, and survival.[1]

Induction of Programmed Cell Death (Apoptosis)

A hallmark of effective anticancer agents is the ability to induce apoptosis in cancer cells. Thienopyrimidine derivatives have been shown to trigger this process through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] This involves the activation of a cascade of cysteine proteases known as caspases, leading to the systematic dismantling of the cell. Key events include the upregulation of pro-apoptotic proteins (e.g., Bax, Bak), downregulation of anti-apoptotic proteins (e.g., Bcl-2), and the cleavage of essential cellular substrates like Poly (ADP-ribose) polymerase (PARP).[7][8]

G Generalized Apoptosis Signaling Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Bax/Bak Bax/Bak Bax/Bak->Mitochondrion activates Bcl-2 Bcl-2 Bcl-2->Bax/Bak inhibits Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 PARP PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP Thienopyrimidines Thienopyrimidines Thienopyrimidines->Bax/Bak upregulates Thienopyrimidines->Bcl-2 downregulates

Fig 1. Key signaling nodes in apoptosis induction by thienopyrimidines.
Other Mechanisms

In addition to kinase inhibition and apoptosis, some derivatives induce cell death through:

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can damage cellular components and trigger cell death pathways.[6]

  • Mitotic Catastrophe: This occurs when cells attempt to divide with damaged DNA or dysfunctional mitotic machinery, leading to a form of cell death.[6]

Quantitative Data Summary: In Vitro Cytotoxicity

The efficacy of novel compounds is typically first assessed by determining their concentration-dependent cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used for comparison.

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
Compound 6j HCT116 (Colon)0.6 - 1.2[6]
Compound 6j OV2008 (Ovarian)0.6 - 1.2[6]
Compound 6j LN-229 (Brain)0.6 - 1.2[6]
Compound 4x HL-60 (Leukemia)10.2 ± 0.20[9]
Compound 14 MCF-7 (Breast)22.12[10]
Compound 13 MCF-7 (Breast)22.52[10]
Compound 5d PC-3 (Prostate)More potent than Doxorubicin[11]
Compound 5d HCT-116 (Colon)More potent than Doxorubicin[11]
Compound 10e MCF-7 (Breast)14.5 ± 0.30[1]
Compound 17f HCT-116 (Colon)2.80 ± 0.16[5]
Compound 17f HepG2 (Liver)4.10 ± 0.45[5]
Compound 4 MDA-MB-435 (Melanoma)0.0147 (14.7 nM)[12]

Note: This table presents a selection of data from various studies to illustrate the range of activities and is not exhaustive. Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the primary assays used to characterize the anticancer activity of thienopyrimidine derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assessment via MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[13]

Materials:

  • 96-well flat-bottom sterile culture plates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Thienopyrimidine derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized, protected from light)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[14]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: a. Harvest and count cells that are in the exponential growth phase. b. Dilute the cells in complete culture medium to a final concentration that will result in 50-70% confluency at the end of the experiment (e.g., 5,000-10,000 cells per well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" (blank) and "vehicle control" (cells treated with DMSO at the highest concentration used for the test compounds). d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the thienopyrimidine derivative in serum-free medium. b. Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. For the vehicle control wells, add medium with the corresponding concentration of DMSO. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[15] b. Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the crystals.[14] c. Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization.

  • Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]

  • Data Analysis: a. Subtract the average OD of the blank wells from all other wells. b. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • Flow cytometer

  • Treated and control cells (1-5 x 10⁵ cells per sample)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • FACS tubes

Procedure:

  • Cell Preparation: a. Induce apoptosis in cells by treating them with the thienopyrimidine derivative for the desired time. Include a vehicle-treated negative control. b. Harvest the cells. For adherent cells, collect both the floating cells (which may be apoptotic) and the attached cells (by trypsinization). Combine them for each sample. c. Centrifuge the cell suspensions at 500 x g for 5 minutes. d. Wash the cells twice with ice-cold PBS, centrifuging after each wash.[17]

  • Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. c. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube.[16] b. Analyze the samples on a flow cytometer as soon as possible (within 1 hour). c. Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and quadrants correctly.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

G Apoptosis Assay Workflow (Annexin V/PI) A 1. Cell Culture & Treatment (Thienopyrimidine Derivative) B 2. Harvest Cells (Adherent + Floating) A->B C 3. Wash with cold PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI (15 min, RT, dark) D->E F 6. Add 1X Binding Buffer E->F G 7. Analyze by Flow Cytometry F->G H 8. Data Interpretation (4-Quadrant Plot) G->H

Fig 2. Standard workflow for detecting apoptosis via Annexin V/PI staining.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the proteins of interest.[18] For apoptosis, key markers include the cleavage (activation) of caspases and PARP.[8]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: a. Treat cells with the thienopyrimidine derivative for the desired time. b. Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes. c. Scrape the cells and centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.[7] d. Collect the supernatant containing the total protein.

  • Protein Quantification: a. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer: a. Normalize the protein samples with loading buffer and denature at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel.[7] c. Run the gel to separate proteins by molecular weight. d. Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities using software like ImageJ. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin) to ensure equal protein loading.[19] An increase in cleaved Caspase-3 and cleaved PARP, and an increased Bax/Bcl-2 ratio, are indicative of apoptosis induction.

Conclusion

The thienopyrimidine scaffold represents a highly versatile and potent platform for the development of novel anticancer therapeutics. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the cytotoxic and pro-apoptotic activities of this compound derivatives and related compounds. By combining cell viability assays, mechanistic studies like apoptosis detection, and target validation through western blotting, researchers can effectively characterize lead compounds and advance the most promising candidates toward further preclinical and clinical development.

References

  • Mamidala, R., et al. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. European Journal of Medicinal Chemistry, 138, 1053-1065. [Link]

  • Matiichuk, V., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 23(7), 1636. [Link]

  • Ghorab, M. M., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]

  • Salib, S., et al. (2016). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Open Access Library Journal, 3, e2876. [Link]

  • Gaber, N. N., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][6][9][11]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1084. [Link]

  • Yang, S., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 121, 118109. [Link]

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  • Adada, M., et al. (2022). Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells. Cancers, 14(15), 3788. [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed, [Link]

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  • Recent Studies on the Anticancer Activity of Pyrimidine Deriv
  • Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub.
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  • Gaber, N. N., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][6][9][11]triazolo[1,5-a]pyrimidine Derivatives. MDPI. [Link]

  • Recent updates on thienopyrimidine derivatives as anticancer agents. (2023).
  • Arnout, M. K., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(2), 374. [Link]

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Application Notes & Protocols: A Guide to the Synthesis of Substituted 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Thieno[3,4-d]pyrimidine Scaffold

The fusion of thiophene and pyrimidine rings creates the thienopyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1] These structures are often considered bioisosteres of purines, allowing them to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases.[1][2] Consequently, substituted thienopyrimidines have been extensively investigated as potent kinase inhibitors for applications in oncology and other therapeutic areas.[2][3][4][5] This guide provides a detailed examination of the synthetic strategies for producing substituted 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine analogs, focusing on building the core structure and introducing chemical diversity.

The general approach involves a multi-step synthesis that begins with the construction of a polysubstituted thiophene ring, which then undergoes cyclization to form the fused pyrimidine ring. A key and widely adopted method for the initial thiophene synthesis is the Gewald reaction.[6][7][8][9]

Retrosynthetic Analysis & Overall Strategy

A logical retrosynthetic approach to the target analogs breaks down the molecule into two key synthons: a substituted 2-aminothiophene intermediate and a reagent to form the pyrimidine ring. The 2-aminothiophene itself is constructed from simpler, commercially available starting materials via the Gewald reaction.

Retrosynthesis Target Substituted this compound Analogs Intermediate1 Key Intermediate: Polysubstituted 2-Aminothiophene Target->Intermediate1 Pyrimidine Ring Formation Reagent Pyrimidine Ring Source (e.g., Chloroformamidine, Formamide) Target->Reagent StartingMaterials Starting Materials (Ketone, Activated Nitrile, Sulfur) Intermediate1->StartingMaterials Gewald Reaction

Caption: Retrosynthetic pathway for thieno[3,4-d]pyrimidine analogs.

This strategy offers high modularity, allowing for the introduction of various substituents on the thiophene ring by simply changing the initial ketone and activated nitrile starting materials. Further diversity can be achieved by modifying the conditions of the pyrimidine ring closure.

Part I: Synthesis of the Core Thiophene Intermediate via the Gewald Reaction

The Gewald reaction is a robust and versatile multi-component condensation that produces highly functionalized 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[6][7]

Mechanism Insight: The reaction proceeds in several stages. First, a Knoevenagel condensation occurs between the ketone and the activated nitrile to form an α,β-unsaturated nitrile intermediate.[6][8] Elemental sulfur then adds to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[6] The use of microwave irradiation has been shown to improve reaction times and yields.[6][9]

Gewald_Reaction_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Thiophene Ring Formation Ketone Ketone/Aldehyde Intermediate Stable Intermediate (α,β-Unsaturated Nitrile) Ketone->Intermediate Nitrile Activated Nitrile (e.g., Ethyl Cyanoacetate) Nitrile->Intermediate Cyclization Cyclization & Tautomerization Intermediate->Cyclization Sulfur Elemental Sulfur Sulfur->Cyclization Product Polysubstituted 2-Aminothiophene Cyclization->Product Base Base (e.g., Morpholine, Triethylamine) Base->Intermediate Base->Cyclization

Caption: Workflow for the Gewald multicomponent reaction.

Protocol 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol describes a representative Gewald reaction to form a key building block.

Materials:

  • Butan-2-one (Ketone)

  • Ethyl cyanoacetate (Activated Nitrile)

  • Elemental Sulfur

  • Morpholine (Base)

  • Ethanol (Solvent)

Procedure:

  • To a solution of butan-2-one (1 eq.) and ethyl cyanoacetate (1 eq.) in ethanol, add elemental sulfur (1.1 eq.).

  • Stir the mixture at room temperature and add morpholine (1.5 eq.) dropwise over 15 minutes. An exothermic reaction is typically observed.

  • After the addition is complete, heat the reaction mixture to 45-50 °C and maintain for 1-2 hours, monitoring by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the title compound.

Trustworthiness Check: The product structure and purity should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The characteristic signals for the amino group (a broad singlet in ¹H-NMR) and the ester functionality should be present.

Part II: Cyclization to Form the Thieno[3,4-d]pyrimidine Core

With the functionalized 2-aminothiophene in hand, the next critical step is the construction of the fused pyrimidine ring. Various reagents can be employed to achieve this cyclization, and the choice of reagent determines the substitution pattern on the pyrimidine ring.[10][11] To obtain the target 2-methyl substituted core, a common method involves reaction with an appropriate amidine source.

Protocol 2: Synthesis of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one

This protocol details the cyclization of the previously synthesized aminothiophene ester.

Materials:

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (from Protocol 1)

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Ethanol (Solvent)

Procedure:

  • Prepare a fresh solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (2.2 eq.) in ethanol under an inert atmosphere (e.g., Argon or Nitrogen).

  • To this solution, add ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1 eq.) and acetamidine hydrochloride (1.5 eq.).

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize carefully with glacial acetic acid.

  • Reduce the solvent volume under reduced pressure. The resulting precipitate is collected by filtration.

  • Wash the solid with water and then a small amount of cold ethanol. Dry under vacuum to afford the desired thienopyrimidinone.

Causality Behind Choices:

  • Sodium Ethoxide: A strong base is required to deprotonate the acetamidine hydrochloride in situ to the free amidine and to facilitate the cyclization-condensation reaction.

  • Acetamidine: This reagent serves as the source for the N-C-N fragment of the pyrimidine ring, specifically incorporating the methyl group at the 2-position.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the intramolecular cyclization and subsequent elimination of ethanol.

Part III: Strategies for Analog Synthesis

The true power of this synthetic platform lies in its flexibility for creating a diverse library of analogs. Substitutions can be introduced at various positions on both the thiophene and pyrimidine rings.

Table 1: Strategies for Introducing Chemical Diversity
Position of SubstitutionStrategyExample Reagents/Precursors
Thiophene Ring (C4, C5) Vary the ketone/aldehyde starting material in the Gewald reaction.Use cyclohexanone for a tetrahydrobenzo fused system[12]; use arylacetaldehydes for aryl substitution.
Thiophene Ring (C3) Vary the activated nitrile in the Gewald reaction.Use malononitrile to introduce a 3-cyano group[13]; use cyanoacetamide for a 3-carboxamide group.
Pyrimidine Ring (N5, N7) N-alkylation of the dihydrothienopyrimidine core.Alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like K₂CO₃ or NaH.
Pyrimidine Ring (C4) Conversion of the 4-oxo group to other functionalities.Chlorination with POCl₃ followed by nucleophilic substitution with amines, thiols, or alcohols.[14][15]
Protocol 3: N-Alkylation to Introduce Substituents at N5/N7

Materials:

  • 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one (from Protocol 2)

  • Benzyl bromide (or other alkyl halide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) (Solvent)

Procedure:

  • Suspend the thienopyrimidinone (1 eq.) and potassium carbonate (2.5 eq.) in DMF.

  • Add the alkylating agent, benzyl bromide (1.2 eq.), to the suspension.

  • Stir the reaction mixture at room temperature for 6-8 hours or until TLC indicates consumption of the starting material.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water to remove DMF, and dry.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain the N-benzylated analog.

Conclusion

The synthetic route outlined, anchored by the versatile Gewald reaction and subsequent cyclization, provides a reliable and highly adaptable platform for the synthesis of substituted this compound analogs. By carefully selecting the initial building blocks for the thiophene ring and employing well-established functional group transformations on the pyrimidine core, researchers can efficiently generate extensive libraries of these medicinally important compounds for drug discovery and development programs.

References

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  • Masurier, N. (2022). Thienopyrimidine. Encyclopedia MDPI.
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  • El-Damasy, A. K., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(24), 7586.
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  • Hadimani, M. B., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[9][13]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 299.

  • SCHEME 1 Synthesis routes of compounds 2-7.
  • synthesis of thienopyrimidine derivatives starting
  • Sharma, S., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 592-632.
  • Cohen, A., et al. (2022).
  • Brown, D. G., & Boström, J. (2016). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 12, 1235-1269.
  • O'Connor, C. T., et al. (2018). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. European Journal of Medicinal Chemistry, 157, 1029-1043.

Sources

Application Note & Protocol: High-Throughput Screening of a Thienopyrimidine Library for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Thienopyrimidines

The thienopyrimidine scaffold, a fusion of thiophene and pyrimidine rings, represents a privileged structure in medicinal chemistry.[1][2][3] Its structural resemblance to purines allows it to effectively mimic adenine, a key component of adenosine triphosphate (ATP), enabling competitive binding to the ATP-binding sites of numerous enzymes, particularly kinases.[1] Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[6][7][8]

Thienopyrimidine derivatives have demonstrated significant potential as potent and selective inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks) and vascular endothelial growth factor receptor-2 (VEGFR-2).[6][7][9] The development of novel thienopyrimidine-based kinase inhibitors is a highly active area of research in the pursuit of new therapeutics. High-throughput screening (HTS) is an indispensable tool in this endeavor, allowing for the rapid and efficient evaluation of large libraries of thienopyrimidine compounds to identify promising lead candidates.[10][11][12]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screen of a thienopyrimidine library to identify novel kinase inhibitors. We will delve into the critical aspects of assay development, provide a detailed experimental protocol for a luminescence-based kinase assay, and outline the necessary steps for data analysis and hit validation.

Pillar 1: Assay Development and Optimization - The Foundation of a Successful Screen

The success of any HTS campaign hinges on the development of a robust and reliable assay.[11][13] For screening kinase inhibitors, several assay formats are available, each with its own set of advantages and disadvantages. These include biochemical (cell-free) assays and cell-based assays.[10][11]

  • Biochemical Assays: These assays directly measure the activity of the purified target kinase. They offer a direct assessment of a compound's ability to inhibit the enzyme without the complexities of a cellular environment. Common biochemical assay formats for kinases include:

    • Luminescence-Based Assays: These assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining after the kinase reaction.[14][15][16] A decrease in luminescence indicates higher kinase activity, while an increase in luminescence suggests inhibition.[14]

    • Fluorescence Polarization (FP) Assays: FP assays are homogeneous, solution-based assays that measure the change in polarization of a fluorescently labeled tracer.[17][18][19][20] In a competitive format, a fluorescently labeled phosphopeptide binds to a specific antibody, resulting in a high FP signal. Phosphorylated substrate produced by the kinase competes for antibody binding, leading to a decrease in the FP signal.[18]

  • Cell-Based Assays: These assays measure the effect of a compound on a specific signaling pathway or cellular process within a living cell.[10][11][21][22] They provide a more physiologically relevant context and can simultaneously assess a compound's cell permeability and potential cytotoxicity.[10][11]

For this application note, we will focus on a luminescence-based biochemical assay due to its high sensitivity, broad applicability to different kinases, and amenability to HTS automation.[14][23]

Key Optimization Parameters

Before initiating a full-scale HTS, it is crucial to optimize the assay conditions to ensure a robust and reproducible screen. This involves determining the optimal concentrations of the kinase, substrate, and ATP. The goal is to achieve a sufficient signal window and a Z'-factor greater than 0.5.[24][25][26][27]

ParameterObjectiveTypical Range
Kinase Concentration To achieve a linear reaction rate and a sufficient signal-to-background ratio.Nanomolar (nM) to low micromolar (µM)
Substrate Concentration To be at or near the Michaelis constant (Km) for the kinase to ensure sensitivity to competitive inhibitors.Varies depending on the kinase-substrate pair
ATP Concentration To be at or near the Km for the kinase to allow for the detection of ATP-competitive inhibitors.Micromolar (µM)
Reaction Time To ensure the reaction is in the linear range (typically 10-20% substrate turnover).30 - 120 minutes
DMSO Tolerance To determine the maximum concentration of dimethyl sulfoxide (DMSO), the solvent for the compound library, that does not significantly affect assay performance.Typically ≤ 1%
Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[24][25][26][27] It takes into account both the dynamic range of the assay and the variability of the signals. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[25][26]

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Where:

  • SD_positive_control is the standard deviation of the positive control (e.g., no inhibitor).

  • SD_negative_control is the standard deviation of the negative control (e.g., a known potent inhibitor or no enzyme).

  • Mean_positive_control is the mean signal of the positive control.

  • Mean_negative_control is the mean signal of the negative control.

Pillar 2: Experimental Protocol - A Step-by-Step Guide

This protocol details the steps for a high-throughput screen of a thienopyrimidine library against a target kinase using a luminescence-based assay in a 384-well plate format.

Materials and Reagents
  • Thienopyrimidine compound library (typically 10 mM in DMSO)

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • 384-well white, opaque plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Multichannel pipette or automated liquid handler for reagent addition

  • Plate reader with luminescence detection capabilities

Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Dispensing 1. Compound Dispensing (Thienopyrimidine Library) Control_Dispensing 2. Control Dispensing (Positive & Negative Controls) Enzyme_Addition 3. Kinase Addition Control_Dispensing->Enzyme_Addition Substrate_ATP_Addition 4. Substrate/ATP Mix Addition (Initiate Reaction) Enzyme_Addition->Substrate_ATP_Addition Incubation_1 5. Incubation (Room Temperature) Substrate_ATP_Addition->Incubation_1 Detection_Reagent 6. Add Luminescence Detection Reagent Incubation_1->Detection_Reagent Incubation_2 7. Incubation (Room Temperature) Detection_Reagent->Incubation_2 Read_Plate 8. Read Luminescence Incubation_2->Read_Plate Data_Normalization 9. Data Normalization Read_Plate->Data_Normalization Hit_Identification 10. Hit Identification Data_Normalization->Hit_Identification

Caption: High-throughput screening workflow for thienopyrimidine kinase inhibitors.

Detailed Protocol
  • Compound Plating:

    • Using an acoustic liquid handler or pintool, dispense 50 nL of each compound from the thienopyrimidine library (10 mM in DMSO) into the appropriate wells of a 384-well assay plate. This will result in a final compound concentration of 10 µM in a 50 µL reaction volume.

    • Dispense 50 nL of DMSO into the positive control wells (maximum kinase activity).

    • Dispense 50 nL of a known potent inhibitor of the target kinase (at a concentration that gives maximal inhibition) into the negative control wells (minimum kinase activity).

  • Kinase Addition:

    • Prepare a solution of the target kinase in kinase buffer at 2X the final optimized concentration.

    • Add 25 µL of the kinase solution to all wells of the assay plate.

  • Initiation of Kinase Reaction:

    • Prepare a solution containing the kinase substrate and ATP in kinase buffer at 2X their final optimized concentrations.

    • Add 25 µL of the substrate/ATP solution to all wells to initiate the kinase reaction. The final reaction volume is 50 µL.

  • Incubation:

    • Incubate the assay plates at room temperature for the predetermined optimal reaction time (e.g., 60 minutes).

  • Luminescence Detection:

    • Prepare the luminescence detection reagent according to the manufacturer's instructions.

    • Add 50 µL of the detection reagent to all wells of the assay plate. This will stop the kinase reaction and initiate the luminescent signal.

  • Signal Reading:

    • Incubate the plates at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence intensity of each well using a plate reader.

Pillar 3: Data Analysis and Hit Validation - From Raw Data to Confirmed Hits

Following the primary screen, the raw data must be analyzed to identify potential "hits" – compounds that exhibit significant inhibition of the target kinase.[28][29] This is followed by a series of validation steps to confirm the activity of the hits and eliminate false positives.[13][30]

Data Normalization and Hit Selection
  • Normalization: The raw luminescence data is normalized to the controls on each plate to account for plate-to-plate variability. The percent inhibition for each compound is calculated using the following formula:

    % Inhibition = 100 * (1 - (Signal_compound - Mean_negative_control) / (Mean_positive_control - Mean_negative_control))

  • Hit Identification: A "hit" is typically defined as a compound that produces a percent inhibition greater than a certain threshold, often three times the standard deviation of the sample population (Z-score > 3).

Hit Confirmation and Dose-Response Analysis
  • Re-testing: The initial hits are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curves and IC₅₀ Determination: Confirmed hits are then tested over a range of concentrations (typically an 8- to 12-point dose-response curve) to determine their potency. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of an inhibitor.[31] It is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[31] The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[32][33][34][35]

Hit_Validation_Workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_secondary Secondary Assays cluster_characterization Lead Characterization Primary_Screen Single Concentration Screen Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Hit_Reconfirmation Re-test Active Compounds Hit_Identification->Hit_Reconfirmation Dose_Response IC50 Determination Hit_Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay Dose_Response->Orthogonal_Assay Cell_Based_Assay Cell-Based Potency Assay Orthogonal_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling SAR_Studies Structure-Activity Relationship Selectivity_Profiling->SAR_Studies

Caption: Hit validation and lead characterization workflow.

Secondary and Orthogonal Assays

To further validate the hits and eliminate false positives, it is essential to test them in secondary and orthogonal assays.

  • Orthogonal Biochemical Assays: Confirmed hits should be tested in a different assay format (e.g., a fluorescence polarization assay) to ensure that their activity is not an artifact of the primary assay technology.

  • Cell-Based Assays: The most promising hits should be evaluated in cell-based assays to determine their potency in a more physiologically relevant context and to assess their cell permeability.[10][11][21][22]

Structure-Activity Relationship (SAR) Studies

Once a set of validated hits with a common chemical scaffold is identified, medicinal chemists can begin to explore the structure-activity relationship (SAR). This involves synthesizing and testing analogs of the hit compounds to improve their potency, selectivity, and drug-like properties.[6][7]

Conclusion

High-throughput screening of thienopyrimidine libraries is a powerful strategy for the discovery of novel kinase inhibitors with therapeutic potential. By following a well-designed and rigorously validated HTS protocol, researchers can efficiently identify and characterize promising lead compounds for further drug development. The iterative process of screening, hit validation, and SAR studies is crucial for advancing these initial discoveries toward the development of new and effective medicines.

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Application Notes and Protocols: A Comprehensive Framework for the Biological Evaluation of Novel Thienopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Thienopyrimidines

The thienopyrimidine scaffold, a heterocyclic ring system, has emerged as a privileged structure in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Thienopyrimidine derivatives have demonstrated significant potential as anticancer, anti-infective, and kinase inhibitors, with several compounds advancing into clinical trials and receiving FDA approval.[1][2] This broad spectrum of activity underscores the importance of a systematic and rigorous biological evaluation protocol to elucidate the mechanism of action, potency, and therapeutic potential of novel thienopyrimidine analogues.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological evaluation of novel thienopyrimidines. It outlines a multi-tiered approach, from initial in vitro screening to in vivo efficacy studies and ADMET profiling, explaining the rationale behind each experimental step to ensure scientific integrity and accelerate the drug discovery process.

Part 1: Initial In Vitro Evaluation - Assessing Cellular and Enzymatic Activity

The primary goal of the initial in vitro evaluation is to determine the cytotoxic and/or inhibitory activity of the novel thienopyrimidines and to identify their primary molecular targets.

Cell Viability and Cytotoxicity Assays

The first step is to assess the effect of the compounds on cell viability and proliferation in relevant cancer cell lines.[3] A panel of cell lines should be chosen based on the hypothesized target or therapeutic area. For instance, if the thienopyrimidines are designed as anticancer agents, a panel of colorectal, ovarian, and brain cancer cell lines could be used.[4]

Protocol: MTT/MTS Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a widely used colorimetric method to assess cell viability.[5][6]

Principle: Viable cells with active metabolism reduce the tetrazolium salt (MTT/MTS) to a colored formazan product, the absorbance of which is proportional to the number of living cells.[7][8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the thienopyrimidine compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.[9]

Data Presentation:

CompoundCell LineIC50 (µM) after 48h
Thieno-001HCT-1161.5 ± 0.2
Thieno-001A27802.8 ± 0.4
Thieno-002HCT-11615.2 ± 1.8
Thieno-002A278025.7 ± 3.1
DoxorubicinHCT-1160.5 ± 0.1
DoxorubicinA27800.9 ± 0.1

Causality and Interpretation: A low IC50 value indicates potent cytotoxic activity.[10] It is crucial to compare the IC50 values across different cell lines to assess selectivity. For example, a compound with high potency against cancer cells and low potency against normal cell lines (e.g., CHO cells) would be a promising candidate.[4]

Target-Based Enzymatic Assays

Thienopyrimidines are well-known kinase inhibitors.[2] Therefore, if the compounds are designed to target specific kinases (e.g., PI3K, VEGFR-2, FLT3), direct enzymatic assays are essential to confirm their inhibitory activity and determine their potency.[10][11][12]

Protocol: In Vitro Kinase Inhibition Assay

Principle: These assays measure the ability of a compound to inhibit the activity of a purified enzyme. This is often done by quantifying the phosphorylation of a substrate.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, ATP, and varying concentrations of the thienopyrimidine inhibitor.

  • Incubation: Allow the enzymatic reaction to proceed for a set time at the optimal temperature.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays, fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Data Presentation:

CompoundTarget KinaseIC50 (nM)Selectivity vs. mTOR
Thieno-001PI3Kα5.2 ± 0.7>100-fold
Thieno-001VEGFR-287.3 ± 9.5-
GDC-0941PI3Kα3.1 ± 0.4>100-fold

Causality and Interpretation: A low nanomolar IC50 value indicates a potent inhibitor.[13] Selectivity is also a critical parameter; an ideal inhibitor will be highly potent against its intended target with minimal activity against other kinases, which can help to reduce off-target effects and toxicity.[13][14]

Part 2: Elucidating the Mechanism of Action

Once the initial activity is confirmed, the next step is to investigate the cellular mechanisms through which the thienopyrimidines exert their effects.

Cell Cycle Analysis

Many anticancer agents induce cell cycle arrest, preventing cancer cells from proliferating.[15] Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the thienopyrimidine compound at its IC50 concentration for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

  • Staining: Resuspend the cells in a solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Visualization of Experimental Workflow:

G start Seed and Treat Cells harvest Harvest and Fix Cells start->harvest stain Stain with Propidium Iodide harvest->stain flow Flow Cytometry Analysis stain->flow data Quantify Cell Cycle Phases flow->data

Caption: Workflow for Cell Cycle Analysis.

Causality and Interpretation: An accumulation of cells in a specific phase (e.g., G2/M) suggests that the compound interferes with the molecular machinery of that phase.[15] For example, some thienopyrimidine derivatives have been shown to cause cell cycle arrest at the G2/M phase.[16]

Apoptosis and Cell Death Assays

Inducing apoptosis (programmed cell death) is a common mechanism of action for many anticancer drugs.[4]

Protocol: Annexin V/PI Staining for Apoptosis Detection

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these early apoptotic cells. PI is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the thienopyrimidine compound.

  • Staining: Resuspend the cells in a binding buffer containing FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Signaling Pathway:

G Thienopyrimidine Thienopyrimidine ROS Reactive Oxygen Species Thienopyrimidine->ROS Mitotic_Catastrophe Mitotic Catastrophe Thienopyrimidine->Mitotic_Catastrophe Apoptosis Apoptosis Thienopyrimidine->Apoptosis ROS->Apoptosis

Caption: Potential Mechanisms of Thienopyrimidine-Induced Cell Death.

Causality and Interpretation: A significant increase in the percentage of Annexin V-positive cells indicates that the compound induces apoptosis.[4] Some thienopyrimidines have been shown to induce apoptosis, oxidative stress, and mitotic catastrophe in cancer cells.[4]

Part 3: In Vivo Efficacy and Pharmacokinetic Profiling

Promising candidates from in vitro studies should be further evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.

In Vivo Efficacy Studies

Protocol: Xenograft Mouse Model

Principle: Human tumor cells are implanted into immunocompromised mice. The mice are then treated with the thienopyrimidine compound, and tumor growth is monitored over time.

Step-by-Step Protocol:

  • Tumor Implantation: Inject a suspension of cancer cells subcutaneously into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Causality and Interpretation: A significant reduction in tumor growth in the treated group compared to the control group indicates in vivo efficacy. However, some compounds that show efficacy in ex vivo models may not be effective in vivo, potentially due to poor pharmacological properties.[17]

Pharmacokinetic (PK) Studies

PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.[18]

Protocol: Single-Dose Pharmacokinetic Study in Rats

Principle: A single dose of the compound is administered to rats, and blood samples are collected at various time points to determine the plasma concentration of the drug over time.[19]

Step-by-Step Protocol:

  • Dosing: Administer the compound to rats via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at predefined time points.

  • Plasma Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to quantify the drug concentration.

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[19]

Data Presentation:

ParameterIntravenous (10 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL)1200850
Tmax (h)0.11.0
AUC (ng*h/mL)25004500
Half-life (h)2.53.0
Bioavailability (%)-90

Causality and Interpretation: These parameters provide insights into the drug's behavior in the body. For example, high oral bioavailability indicates good absorption from the gut.[19]

Part 4: ADMET Profiling

Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical to identify potential liabilities that could lead to late-stage drug failure.[20][21] In silico and in vitro models are valuable tools for this purpose.[22][23]

In Silico ADMET Prediction

Various computational models can predict the ADMET properties of a compound based on its chemical structure.[23]

Parameters to Assess:

  • Absorption: Caco-2 permeability, human intestinal absorption.

  • Distribution: Blood-brain barrier penetration, plasma protein binding.

  • Metabolism: Cytochrome P450 (CYP) inhibition.

  • Excretion: Renal clearance.

  • Toxicity: hERG inhibition, developmental toxicity potential.[12]

In Vitro ADMET Assays

Protocol: Caco-2 Permeability Assay

Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium. This assay measures the rate at which a compound crosses this monolayer, providing an indication of its intestinal absorption.[13]

Protocol: CYP Inhibition Assay

Principle: This assay determines if a compound inhibits the activity of major CYP enzymes, which are responsible for the metabolism of most drugs. Inhibition of these enzymes can lead to drug-drug interactions.

Conclusion

The biological evaluation of novel thienopyrimidines requires a systematic and multi-faceted approach. By following the protocols and principles outlined in this guide, researchers can effectively characterize the pharmacological profile of their compounds, identify promising lead candidates, and accelerate the journey from discovery to clinical application. A thorough understanding of the compound's mechanism of action, in vivo efficacy, and ADMET properties is paramount for the successful development of new thienopyrimidine-based therapeutics.

References

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Application Notes & Protocols: The Thienopyrimidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging a Privileged Heterocycle

The thienopyrimidine core, a fused heterocyclic system, represents a cornerstone in contemporary medicinal chemistry. Its structural resemblance to endogenous purine bases like adenine and guanine makes it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][2] While simple derivatives such as 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine are noted for applications outside of therapeutics, for instance as flavoring agents with a characteristic roasted meat aroma, the broader thienopyrimidine family is a fertile ground for the discovery of potent and selective therapeutic agents.[2] This guide provides an in-depth exploration of the thienopyrimidine scaffold in drug discovery, from fundamental chemistry to advanced biological evaluation protocols.

The Thienopyrimidine Core: A Bioisostere of Purines

The strategic value of the thienopyrimidine scaffold lies in its role as a bioisostere of purines. Bioisosteric replacement is a powerful strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.[3][4][5] By replacing the imidazole ring of a purine with a thiophene ring, medicinal chemists can retain key hydrogen bonding interactions with target proteins while altering electronic and steric properties. This fundamental principle underpins the broad spectrum of biological activities observed for thienopyrimidine derivatives.

There are three main isomers of the thienopyrimidine scaffold, each with a unique spatial arrangement of the thiophene and pyrimidine rings:

  • Thieno[2,3-d]pyrimidine

  • Thieno[3,2-d]pyrimidine

  • Thieno[3,4-d]pyrimidine

Each isomeric core presents distinct vectors for chemical modification, allowing for fine-tuning of pharmacological activity.

Synthetic Strategies: Building the Thienopyrimidine Core

The accessibility of diverse thienopyrimidine derivatives is a testament to the robust synthetic methodologies developed over the years. The two primary approaches involve either constructing the pyrimidine ring onto a pre-existing thiophene or, conversely, forming the thiophene ring onto a pyrimidine precursor.[1][2][6]

A common and versatile method for the synthesis of thieno[2,3-d]pyrimidines starts from appropriately substituted 2-aminothiophenes.

Protocol 1: General Synthesis of a Thieno[2,3-d]pyrimidin-4-one Precursor

This protocol outlines a common cyclization reaction to form the pyrimidine ring.

Materials:

  • Substituted 2-aminothiophene-3-carboxylate

  • Formamide

  • Reaction vessel suitable for high-temperature reactions

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Crystallization dishes

  • Filtration apparatus

Procedure:

  • Combine the starting 2-aminothiophene-3-carboxylate derivative with an excess of formamide in a round-bottom flask equipped with a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to a high temperature (typically 150-200 °C) with vigorous stirring.[1]

  • Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a suitable solvent (e.g., water, ethanol) to remove residual formamide.

  • Recrystallize the crude product from an appropriate solvent system to obtain the purified thieno[2,3-d]pyrimidin-4-one.

Causality: The use of formamide serves as a source of the C2 and N3 atoms of the pyrimidine ring. The high temperature is necessary to drive the condensation and cyclization reaction.

Further functionalization, for instance, chlorination of the 4-oxo position followed by nucleophilic substitution, allows for the introduction of a wide variety of substituents at this position, which is often crucial for biological activity.[7]

Key Therapeutic Applications and Mechanisms of Action

The versatility of the thienopyrimidine scaffold is evident in its wide range of documented pharmacological activities, including anticancer, anti-infective, and anti-inflammatory properties.[1][2][8]

A significant focus of thienopyrimidine-based drug discovery has been the development of protein kinase inhibitors.[9][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The thienopyrimidine scaffold can be elaborated to target the ATP-binding site of various kinases.

dot

Kinase_Inhibition Thienopyrimidine Thienopyrimidine Derivative Kinase Protein Kinase (e.g., EGFR, PI3K) Thienopyrimidine->Kinase Binds to ATP Pocket Downstream_Signaling Downstream Signaling Thienopyrimidine->Downstream_Signaling Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Phosphorylated_Substrate->Downstream_Signaling Activates Cell_Proliferation Uncontrolled Cell Proliferation Downstream_Signaling->Cell_Proliferation Leads to

Caption: Thienopyrimidine-based kinase inhibitors competitively bind to the ATP pocket of protein kinases, blocking downstream signaling and inhibiting uncontrolled cell proliferation.

Several thienopyrimidine derivatives have entered clinical trials or have been approved for the treatment of various cancers.[9] Notable examples include inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[10][11]

Compound Class Target Kinase Therapeutic Area Reference
Thieno[2,3-d]pyrimidinesEGFRNon-small-cell lung cancer[10]
Thieno[3,2-d]pyrimidinesPI3KδCancer Immunotherapy[12]
Thieno[3,2-d]pyrimidinesPDK1Cancer[13]
Thieno[2,3-d]pyrimidinesFLT3Leukemia[14]
ThienopyrimidinesVEGFR/EGFRColorectal Cancer[15][16]

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a framework for assessing the inhibitory activity of a thienopyrimidine derivative against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Thienopyrimidine test compound dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader compatible with the detection chemistry

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the thienopyrimidine test compound in DMSO and then in assay buffer.

  • In a 384-well plate, add the test compound dilutions, the target kinase, and the specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration required for 50% inhibition).

Causality: The assay measures the enzymatic activity of the kinase. An active inhibitor will reduce the amount of product formed (e.g., ADP or phosphorylated substrate), leading to a decrease in the detected signal.

Thienopyrimidine derivatives have shown promise as antibacterial, antifungal, antiviral, and antiparasitic agents.[1] For example, certain derivatives have been identified as potent inhibitors of Helicobacter pylori, a bacterium associated with stomach ulcers and cancer, by targeting the respiratory complex I.[17] Others have demonstrated significant activity against the malaria parasite, Plasmodium falciparum.[1]

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective thienopyrimidine-based drugs relies on a deep understanding of their structure-activity relationships (SAR).[2][9] Systematic modifications of the thienopyrimidine core at various positions can significantly impact biological activity.

dot

SAR_Thienopyrimidine ThienoCore Thienopyrimidine Core R2 R2: Potency and Selectivity ThienoCore->R2 R4 R4: Interaction with Target, Solubility ThienoCore->R4 R5_R6 R5/R6: Physicochemical Properties, ADME ThienoCore->R5_R6

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine (CAS: 36267-71-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important thienopyrimidine intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and achieve high purity.

This compound is a heterocyclic compound featuring a pyrimidine ring, which imparts basic properties that can complicate standard purification techniques.[1][2][3] Its physical state as a low-melting-point solid (64.5-65 °C) also presents unique challenges, particularly concerning "oiling out" during crystallization.[1][4] This guide addresses these specific issues head-on.

Section 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of this compound.

Initial Assessment & Strategy

Question: I have my crude reaction mixture. What is the absolute first step before attempting a large-scale purification?

Answer: Before committing your entire batch of crude material, a small-scale analytical assessment is critical. This preliminary step saves time, solvent, and valuable compound.

  • Thin-Layer Chromatography (TLC) Analysis: Run a TLC plate to visualize the number of components in your crude mixture. Use a starting solvent system like 50% ethyl acetate in hexanes. This will give you a baseline understanding of your product's polarity and the separation difficulty.

  • Test for Stability on Silica Gel: Many basic heterocyclic compounds can streak or even decompose on acidic silica gel.[5] To test for this, spot your crude material on a TLC plate, develop it in a suitable solvent system, and let it air dry. Then, turn the plate 90 degrees and re-develop it in the same solvent system. If your product spot remains compact and moves to the opposite corner, it is likely stable. If you see streaking or new spots forming from the original spot, your compound is interacting negatively with the silica.

Recrystallization Issues

Question: My compound "oiled out" during recrystallization instead of forming crystals. What happened and how do I fix it?

Answer: "Oiling out" is a common problem, especially for compounds with low melting points like this one. It occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Instead of crystallizing, the compound separates as a liquid phase.

Causality: The high concentration of impurities can significantly depress the melting point of your product, making it more prone to oiling out.[6] Additionally, cooling the solution too rapidly can shock the system, favoring the formation of an oil over an ordered crystal lattice.

Solutions:

  • Re-heat and Dilute: Place the flask back on the heat source and add more of the "good" (dissolving) solvent until the oil fully redissolves.[6] This lowers the saturation point, allowing crystallization to occur at a lower temperature.

  • Slow Down the Cooling: After re-dissolving, allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or paper towels can help. Once at room temperature, proceed with cooling in an ice bath.

  • Consider a Different Solvent System: If the problem persists, your chosen solvent may not be ideal. Experiment with different solvent pairs on a small scale.

Question: My recrystallization yield is very low (<50%). How can I improve it?

Answer: Low yield is typically due to one of two factors: using an excessive amount of solvent or the compound having significant solubility in the cold solvent.

Solutions:

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Working in small additions is key.

  • Recover from Mother Liquor: After filtering your first crop of crystals, you can often recover more product from the filtrate (the "mother liquor"). Reduce the volume of the mother liquor by about half using a rotary evaporator and cool it again to obtain a second crop of crystals.[5] Be aware that this second crop may be less pure and might require a separate re-purification.

  • Change Solvents: If your compound is too soluble even when cold, you need a solvent in which it is less soluble. For this compound, which is soluble in ethanol[1][7], you might try a solvent system like ethanol/water, where water acts as the anti-solvent to force precipitation.

Chromatography Issues

Question: My compound is streaking badly on the silica gel column, leading to poor separation. How do I prevent this?

Answer: Streaking, or "tailing," is a classic sign of strong, undesirable interactions between a basic compound and the acidic silanol groups on the surface of standard silica gel.

Causality: The basic nitrogen atoms in the pyrimidine ring can be protonated by the acidic silica, causing the compound to bind too tightly and elute slowly and unevenly.

Solutions:

  • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia to your mobile phase.[5] A good starting point is 0.1-1% Et₃N by volume. This will compete with your compound for binding to the acidic sites, allowing it to travel down the column in a tight, well-defined band.

  • Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative for purifying basic compounds.[5] Reversed-phase (C18) chromatography is another excellent option if your compound and impurities have different hydrophobicities.

Question: My compound is either stuck at the baseline (Rf=0) or runs with the solvent front (Rf=1) on TLC. How do I get an optimal Rf?

Answer: An ideal Rf value for column chromatography is between 0.2 and 0.4, as this provides the best balance for good separation and reasonable elution time.

Solutions:

  • If Rf is too low (stuck at baseline): Your mobile phase is not polar enough to move the compound. Increase the polarity. For example, if you are using 20% ethyl acetate in hexanes, try increasing it to 40% or 60%. If that doesn't work, switch to a more polar solvent system altogether, such as dichloromethane/methanol.[5]

  • If Rf is too high (at solvent front): Your mobile phase is too polar, and it's not interacting enough with the stationary phase. Decrease the polarity. If you are using 50% ethyl acetate in hexanes, try reducing it to 20% or 10%.

Section 2: Systematic Purification Workflows

For a more structured approach, these workflow diagrams provide a logical decision-making process for tackling purification challenges.

Workflow 1: Recrystallization Troubleshooting

G start Start: Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve check_dissolve Is solid fully dissolved? dissolve->check_dissolve add_more Add more hot solvent (in small portions) check_dissolve->add_more No cool Cool slowly to room temp check_dissolve->cool Yes add_more->dissolve oiled_out Did it 'oil out'? cool->oiled_out reheat Re-heat, add more 'good' solvent, cool slower oiled_out->reheat Yes crystals_form Do crystals form? oiled_out->crystals_form No reheat->cool induce Induce Crystallization: - Scratch flask - Add seed crystal crystals_form->induce No filter Collect crystals by suction filtration crystals_form->filter Yes induce->filter check_yield Is yield acceptable? filter->check_yield end_ok End: Pure Product check_yield->end_ok Yes concentrate Concentrate mother liquor to get 2nd crop check_yield->concentrate No concentrate->cool

Caption: Decision tree for systematic recrystallization.

Workflow 2: Flash Chromatography Optimization

G start Start: Crude Material tlc Run analytical TLC in several solvent systems start->tlc check_rf Is product Rf ~0.3? tlc->check_rf adjust_polarity Adjust solvent polarity check_rf->adjust_polarity No check_streaking Is there streaking? check_rf->check_streaking Yes adjust_polarity->tlc add_modifier Add basic modifier (e.g., 0.5% Et3N) check_streaking->add_modifier Yes check_sep Good separation from impurities? check_streaking->check_sep No add_modifier->tlc change_system Try different solvent system (e.g., DCM/MeOH) check_sep->change_system No run_column Run flash column with optimized mobile phase check_sep->run_column Yes change_system->tlc combine Combine pure fractions & evaporate solvent run_column->combine end_ok End: Pure Product combine->end_ok

Caption: Workflow for optimizing flash chromatography.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the most common and effective purification techniques for this compound.

Protocol 1: Recrystallization from Ethanol/Water

This method is effective for moderately polar compounds like this compound that are soluble in ethanol but not in water.

  • Dissolution: Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask. Add the minimum volume of hot ethanol dropwise while heating (e.g., on a steam bath) and swirling until the solid is completely dissolved.

  • Induce Precipitation: While the solution is still hot, add deionized water dropwise until you observe a persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-solubilize: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are not trapping impurities by crashing the product out too quickly.[6]

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal growth should be observed over 15-30 minutes.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water (in the same proportion as the final solvent mixture) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and obtain an NMR spectrum to confirm purity.

Protocol 2: Flash Column Chromatography with a Modified Eluent

This protocol is designed to mitigate issues of streaking on silica gel.

  • Prepare Mobile Phase: Prepare a mobile phase with the optimal polarity as determined by TLC (e.g., 40% Ethyl Acetate in Hexanes). To this solvent mixture, add triethylamine (Et₃N) to a final concentration of 0.5% v/v. For 1 liter of eluent, this would be 5 mL of Et₃N.

  • Pack the Column: Pack a glass column with silica gel using the prepared mobile phase (wet packing). Ensure the silica bed is compact and level.

  • Load the Sample: Dissolve your crude compound (typically 1-5% of the silica gel mass) in a minimal amount of dichloromethane or the mobile phase.[5] Alternatively, create a "dry load" by adsorbing the dissolved crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Once the product has fully eluted, combine the pure fractions as identified by TLC. Remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.

  • Final Analysis: Analyze the final product for purity by NMR and/or LC-MS.

Section 4: Data Summary Table
ParameterRecommended System/ValueRationale & Notes
Compound Properties Melting Point: 64.5-65 °C[1][4]Low melting point increases the risk of "oiling out" during recrystallization.
SolubilityVery slightly soluble in water, soluble in ethanol.[1][7]
AppearanceWhite to pale yellow crystals.[1][7]
Analytical TLC Mobile Phase (Starting)30-50% Ethyl Acetate / Hexanes
VisualizationUV light (254 nm)
Column Chromatography Stationary PhaseSilica Gel (standard)
Mobile Phase Modifier0.1 - 1.0% Triethylamine (v/v)
Alternative Stationary PhaseNeutral Alumina or C18 Silica
Recrystallization Recommended Solvent PairEthanol / Water
Alternative SolventsIsopropanol, Acetone/Hexanes
References
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • ECHEMI. (n.d.). 36267-71-7, this compound Formula.
  • National Institutes of Health (NIH). (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I.
  • National Institutes of Health (NIH). (n.d.). Synthesis of Some Thienopyrimidine Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • LookChem. (n.d.). Cas 36267-71-7, 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine.
  • FooDB. (2010). Showing Compound 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine (FDB021555).
  • PubMed. (n.d.). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery.
  • ECHEMI. (n.d.). Buy 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine from Chongqing Chemdad.
  • AcrosPharmatech. (n.d.). This compound.
  • FFC / Alfa Chemistry. (n.d.). CAS 36267-71-7 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine.
  • Watson International. (n.d.). 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine CAS 36267-71-7.
  • HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine.
  • Seasonsgreen. (n.d.). 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine CAS NO.36267-71-7.
  • FEMA. (n.d.). 5,7-DIHYDRO-2-METHYLTHIENO(3,4-D)PYRIMIDINE.

Sources

Technical Support Center: Navigating the Solution Stability of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine. This guide is designed to provide expert insights and practical troubleshooting advice to address the stability challenges you may encounter when handling this compound in solution. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Thienopyrimidine Scaffold

This compound belongs to the thienopyrimidine class of heterocyclic compounds. This scaffold, being a fusion of a thiophene and a pyrimidine ring, is of significant interest in medicinal chemistry. However, the combination of a sulfur-containing aromatic ring and a nitrogen-rich pyrimidine ring can present unique stability challenges in solution. While the Safety Data Sheet (SDS) for this compound states that it is stable under normal ambient temperatures and recommended use, "no data available" is often listed for specific chemical stability in various solution-based scenarios[1]. This guide will walk you through the potential degradation pathways and provide you with the tools to investigate and mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my solutions?

A1: Based on the general chemistry of thienopyrimidines and related heterocyclic compounds, the primary factors influencing stability in solution are:

  • pH: The pyrimidine ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH, which can influence susceptibility to hydrolysis.

  • Oxidation: The sulfur atom in the thiophene ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or oxidizing agents.

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photochemical degradation in some heterocyclic systems. While some solid thienopyrimidine derivatives have shown photostability, this does not guarantee stability in solution.

  • Temperature: As with most chemical reactions, elevated temperatures will accelerate the rate of degradation.

  • Solvent: The choice of solvent can impact stability through direct reaction (e.g., solvolysis) or by influencing the solubility of reactants like oxygen.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: For optimal stability of stock solutions, we recommend the following:

  • Solvent Selection: Use anhydrous, deoxygenated solvents of high purity. Dimethyl sulfoxide (DMSO) or ethanol are common choices for initial stock solutions[2].

  • Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.

  • Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect from light.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Q3: I've noticed a change in the color of my solution over time. What could this indicate?

A3: A color change, such as a solution turning from colorless to yellow or brown, is often an indicator of degradation. This could be due to the formation of conjugated degradation products or oxidation of the compound. It is crucial to investigate the cause using analytical techniques like UV-Vis spectroscopy and HPLC.

Troubleshooting Guide: Investigating Instability

This section provides a structured approach to identifying and addressing stability issues with this compound in your experiments.

Issue 1: Rapid Loss of Compound Potency or Concentration in Aqueous Media

Plausible Cause: Hydrolytic degradation is a common pathway for compounds containing pyrimidine rings. The imine-like bonds in the pyrimidine ring can be susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.

Troubleshooting Workflow:

Caption: Workflow for investigating hydrolytic stability.

Step-by-Step Protocol for Forced Hydrolysis Study:

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration (e.g., 100 µg/mL).

  • Incubation: Incubate the solutions in a temperature-controlled environment (e.g., 40°C or 60°C) to accelerate degradation. Include a control sample stored at 4°C.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis: Plot the concentration of the parent compound against time for each pH condition to determine the degradation kinetics.

  • LC-MS for Identification: Analyze samples with significant degradation using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products, which can help in elucidating the degradation pathway. The mass spectral fragmentation of pyrimidines often involves characteristic losses that can aid in structure elucidation[3].

Issue 2: Inconsistent Results and a Decrease in Purity Over Time in Organic Solvents

Plausible Cause: Oxidative degradation of the thiophene ring is a likely culprit. The sulfur atom can be oxidized to a sulfoxide or sulfone, altering the compound's properties and activity. This can be exacerbated by exposure to air (oxygen), light, and trace metal contaminants.

Troubleshooting Workflow:

Caption: Workflow for investigating oxidative stability.

Step-by-Step Protocol for Forced Oxidation Study:

  • Sample Preparation: Prepare solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Condition: To one set of samples, add a small percentage of a mild oxidizing agent, such as hydrogen peroxide (e.g., 0.1% to 3% H₂O₂).

  • Control: Prepare a control sample without the oxidizing agent.

  • Incubation: Keep the samples at room temperature, protected from light.

  • Time-Point Analysis: Analyze the samples by HPLC at regular intervals.

  • LC-MS Analysis: Use LC-MS to identify potential oxidation products. Look for mass increases corresponding to the addition of one (+16 Da) or two (+32 Da) oxygen atoms to the parent molecule.

  • Preventative Measures: If the compound is found to be sensitive to oxidation, implement measures such as using freshly deoxygenated solvents, sparging solutions with nitrogen or argon, and avoiding exposure to air.

Issue 3: Degradation Observed Even When Stored in a Seemingly Stable Buffer and Protected from Air

Plausible Cause: Photodegradation can occur if the compound absorbs light in the UV or visible spectrum, leading to photochemical reactions.

Troubleshooting Workflow:

Caption: Workflow for investigating photostability.

Step-by-Step Protocol for Photostability Study:

  • Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile or water).

  • Exposure: Place the solution in a photostability chamber or expose it to a controlled UV light source.

  • Control: Wrap an identical sample in aluminum foil and place it alongside the exposed sample to serve as a dark control.

  • Analysis: Analyze both the exposed and control samples by HPLC at various time points.

  • Evaluation: Significant degradation in the light-exposed sample compared to the dark control indicates photosensitivity.

Quantitative Data Summary

While specific degradation kinetics for this compound are not available in the literature, the following table provides a template for summarizing your findings from the troubleshooting experiments.

Stress ConditionpHTemperature (°C)Duration (hours)% DegradationMajor Degradation Products (m/z)
Hydrolytic24024Your DataYour Data
Hydrolytic74024Your DataYour Data
Hydrolytic94024Your DataYour Data
Oxidative (3% H₂O₂)N/A258Your DataYour Data
Photolytic (UV)N/A254Your DataYour Data

Conclusion and Best Practices

The stability of this compound in solution is a critical parameter for the success of your research. By systematically investigating its susceptibility to hydrolysis, oxidation, and photodegradation, you can establish optimal conditions for its handling and storage. We strongly recommend performing these stability-indicating studies as a preliminary part of your experimental work. Always use high-purity, deoxygenated solvents, protect solutions from light, and store them at low temperatures to ensure the integrity of your compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • Synerzine. (2021, May 21). SAFETY DATA SHEET 5,7-DIHYDRO-2-METHYLTHIENO(3,4-D) PYRIMIDINE, 1% IN TRIACETIN. Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

Sources

Technical Support Center: Optimizing the Biological Activity of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine.[1][2][3] This structural similarity allows thienopyrimidine derivatives to interact with a wide range of biological targets, particularly protein kinases, making them a focal point for drug discovery efforts in oncology, inflammation, and other therapeutic areas.[1][4][5] The 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine core represents a specific, flexible starting point for the development of potent and selective inhibitors.

This guide is designed for researchers and drug development professionals actively working with this scaffold. It provides troubleshooting advice and strategic guidance in a question-and-answer format to address common challenges encountered during the optimization of biological activity.

Section 1: Addressing Low Potency and Target Engagement

This section focuses on initial strategies when a newly synthesized analog of this compound exhibits suboptimal potency against the primary biological target.

Q1: My lead compound has low micromolar activity (IC50 > 1 µM) in my primary biochemical assay. What are the first structural modifications I should consider to improve potency?

A1: Low micromolar activity is a common starting point in lead discovery. The initial goal is to identify structural vectors on the this compound core that can be modified to improve target engagement. Based on extensive research on related thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine kinase inhibitors, the C4 position is the most critical for introducing diversity and enhancing potency.[1][2]

Initial Strategy: C4-Position Substitution

The primary approach should be the introduction of various amine-containing substituents at the C4 position. This is typically achieved by first converting the C4-hydroxyl group of a precursor to a 4-chloro intermediate, which then serves as a versatile handle for nucleophilic aromatic substitution (SNAr) reactions.[6][7]

Suggested Modifications at C4:

  • Small Alkyl and Aryl Amines: Introduce simple anilines and benzylamines. Pay close attention to the effect of substituents on the aromatic ring (e.g., electron-donating vs. electron-withdrawing groups).

  • Heterocyclic Amines: Incorporate moieties like morpholine, piperazine, and piperidine. These groups can improve physicochemical properties and explore different regions of the target's binding pocket.[1]

  • Chiral Amines: The use of chiral amines, such as (R)- or (S)-1-phenylethylamine, can introduce specific stereochemical interactions that may dramatically increase potency.[5]

Rationale: In many kinase inhibitors, the pyrimidine N1 or N3 atom acts as a hydrogen bond acceptor, interacting with the "hinge" region of the kinase domain. The substituent at the C4 position extends into the solvent-exposed region or deeper into the ATP-binding pocket, providing significant opportunities for affinity gains.[6]

Section 2: Troubleshooting Poor Physicochemical and ADME Properties

Achieving high potency is only one aspect of drug development. Poor solubility, permeability, or metabolic instability can terminate the progression of an otherwise potent compound.

Q2: My most potent analog has poor aqueous solubility (<10 µM), which is hindering its progression into cell-based and in vivo studies. How can I improve its solubility without sacrificing potency?

A2: Poor solubility is a frequent challenge with flat, aromatic heterocyclic compounds. The key is to introduce polarity strategically without disrupting the key interactions with the target.

Recommended Approaches:

  • Incorporate Solubilizing Groups: Modify the C4-substituent to include polar functionalities.

    • Basic Amines: If not already present, adding a piperazine or a similar basic nitrogen-containing ring is a classic strategy. The basic nitrogen can be protonated at physiological pH, significantly increasing solubility.

    • Hydroxyl or Methoxy Groups: Adding these groups to the aryl ring of a C4-aniline or C4-benzylamine substituent can improve solubility through hydrogen bonding with water.

    • Morpholine: The oxygen atom in a morpholine ring acts as a hydrogen bond acceptor, often improving solubility and overall ADME properties.[1]

  • Reduce Aromaticity and Increase sp³ Character: High aromaticity often correlates with poor solubility.

    • Replace an aryl group at the C4 position with a saturated or partially saturated cyclic amine (e.g., piperidine, cyclohexylamine). This increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often linked to improved solubility and better clinical outcomes.[4]

  • Control Lipophilicity (logP): Aim for a calculated logP (cLogP) in the range of 2-4. If your current analog is highly lipophilic (cLogP > 4), focus on removing greasy substituents (e.g., large alkyl groups, trifluoromethyl groups) or introducing the polar groups mentioned above.

Illustrative SAR Table for Solubility Enhancement

Compound IDC4-SubstituentPotency (IC50, nM)Aqueous Solubility (µM)cLogP
Parent-01 -NH-Phenyl55054.2
Analog-S1 -NH-(4-hydroxyphenyl)620503.5
Analog-S2 4-Morpholinyl480>1002.8
Analog-S3 4-(N-methylpiperazinyl)450>200 (as HCl salt)2.5

This table presents hypothetical data for illustrative purposes.

Section 3: Investigating and Mitigating Off-Target Effects & Toxicity

Cytotoxicity in a cell-based assay is a desired outcome if it is due to on-target activity. However, it is crucial to ensure that the observed cell death is not a result of non-specific toxicity or off-target effects.

Q3: My compound is potent in my primary cell viability assay, but I'm concerned about off-target toxicity. How can I determine if the cytotoxicity is on-target?

A3: This is a critical question in translational research. Differentiating on-target from off-target effects requires a multi-pronged approach. Cell viability and cytotoxicity assays are essential tools for these evaluations.[8][9][10][11]

Experimental Workflow to Validate On-Target Activity:

  • Target Engagement Assay: First, confirm that your compound engages the intended target in the cellular environment at concentrations consistent with its cytotoxic IC50. A Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ target engagement assay can provide this evidence.

  • Knockdown/Knockout Models: The gold standard is to test your compound in a cell line where the target gene has been knocked down (using siRNA/shRNA) or knocked out (using CRISPR/Cas9).

    • Expected Outcome: If the cytotoxicity is on-target, the knockdown/knockout cells should show significant resistance to your compound compared to the wild-type cells.

  • Rescue Experiment: In a related approach, if your target is an enzyme, you can sometimes "rescue" the cells from the compound's effect by adding a downstream product of the enzymatic pathway.

  • Kinome Profiling: Since thienopyrimidines are known kinase inhibitors, it is highly probable that your compound inhibits multiple kinases.[5] Submit your compound for a broad kinase panel screen (e.g., >400 kinases). This will reveal its selectivity profile and identify potential off-targets that could be responsible for toxicity.

Troubleshooting Diagram: Low Potency

G Start Low Potency (IC50 > 1µM) Check_SAR Review SAR of Thienopyrimidines Start->Check_SAR C4_Mod Synthesize C4 Analogs (SNAr) Check_SAR->C4_Mod C4 is key vector Test_Biochem Biochemical Assay C4_Mod->Test_Biochem Analyze Analyze Potency Data Test_Biochem->Analyze Potent Potency Improved (IC50 < 100nM) Analyze->Potent Success Not_Potent Still Low Potency Analyze->Not_Potent No Improvement Other_Pos Explore C2 or C6 Modifications Not_Potent->Other_Pos Other_Pos->C4_Mod Re-evaluate C4 with new scaffold

Caption: Troubleshooting workflow for low potency.

Section 4: Key Experimental Protocols

To ensure reproducibility and reliability, standardized protocols are essential.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for determining the IC50 value of a test compound against a specific protein kinase by quantifying the amount of ADP produced.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a target kinase.

Materials:

  • Target Kinase (e.g., PI3K, EGFR)

  • Kinase Substrate (specific peptide or protein)

  • ATP

  • Test Compound (serial dilutions in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

    • Add 2 µL of kinase solution (at 2X final concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate Kinase Reaction:

    • Add 2 µL of a substrate/ATP mixture (at 2X final concentration) to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare Compound Serial Dilutions Add_Cmpd Add Compound to Plate Compound_Prep->Add_Cmpd Reagent_Prep Prepare Kinase and Substrate/ATP Mixes Add_Kinase Add Kinase, Incubate Reagent_Prep->Add_Kinase Add_Cmpd->Add_Kinase Start_Rxn Add Substrate/ATP, Incubate Add_Kinase->Start_Rxn Stop_Rxn Stop Reaction (ADP-Glo Reagent) Start_Rxn->Stop_Rxn Develop_Signal Develop Signal (Kinase Detection Reagent) Stop_Rxn->Develop_Signal Read_Plate Read Luminescence Develop_Signal->Read_Plate

Caption: Workflow for a luminescence-based kinase assay.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays: A gateway to understanding cellular responses to drugs and bioactive compounds. Retrieved from [Link]

  • BenchChem. (2025).
  • G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

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  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Al-Abdullah, E. S., et al. (2021). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 15(1), 844-855.
  • Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors... Molecules, 27(1), 117.
  • El-Gazzar, A. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411.
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  • PubMed. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors.
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Technical Support Center: Synthesis of Thieno[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thieno[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you to optimize your reactions, increase yields, and minimize impurities.

Introduction to the Challenges

The synthesis of thieno[3,4-d]pyrimidines, while conceptually straightforward, is often plagued by a variety of experimental challenges. These can range from low yields and difficult purifications to the formation of unexpected side products. The key to a successful synthesis lies in understanding the underlying chemical principles and potential pitfalls. This guide provides field-proven insights and solutions to help you navigate these complexities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of thieno[3,4-d]pyrimidines, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Thieno[3,4-d]pyrimidine

Symptoms:

  • After the reaction and work-up, you isolate very little or none of the expected product.

  • TLC or LC-MS analysis of the crude reaction mixture shows the absence of the product spot/peak.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Poor Quality or Instability of the 3,4-Diaminothiophene Precursor The 3,4-diaminothiophene starting material is often unstable and susceptible to oxidation and polymerization, especially when not handled as a stable salt (e.g., dihydrochloride).[1][2] Solutions: • Use a freshly prepared or high-purity 3,4-diaminothiophene salt. • Store the diamine precursor under an inert atmosphere (nitrogen or argon) and at low temperatures. • Neutralize the salt in situ just before the cyclization reaction.
Inefficient Cyclization Conditions The cyclization of the 3,4-diaminothiophene with a one-carbon source (e.g., formic acid, triethyl orthoformate, formamide) may be incomplete. Solutions: • Increase the reaction temperature or prolong the reaction time. Monitoring the reaction by TLC or LC-MS is crucial. • For sluggish reactions, consider using microwave irradiation, which can significantly reduce reaction times and improve yields. • Ensure the one-carbon source is of high purity and used in appropriate stoichiometry. Excess reagent can sometimes lead to side reactions.
Degradation of Starting Materials or Product Harsh reaction conditions (e.g., excessively high temperatures or prolonged exposure to strong acids/bases) can lead to the decomposition of either the starting materials or the newly formed thieno[3,4-d]pyrimidine ring. Solutions: • Perform the reaction at the lowest effective temperature. • Minimize reaction time by closely monitoring its progress. • If the product is sensitive to the reaction conditions, consider a milder synthetic route.
Issue 2: Formation of Multiple Products and Purification Challenges

Symptoms:

  • TLC or LC-MS analysis of the crude product shows multiple spots/peaks, indicating a mixture of compounds.

  • Column chromatography results in poor separation of the desired product from impurities.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Formation of Regioisomers If unsymmetrically substituted 3,4-diaminothiophenes are used, cyclization can potentially occur at either nitrogen, leading to a mixture of regioisomers. Solutions: • Modify the substituents on the diaminothiophene to direct the cyclization to the desired nitrogen. • Optimize reaction conditions (solvent, temperature, catalyst) to favor the formation of one isomer. • Employ advanced purification techniques such as preparative HPLC if column chromatography is ineffective.
Incomplete Cyclization and Intermediate Buildup The reaction may stall at an intermediate stage, such as the formylated amine, without undergoing the final ring closure. This is analogous to the formation of open-chain ureides in the Biginelli reaction.[3] Solutions: • Increase the reaction temperature or add a catalytic amount of a stronger acid to promote the final dehydration and cyclization step. • Ensure the removal of any water formed during the reaction, for example, by using a Dean-Stark apparatus.
Side Reactions of the One-Carbon Source The reagent used for cyclization can undergo self-condensation or react with the solvent or other functional groups present in the starting material. Solutions: • Choose a more stable and less reactive one-carbon source if possible. • Add the cyclizing agent slowly to the reaction mixture to maintain a low concentration and minimize self-reaction.
Dimroth Rearrangement While not extensively documented for thieno[3,4-d]pyrimidines, the Dimroth rearrangement is a known side reaction in other fused pyrimidine systems, where the endocyclic and exocyclic nitrogen atoms exchange places.[4] This can lead to isomeric byproducts that are difficult to separate. Solutions: • This rearrangement is often favored by basic conditions. If applicable, consider running the reaction under neutral or acidic conditions. • Carefully characterize all isolated products to identify any potential rearranged isomers.

Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic pathway to a thieno[3,4-d]pyrimidine versus potential side reactions.

G cluster_main Desired Pathway cluster_side Side Reactions A 3,4-Diaminothiophene B Formylated Intermediate A->B + One-Carbon Source D Starting Material Decomposition A->D C Thieno[3,4-d]pyrimidine B->C Cyclization E Incomplete Cyclization (Intermediate Buildup) B->E F Isomeric Byproduct (e.g., Dimroth Rearrangement) C->F Rearrangement

Caption: Desired vs. Side Reaction Pathways.

Frequently Asked Questions (FAQs)

Q1: What is the best way to handle and store 3,4-diaminothiophene starting materials?

A1: 3,4-Diaminothiophenes are often unstable as free bases and are best handled as their dihydrochloride or other stable salts.[1][2] Store them in a desiccator, under an inert atmosphere (argon or nitrogen), and at low temperatures (e.g., in a refrigerator) to prevent degradation. It is advisable to use them as fresh as possible.

Q2: How can I effectively monitor the progress of my thieno[3,4-d]pyrimidine synthesis?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting material, intermediates, and the product. Staining with potassium permanganate or iodine can help visualize spots if they are not UV-active. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is highly recommended to track the formation of the product and any byproducts.

Q3: My product is a tar-like substance that is difficult to purify. What can I do?

A3: The formation of tars or polymeric materials often indicates the decomposition of starting materials or the product. This can be caused by excessively high temperatures or prolonged reaction times. Try repeating the reaction at a lower temperature for a shorter duration. If the product is indeed formed but is difficult to handle, try triturating the crude material with a non-polar solvent (e.g., hexane or diethyl ether) to precipitate the desired product and wash away some of the impurities. If the product is soluble, column chromatography with a carefully chosen solvent gradient is the next step. In some cases, recrystallization from a suitable solvent can yield a pure product.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety practices should always be followed. Many of the reagents used in these syntheses can be toxic or corrosive. For example, phosphorus oxychloride, which may be used in subsequent functionalization steps, is highly corrosive and reacts violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Detailed Experimental Protocol: Synthesis of a Thieno[3,4-d]pyrimidin-4(3H)-one

This protocol provides a general procedure for the synthesis of a thieno[3,4-d]pyrimidin-4(3H)-one from a 3-amino-4-carboxamidothiophene. This route often offers better stability of the starting material compared to using 3,4-diaminothiophene.

Step 1: Synthesis of the 3-Amino-4-carboxamidothiophene Precursor

This step is highly dependent on the specific substitution pattern of the desired thiophene. The Gewald reaction is a common method for preparing substituted 2-aminothiophenes, which can then be further functionalized. For this example, we will assume the 3-amino-4-carboxamidothiophene is available.

Step 2: Cyclization to the Thieno[3,4-d]pyrimidin-4(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 3-amino-4-carboxamidothiophene (1.0 eq).

  • Solvent and Reagent Addition: Add triethyl orthoformate (5-10 eq) as both the reagent and solvent. Alternatively, formic acid can be used.

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess triethyl orthoformate under reduced pressure.

    • The resulting crude solid can often be purified by trituration with a suitable solvent like diethyl ether or by recrystallization from a solvent such as ethanol or isopropanol.

    • If necessary, purify the product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in thieno[3,4-d]pyrimidine synthesis.

G start Reaction Outcome? low_yield Low/No Yield start->low_yield Poor impure Impure Product start->impure Good Yield, but... success Successful Synthesis start->success Good Yield & Purity check_sm Check Starting Material Purity/Stability low_yield->check_sm purify Optimize Purification (Column, Recrystallization) impure->purify optimize_cond Optimize Reaction Conditions (T, time) check_sm->optimize_cond change_reagent Change Cyclization Reagent/Solvent optimize_cond->change_reagent characterize Characterize Byproducts (NMR, MS) purify->characterize characterize->optimize_cond Adjust Conditions to Minimize Impurity

Caption: A Troubleshooting Workflow Diagram.

References

  • IL132967A0 - 3-Substituted 3,4-dihydro-thieno¬2,3-d¾pyrimidine derivatives and production and use of the same - Google Patents. (n.d.).
  • EP3356372B1 - Novel process for preparing thienopyrimidine compound and intermediates used therein - Google Patents. (n.d.).
  • WO2014056955A1 - Process for making thienopyrimidine compounds - Google Patents. (n.d.).
  • Dimroth rearrangement - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • WO2014051164A3 - Production method of thienopyrimidine derivative - Google Patents. (n.d.).
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC. (n.d.). Retrieved January 5, 2026, from [Link]

  • (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(9), 1747-1764. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (n.d.). Retrieved January 5, 2026, from [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (2021). Molecules, 27(1), 123. [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

  • WO2003020726A1 - Thieno[2,3-d]pyrimidines with combined lh and fsh agonistic activity. (n.d.).
  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules - SEFH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

  • Thiophene-3,4-diamine | C4H6N2S | CID 643216 - PubChem - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

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Technical Support Center: Troubleshooting HPLC Separation of Thienopyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the unique challenges associated with the High-Performance Liquid Chromatography (HPLC) separation of thienopyrimidine isomers. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. Thienopyrimidine derivatives are a cornerstone in modern drug discovery, and their structural similarity often presents significant purification and analysis hurdles.[1][2] This guide is structured to walk you through common problems, from peak shape distortions to complete co-elution, providing expert insights and actionable protocols.

Frequently Asked Questions (FAQs)
Q1: Why is separating thienopyrimidine isomers so challenging?

Thienopyrimidine isomers, whether positional, structural, or stereoisomers (enantiomers), often possess nearly identical physicochemical properties such as polarity, molecular weight, and pKa. Standard reversed-phase (RP-HPLC) methods, which primarily separate based on hydrophobicity, may fail to differentiate these subtle structural differences.[3] The core challenge lies in amplifying these minor variations to achieve baseline resolution. Furthermore, the heterocyclic nitrogen atoms in the thienopyrimidine scaffold can act as basic sites, leading to undesirable secondary interactions with the stationary phase and causing poor peak shape.[4][5]

Q2: What is the single most important parameter to adjust first when I have poor resolution?

For ionizable molecules like thienopyrimidines, the mobile phase pH is the most powerful and critical parameter to optimize.[6][7] Adjusting the pH alters the ionization state of your isomers. In their ionized (charged) form, they are more polar and will have less retention in reversed-phase chromatography. In their neutral form, they are more hydrophobic and will be retained longer.[8] Even slight differences in the pKa values between isomers can be exploited by carefully controlling the pH to dramatically change selectivity and improve resolution.[9][10]

Troubleshooting Guide: Peak Shape Problems

Poor peak shape can mask co-eluting impurities and compromise quantification. The most common issues are peak tailing, fronting, and splitting.

Q3: My thienopyrimidine peaks are tailing severely. What is the cause and how do I fix it?

Expert Insight: Peak tailing for basic compounds like thienopyrimidines is a classic sign of secondary interactions.[5] Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (approx. 3-7), these silanols can be deprotonated (Si-O⁻) and interact electrostatically with the protonated, positively charged basic sites on your molecule. This strong, non-ideal interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[4][11]

Troubleshooting Protocol:

  • Lower the Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using a buffer like phosphate or an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, the residual silanols are protonated (Si-OH) and therefore neutral, minimizing the unwanted ionic interaction.[10]

  • Add a Competing Base: If lowering the pH is not an option, add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA will interact with the active silanol sites, effectively "masking" them from your analyte.

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are exhaustively "end-capped" to cover most residual silanols. If you are using an older column, switching to a newer, high-quality column can significantly reduce tailing.

  • Increase Temperature: Raising the column temperature (e.g., to 40-50 °C) can improve mass transfer kinetics and sometimes reduce tailing, though this may also affect selectivity.[12]

Logical Workflow for Tailing Peak Issues

G start Tailing Peak Observed for Thienopyrimidine Isomer check_pH Is mobile phase pH < 3.0? start->check_pH lower_pH Adjust pH to 2.5-3.0 with Formic Acid or TFA check_pH->lower_pH No check_column Are you using a modern, high-purity, end-capped column? check_pH->check_column Yes result Peak Shape Improved lower_pH->result change_column Switch to a modern column (e.g., Agilent ZORBAX, Waters XBridge) check_column->change_column No add_modifier Add an ionic modifier (e.g., 0.1% Triethylamine) check_column->add_modifier Yes change_column->result add_modifier->result

Caption: Troubleshooting decision tree for peak tailing.

Q4: All the peaks in my chromatogram are split or distorted. What's happening?

Expert Insight: When all peaks are affected uniformly, the problem is likely physical or mechanical, not chemical.[13][14] This "signature chromatogram" points to a disruption in the flow path that causes the sample band to be split before or at the very beginning of the column.[5]

Potential Causes & Solutions:

  • Partially Blocked Frit: Particulate matter from the sample or pump seal wear can clog the inlet frit of the column. Solution: Disconnect the column and reverse-flush it at a low flow rate (do not exceed the column's pressure limit). If this fails, the frit may need to be replaced, or the entire column. Using a guard column is the best preventative measure.[14][15]

  • Column Void: A void or channel can form at the head of the column packing bed due to mechanical shock or operation at a pH that dissolves the silica support (typically pH > 8).[4][14] This creates multiple paths for the analyte, leading to split or broad peaks. Solution: This is irreversible damage. The column must be replaced.[16]

  • Injector Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure Acetonitrile for a 95% water mobile phase), it can cause peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase.[16][17]

Troubleshooting Guide: Resolution and Selectivity

This is the core challenge: separating isomers that elute too closely together. The resolution (Rs) is governed by efficiency (N), selectivity (α), and retention factor (k). For isomers, maximizing selectivity (α) is the most effective strategy.[3]

Q5: My thienopyrimidine isomers are co-eluting. How can I improve their separation?

Expert Insight: To separate isomers, you need to exploit subtle differences in their structure. This can be achieved by changing the nature of the interactions between the analytes and the stationary/mobile phases. This is the definition of changing chromatographic selectivity (α).

Step-by-Step Method Development Protocol:

  • Optimize Mobile Phase pH: As discussed in Q2, this is paramount. Perform a pH screening study.

    • Protocol: Prepare mobile phases buffered at different pH values (e.g., 3.0, 4.5, 6.0, 7.5), ensuring you stay within the column's recommended pH range. Analyze your isomer mixture under each condition and plot resolution vs. pH to find the optimum.[9] A pH near the pKa of the analytes can sometimes cause split peaks, so it's often best to work at least 1-2 pH units away from the pKa.[8]

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa.

    • Causality: Acetonitrile and methanol have different properties. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic but has a strong dipole. These differences can alter interactions with both the stationary phase and your analytes, often leading to significant changes in elution order and selectivity.[3]

  • Switch the Stationary Phase Chemistry: If modifying the mobile phase is insufficient, change the column.

    • Causality: Different stationary phases offer unique interaction mechanisms. If a standard C18 (hydrophobic) phase fails, try one that offers alternative selectivities.[12]

Stationary PhasePrimary Interaction MechanismIdeal for Thienopyrimidine Isomers...
C18 / C8 Hydrophobic (van der Waals)With different alkyl substitutions or overall hydrophobicity.
Phenyl-Hexyl π-π Interactions, HydrophobicThat are aromatic and differ by substituent position, which alters electron density.[18]
Pentafluorophenyl (PFP) Aromatic, Dipole-Dipole, H-BondingWith polar functional groups (halogens, carbonyls) where dipole moments differ.
Cyano (CN) Dipole-Dipole, Weak HydrophobicAs a less hydrophobic alternative to C18, can be used in both reversed-phase and normal-phase modes.

Method Development Workflow for Isomer Resolution

G start Isomers Co-eluting (Rs < 1.5) ph_screen Perform pH Screening (e.g., pH 3.0 to 7.5) start->ph_screen check_res1 Resolution Improved? ph_screen->check_res1 change_organic Switch Organic Modifier (ACN ↔ MeOH) check_res1->change_organic No stop Separation Achieved (Rs ≥ 1.5) check_res1->stop Yes check_res2 Resolution Improved? change_organic->check_res2 change_column Change Column Chemistry (e.g., C18 → Phenyl-Hexyl or PFP) check_res2->change_column No check_res2->stop Yes advanced_methods Consider Advanced Modes (HILIC, SFC) change_column->advanced_methods

Caption: A systematic approach to improving isomer resolution.

Advanced Separation Strategies

If standard reversed-phase approaches fail, more specialized techniques may be required.

Q6: My isomers are too polar and have no retention on a C18 column. What should I do?

Expert Insight: This is a common problem for highly functionalized heterocyclic compounds. The solution is to switch to a chromatographic mode that is designed to retain polar molecules: Hydrophilic Interaction Liquid Chromatography (HILIC).[19][20] HILIC utilizes a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[21][22] A water layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention.[23]

Q7: I need to separate enantiomers of a chiral thienopyrimidine. Is this possible with HPLC?

Expert Insight: Absolutely. The direct separation of enantiomers is routinely achieved using Chiral Stationary Phases (CSPs).[24] Enantiomers have identical physical properties in a non-chiral environment, so a chiral selector is required to form transient, diastereomeric complexes with differing energies, which allows for their separation.[25][26]

Recommended Approach:

  • Select a CSP: Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are incredibly versatile and should be the first choice for screening.[27]

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an outstanding technique for chiral separations.[28][29] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to very fast, efficient separations with less solvent waste.[30][31][32] It is often considered a "green" alternative to normal-phase HPLC.[31]

References
  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). Omics. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]

  • Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]

  • Peak Shape Problems. LCGC International. [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips. (2024). PharmaGuru. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Supercritical fluid chromatography. Wikipedia. [Link]

  • Hydrophilic interaction chromatography – Knowledge and References. Taylor & Francis. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry. [Link]

  • Peak Shape Problems. LCGC International. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. [Link]

  • Advanced Analysis with Supercritical Fluids Chromatography. SHIMADZU. [Link]

  • How To Improve Resolution In Liquid Chromatography?. (2024). Chemistry For Everyone. [Link]

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. LinkedIn. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS. (2013). Advanced Chromatography Solutions. [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. (2024). Springer. [Link]

  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025). ResearchGate. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. (2025). ResearchGate. [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. NIH. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (2023). Labmate Online. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). PMC - NIH. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2024). Phenomenex. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2024). MicroSolv. [Link]

  • HPLC Troubleshooting. ChromaNik. [Link]

  • HPLC Troubleshooting. Restek. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. (2022). MDPI. [Link]

  • Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022). NIH. [Link]

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Technical Support Center: Enhancing the Selectivity of Thienopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research with thienopyrimidine-based inhibitors. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common challenges and optimize the selectivity of this important class of molecules. The thienopyrimidine scaffold, being a bioisostere of purine, is a privileged structure for targeting the ATP-binding site of kinases, but achieving selectivity across the kinome can be a significant hurdle.[1] This resource provides in-depth, experience-driven guidance in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My thienopyrimidine inhibitor is potent against my target kinase but shows significant off-target activity in a broad kinase panel. What are the primary strategies to improve its selectivity?

A1: This is a common and critical challenge in kinase inhibitor development. A multi-pronged approach is often necessary to systematically enhance selectivity.

  • Strategy 1: Structure-Based Drug Design (SBDD): The most rational approach is to leverage structural information.

    • Exploit Non-conserved Regions: Obtain co-crystal structures of your inhibitor with both the primary target and key off-target kinases. This will reveal differences in the ATP-binding pocket that can be exploited. Look for opportunities to introduce bulky substituents that create steric hindrance in the off-target kinase while being accommodated by the primary target.

    • Target the Gatekeeper Residue: The "gatekeeper" residue, which controls access to a hydrophobic pocket, varies in size across the kinome. If your target has a small gatekeeper (e.g., glycine, alanine, or threonine), you can design modifications that fit into this pocket, which will be sterically blocked by larger gatekeeper residues (e.g., methionine, phenylalanine) in many off-target kinases.

  • Strategy 2: Scaffold Hopping: If modifications to the existing scaffold are not yielding sufficient selectivity, consider replacing the thienopyrimidine core with a structurally distinct scaffold that maintains the key hinge-binding interactions.[2][3] Deep learning and computational methods can accelerate the identification of promising new scaffolds.[3][4][5] This can drastically alter the inhibitor's interactions with the broader kinome. For instance, replacing a pyrrolopyrimidine with a thienopyrimidine has been shown to lead to a series of potent and selective Aurora kinase inhibitors.[6][7]

  • Strategy 3: Modulate Physicochemical Properties:

    • Introduce Polar Moieties: Adding polar groups can reduce off-target effects driven by non-specific hydrophobic interactions and can also improve solubility and other pharmacokinetic properties.

    • Optimize Lipophilicity: High lipophilicity often correlates with promiscuity. Systematically reduce the lipophilicity of your compound while maintaining on-target potency.

Q2: I'm observing inconsistent IC50 values for my thienopyrimidine inhibitor in our in-vitro kinase assay. What could be the cause?

A2: Inconsistent IC50 values can derail a project. Here are several potential causes and troubleshooting steps:

  • Assay Conditions, Especially ATP Concentration: IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration in the assay.[6][8][9]

    • The Problem: If the ATP concentration is significantly higher than the Michaelis-Menten constant (Km) of the kinase for ATP, your inhibitor will appear less potent. Variations in ATP concentration between experiments will lead to inconsistent IC50 values.

    • The Solution: Standardize your assays by using an ATP concentration that is at or near the Km for each specific kinase. This will make your IC50 values more reflective of the inhibitor's intrinsic binding affinity (Ki).[9][10] For the most accurate comparison between different inhibitors, it is best to determine the Ki value, which is independent of experimental conditions. The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value, provided the ATP concentration and the kinase's Km for ATP are known.[11]

  • Compound Instability or Aggregation:

    • The Problem: Thienopyrimidine derivatives, like many small molecules, can be prone to poor solubility, leading to aggregation at higher concentrations. Aggregates can non-specifically inhibit kinases, leading to false positives and inconsistent results.

    • The Solution:

      • Check Solubility: Visually inspect your compound in assay buffer for any precipitation.

      • Include Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer to prevent aggregation.

      • Use Fresh Dilutions: Prepare fresh serial dilutions of your inhibitor from a DMSO stock for each experiment.

  • Reagent Quality:

    • The Problem: The kinase enzyme itself can lose activity with improper storage or multiple freeze-thaw cycles.

    • The Solution: Aliquot your kinase upon receipt and store it at -80°C. Use a fresh aliquot for each experiment.

Q3: How do I confirm that my inhibitor is engaging the target kinase within a cellular context?

A3: Demonstrating target engagement in living cells is a crucial step to validate your in-vitro findings. Two powerful techniques for this are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[12][13][14] By heating cells treated with your inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining, you can observe a "thermal shift" indicative of target engagement.[15][16]

  • NanoBRET™ Target Engagement Assay: This is a live-cell, real-time method that measures the binding of an inhibitor to its target.[17][18][19] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescent tracer that binds to the kinase's active site (the acceptor).[19] Your inhibitor competes with the tracer, leading to a dose-dependent decrease in the BRET signal, which allows for the quantification of intracellular affinity.[18]

Troubleshooting Guides

Problem: Poor Selectivity Between Highly Homologous Kinases (e.g., PI3K isoforms)
  • Causality: The ATP-binding sites of closely related kinases are often highly conserved, making it difficult to achieve selectivity.

  • Troubleshooting Workflow:

    start Poor Selectivity Between Homologous Kinases step1 Obtain Co-crystal Structures (Target vs. Off-target) start->step1 step2 Identify Subtle Differences (e.g., residue size, pocket depth) step1->step2 step3 Rational Design of Modifications to Exploit Differences step2->step3 step4 Synthesize & Screen Analogs step3->step4 step5 Iterate Design Based on SAR step4->step5 step5->step3 Refine end Improved Selectivity step5->end Achieved

    Caption: Iterative workflow for improving selectivity.

  • Field-Proven Insights: In the development of selective PI3Kδ inhibitors, researchers have successfully exploited subtle differences in the active site compared to other PI3K isoforms to achieve over 100-fold selectivity.[20][21] Similarly, a rational design approach led to thienopyrimidine-based PI3Kα inhibitors with over 100-fold selectivity against the closely related mTOR kinase.[22][23]

Problem: Metabolic Instability of the Thienopyrimidine Scaffold
  • Causality: The thiophene ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to poor pharmacokinetic properties.[24]

  • Troubleshooting Workflow:

    start High Metabolic Clearance step1 Incubate with Liver Microsomes (Human, Rat, Mouse) start->step1 step2 Identify Metabolites using LC-MS/MS step1->step2 step3 Determine Site of Metabolism on Thienopyrimidine Core step2->step3 step4 Block Metabolic 'Hotspot' (e.g., with fluorine or by scaffold hopping) step3->step4 step5 Re-evaluate Metabolic Stability step4->step5 end Improved Stability step5->end

    Caption: Workflow for addressing metabolic liabilities.

  • Field-Proven Insights: Replacing metabolically labile aromatic systems with more electron-deficient heterocycles (a form of scaffold hopping) is a well-established strategy to reduce clearance.[25][26] For instance, substituting a phenyl group with a pyridine or pyrimidine can enhance metabolic stability.[25]

Data Presentation

Table 1: Example Selectivity Profile of Thienopyrimidine Derivatives Against PI3K Isoforms and mTOR

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)Selectivity (mTOR/PI3Kα)
6g 2.0715.328.769.5>200>96
6k 0.8910.119.845.6>200>224

Data adapted from a study on potent and selective PI3K inhibitors.[22][27]

Table 2: Example of Improving VEGFR/EGFR Selectivity with Thienopyrimidine Analogs

CompoundVEGFR IC50 (µM)EGFR IC50 (µM)Selectivity (EGFR/VEGFR)
1 0.0250.0010.04
2 0.0040.0030.8
3 0.0030.1447

This table illustrates how structural modifications on the thienopyrimidine scaffold can invert the selectivity profile. Data adapted from BenchChem.[28]

Experimental Protocols

Protocol 1: General In-Vitro Kinase Inhibition Assay
  • Prepare Reagents:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at the Km for the specific kinase.

    • Kinase: Dilute the recombinant kinase to the desired concentration in kinase buffer.

    • Substrate: Prepare the peptide or protein substrate in kinase buffer.

    • Inhibitor: Perform serial dilutions of the thienopyrimidine inhibitor in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • In a 96- or 384-well plate, add 5 µL of the diluted inhibitor.

    • Add 10 µL of the substrate and kinase mixture.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate for the desired time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify kinase activity using a suitable detection method (e.g., ADP-Glo™, HTRF®, or radiometric assay).

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the thienopyrimidine inhibitor or vehicle (DMSO) at the desired concentration and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[15]

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[15]

    • Transfer the supernatant to a new tube.

  • Analysis:

    • Analyze the amount of soluble target protein in each sample by Western blot or another protein quantification method (e.g., ELISA, AlphaScreen®).

    • Plot the percentage of soluble protein versus temperature to generate melt curves for both the vehicle- and inhibitor-treated samples. A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay
  • Cell Preparation:

    • Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Incubate for 24 hours to allow for protein expression.[19]

  • Assay Setup:

    • Resuspend the transfected cells in Opti-MEM® I with 4% FBS.

    • Add the NanoBRET™ fluorescent tracer to the cell suspension at the recommended concentration.

    • Dispense the cell-tracer suspension into a white 96- or 384-well assay plate.

    • Add serial dilutions of your thienopyrimidine inhibitor to the wells. Include a vehicle control (DMSO).

  • Equilibration:

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow binding to reach equilibrium.[19]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the extracellular NanoLuc® inhibitor to minimize background signal.

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer capable of dual-filtered luminescence measurement (e.g., donor emission at ~460 nm and acceptor emission at ~610 nm).[27]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio versus the logarithm of the inhibitor concentration and fit the data to determine the intracellular IC50 value.

References

  • Almqvist, H., et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Scaffold hopping for selectivity. openlabnotebooks.org. Available at: [Link]

  • KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. Oxford Academic. Available at: [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed. Available at: [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]

  • Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. PubMed. Available at: [Link]

  • Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. PubMed. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Springer. Available at: [Link]

  • A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. ChemRxiv. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • KLIFS - the structural kinase database. KLIFS. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • KInhibition: A Kinase Inhibitor Selection Portal. PubMed Central. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. Available at: [Link]

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. NIH. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. Available at: [Link]

  • Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. PubMed. Available at: [Link]

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. PubMed. Available at: [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. MDPI. Available at: [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available at: [Link]

  • Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. PubMed. Available at: [Link]

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed. Available at: [Link]

  • Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. PubMed. Available at: [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Publishing. Available at: [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Science Signaling. Available at: [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. Available at: [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]

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Technical Support Center: 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating Chemical Stability and Degradation Pathways

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine and related thienopyrimidine scaffolds. This guide is designed to provide expert insights and practical troubleshooting advice for navigating the complexities of its chemical stability. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the underlying chemical logic to anticipate challenges, interpret data, and design robust experiments.

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into a molecule's intrinsic stability.[1][2] They are essential for developing stability-indicating analytical methods, understanding potential degradation products, and informing formulation and packaging decisions.[1] While specific degradation data for this compound is not extensively published, we can predict its behavior based on its chemical structure and the established reactivity of related thienopyridine and pyrimidine compounds.[3][4]

Frequently Asked Questions & Troubleshooting Guides

Q1: Based on its structure, what are the most probable degradation pathways for this compound?

Answer: The structure of this compound contains several reactive centers that suggest specific vulnerabilities. By analyzing the thieno[3,4-d]pyrimidine core, we can anticipate three primary degradation routes: oxidation, hydrolysis, and photolysis.

  • Oxidation: The thioether in the thiophene ring is the most susceptible site for oxidation. Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. This is a common degradation pathway for sulfur-containing heterocycles, including structurally related thienopyridine drugs.[3][5] The reaction is typically mediated by oxidative stress, such as exposure to peroxides or atmospheric oxygen, potentially accelerated by light or metal ions.

  • Hydrolysis: The dihydropyrimidine ring contains two imine-like (C=N) bonds within an aminal/thioaminal-type structure, which can be susceptible to hydrolysis, particularly under acidic or basic conditions. Cleavage of these bonds would lead to ring-opening, generating smaller, more polar degradants. General pyrimidine degradation can involve enzymatic pathways in biological systems, but chemical hydrolysis can lead to ring cleavage.[4][6][7]

  • Photodegradation: Thienopyrimidine derivatives have been shown to be photosensitive, capable of populating reactive triplet states upon absorbing light.[8] This photo-excited state can then react with oxygen to generate reactive oxygen species, leading to oxidative degradation, or undergo other rearrangements and cleavage reactions.

The diagram below illustrates these potential primary degradation pathways.

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway cluster_photo Photolytic Pathway parent This compound sulfoxide Sulfoxide Derivative (+16 amu) parent->sulfoxide [O] ring_opened Ring-Opened Products (e.g., amino-thiophene derivatives) parent->ring_opened H₂O / H⁺ or OH⁻ photo_products Complex Mixture (Rearrangement/Dimerization Products) parent->photo_products hν (UV/Vis light) sulfone Sulfone Derivative (+32 amu) sulfoxide->sulfone [O] G start Prepare Stock Solution & Solid API Samples stress Apply Stress Conditions start->stress neutralize Neutralize/Quench (if applicable) stress->neutralize dilute Dilute to Target Concentration neutralize->dilute analyze Analyze via Stability- Indicating Method (e.g., HPLC-UV/MS) dilute->analyze evaluate Evaluate Results analyze->evaluate pass Mass Balance & Peak Purity OK? evaluate->pass Yes fail Optimize Method or Adjust Stress Conditions evaluate->fail No end Characterize Degradants & Finalize Method pass->end fail->stress

Caption: A typical experimental workflow for forced degradation studies.

Recommended Stress Conditions The table below summarizes starting conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). If significant degradation occurs too quickly, reduce the stress duration or reagent concentration. Conversely, if no degradation is observed, increase the stress intensity. [1] | Stress Condition | Reagent/Condition | Temperature | Duration | State | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | Acid Hydrolysis | 0.1 M HCl | 60 °C | Up to 72 hrs | Solution | To test stability against acidic environments. | | Base Hydrolysis | 0.1 M NaOH | 60 °C | Up to 72 hrs | Solution | To test stability against alkaline environments. | | Neutral Hydrolysis | Water or Buffer pH 7.0 | 60 °C | Up to 72 hrs | Solution | To assess stability in aqueous solution. | | Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hrs | Solution | To induce oxidation, primarily at the sulfur atom. | | Thermal | 80 °C (or 20°C above accelerated) | Up to 7 days | Solid & Solution | To evaluate intrinsic thermal stability. | | Photostability | ICH Q1B Option 2: 1.2 million lux hours & 200 W·h/m² | Ambient | As per ICH Q1B | Solid & Solution | To assess degradation upon light exposure. |

Step-by-Step Protocol for Oxidative Stress Testing:

  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Stress Application: To 1 mL of the API solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Protect the sample from light.

  • Control Sample: Prepare a control by adding 1 mL of water instead of H₂O₂.

  • Incubation: Store both stressed and control samples at room temperature.

  • Time Points: Withdraw aliquots at predefined time points (e.g., 2, 8, 24 hours).

  • Analysis: Immediately dilute the aliquots with mobile phase to the target concentration (e.g., 0.1 mg/mL) and analyze using a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed and control samples. Calculate the percentage of degradation and assess peak purity of the parent peak.

Q3: Troubleshooting - I'm seeing rapid degradation under oxidative stress. How can I confirm the mechanism?

Answer: This is a common and expected outcome for thieno-fused heterocycles. The sulfur atom is electron-rich and highly susceptible to oxidation. The most likely products are the S-oxide (+16 Da mass increase) and the S,S-dioxide (sulfone, +32 Da mass increase).

Confirmation Strategy:

The definitive tool for this investigation is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • High-Resolution Mass Spectrometry (HRMS): Analyze your degraded sample using LC-HRMS (e.g., Q-TOF or Orbitrap). This will provide highly accurate mass measurements of the degradant peaks. Look for peaks with m/z values corresponding to [M+H+16]⁺ and [M+H+32]⁺. This provides strong evidence for the elemental composition of the degradants.

  • MS/MS Fragmentation: Perform fragmentation (MS/MS) on the parent ion and the suspected degradant ions. The fragmentation pattern can provide structural information. While the core ring structure might fragment similarly, changes in fragment masses can help pinpoint the site of modification.

The diagram below details the expected oxidative mechanism.

G parent Parent Compound (Sulfur atom, S) sulfoxide Sulfoxide (S=O) parent->sulfoxide + H₂O₂ - H₂O parent_mass Mass = M sulfone Sulfone (O=S=O) sulfoxide->sulfone + H₂O₂ - H₂O sulfoxide_mass Mass = M+16 sulfone_mass Mass = M+32

Caption: Stepwise oxidation of the thiophene sulfur atom.

Q4: Troubleshooting - My mass balance is poor after acid/base hydrolysis. Where did my compound go?

Answer: Poor mass balance (i.e., the sum of the parent peak area and all degradant peak areas is significantly less than the initial parent peak area) is a common issue in hydrolysis studies. It suggests that one or more degradation products are not being detected by your analytical method.

Potential Causes and Solutions:

  • Loss of Chromophore: The degradation process, especially ring-opening hydrolysis, may destroy the UV-active chromophore of the molecule. The resulting fragments may be "invisible" to a standard UV detector.

    • Solution: Use a universal detector in series with your UV detector. An Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) can detect non-UV active compounds.

  • Poor Chromatographic Retention: Hydrolysis can generate small, highly polar fragments that may not be retained on a typical C18 reverse-phase column, eluting in the solvent front.

    • Solutions:

      • Modify your gradient to be very weak initially (e.g., 99% aqueous) to try and retain these polar compounds.

      • Switch to a more polar stationary phase, such as a C18 AQ, polar-embedded, or HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Formation of Volatile Degradants: In some rare cases, degradation could produce volatile products that are lost during sample preparation or analysis.

    • Solution: This is less common but can be investigated using headspace Gas Chromatography-Mass Spectrometry (GC-MS) if suspected.

Recommended Action Plan: First, re-analyze your hydrolyzed samples using an LC-MS method. Extract ion chromatograms for potential small, polar fragments that would be expected from ring cleavage. If no new peaks are observed, the next step is to employ a universal detector or explore alternative chromatographic modes like HILIC.

References

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Validation & Comparative

A Comparative Guide to Thienopyrimidine Isomers: Profiling 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine Against Its Bioactive Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine with its more broadly studied constitutional isomers, the thieno[2,3-d] and thieno[3,2-d]pyrimidines. We will delve into the profound impact of isomeric structural variations on chemical properties, synthetic accessibility, and, most critically, biological function, supported by experimental data and established protocols.

The Thienopyrimidine Scaffold: A Privileged Bioisostere

Thienopyrimidines, heterocyclic compounds featuring a thiophene ring fused to a pyrimidine ring, represent a cornerstone in medicinal chemistry.[1][2] Their structural and electronic resemblance to natural purine bases, such as adenine and guanine, allows them to act as effective bioisosteres, interacting with a wide array of biological targets including enzymes and receptors.[3][4][5] This mimicry is the foundation of their diverse and potent pharmacological activities, which span anti-cancer, anti-infective, and anti-inflammatory applications.[1][4][6]

The fusion of the thiophene and pyrimidine rings can occur in three distinct ways, yielding the primary isomers:

  • Thieno[2,3-d]pyrimidine

  • Thieno[3,2-d]pyrimidine

  • Thieno[3,4-d]pyrimidine

Each isomeric scaffold possesses a unique arrangement of nitrogen and sulfur heteroatoms, altering the molecule's geometry, electron distribution, and hydrogen bonding capabilities. These subtle differences have profound implications for their interaction with biological macromolecules, dictating their ultimate therapeutic potential.

Thienopyrimidine_Isomers cluster_0 Thieno[2,3-d]pyrimidine cluster_1 Thieno[3,2-d]pyrimidine cluster_2 Thieno[3,4-d]pyrimidine isomer1 isomer2 isomer3

Caption: The core structures of the three principal thienopyrimidine isomers.

Profile of this compound: The Aromatic Outlier

In stark contrast to its pharmacologically celebrated cousins, this compound is primarily recognized for its organoleptic properties.

Chemical and Physical Properties:

  • Molecular Formula: C₇H₈N₂S[7][8]

  • Appearance: White to pale yellow crystals[7][9]

  • Aroma: Described as having a roasted, meaty aroma[7]

  • Application: Permitted for use as a food flavoring spice.[7]

The defining structural features of this molecule are the [3,4-d] fusion pattern and, critically, the dihydrogenated thiophene ring. This saturation disrupts the planarity and aromaticity characteristic of the other isomers. This non-planar, more flexible conformation is likely a primary reason for its divergence in application. While the planar, aromatic systems of thieno[2,3-d] and thieno[3,2-d]pyrimidines are well-suited to slot into the ATP-binding pockets of kinases or intercalate with DNA, the bent structure of this compound is less compatible with such targets. Instead, its specific three-dimensional shape and volatility allow it to interact effectively with olfactory receptors, leading to its use in the flavor and fragrance industry.[10]

The Pharmacological Powerhouses: Thieno[2,3-d] and Thieno[3,2-d]pyrimidines

The vast majority of therapeutic research has focused on the thieno[2,3-d] and thieno[3,2-d]pyrimidine scaffolds, which are present in numerous FDA-approved drugs and clinical trial candidates.[3][11]

Anticancer Activity

A primary application for these isomers is in oncology, where they function as potent inhibitors of key signaling pathways that drive tumor growth and proliferation.

Kinase Inhibition: Many thienopyrimidine derivatives target protein kinases, enzymes that are often overexpressed or mutated in human tumors.[11] By competing with ATP for the kinase binding site, they can halt downstream signaling. Prominent targets include:

  • Phosphoinositide 3-kinase (PI3K)

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR-2)[6]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Thienopyrimidine Inhibitors (e.g., Pictilisib) Inhibitor->PI3K

Caption: Thienopyrimidine inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

Microtubule Targeting: Certain derivatives act as microtubule targeting agents (MTAs).[12] They bind to tubulin, disrupting microtubule dynamics, which is essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.

Comparative Performance: Isomer Matters

Experimental evidence consistently demonstrates that the isomeric form is a critical determinant of potency. A study directly comparing anticancer activity found that thieno[2,3-d]pyrimidine derivatives were generally more potent than their corresponding thieno[3,2-d]pyrimidine isomers when tested against the same non-small cell lung cancer cell lines.[13] This highlights how the precise spatial arrangement of heteroatoms influences binding affinity at the target site.

Compound ClassTarget Cell LineRepresentative IC₅₀ (µM)Reference
Thieno[2,3-d]pyrimidine MCF-7 (Breast Cancer)9.80 ± 0.93[14]
Thieno[2,3-d]pyrimidine A549 (Lung Cancer)11.30 ± 1.19[14]
Thieno[3,2-d]pyrimidine MDA-MB-231 (Breast Cancer)> 50 (Low Potency)[15]
Thieno[2,3-d]pyrimidine MDA-MB-435 (Melanoma)Cytotoxic (GP = -31.02%)[13]

Table 1: Comparative cytotoxic activities of representative thienopyrimidine isomers. Lower IC₅₀ values indicate higher potency. GP refers to Growth Percent.

Synthesis and Experimental Protocols

The choice of synthetic route is governed by the desired isomeric scaffold. The thieno[2,3-d] and thieno[3,2-d] systems are often accessible via multicomponent reactions starting from appropriately substituted thiophenes.

Synthesis_Workflow Start Starting Materials (e.g., Aminothiophene ester) Reaction Cyclization Reaction (e.g., with formamide) Start->Reaction Intermediate Thienopyrimidinone Core Reaction->Intermediate Modification Functionalization (e.g., Chlorination with POCl₃) Intermediate->Modification Final Final Product (e.g., Amine Substitution) Modification->Final Screening Biological Screening (Kinase & Cell Assays) Final->Screening

Caption: General experimental workflow for thienopyrimidine synthesis and evaluation.

Protocol 4.1: Synthesis of a 4-Anilino-thieno[2,3-d]pyrimidine Derivative

This protocol describes a representative synthesis, adapted from established literature, illustrating the construction of a bioactive thienopyrimidine.[16] The causality behind each step is explained.

Step 1: Cyclization to form the Thienopyrimidinone Core

  • Objective: To construct the fused pyrimidine ring.

  • Procedure:

    • Combine 2-amino-thiophene-3-carboxylate ester (1 equivalent) with an excess of formamide.

    • Heat the mixture to reflux (approx. 190-210°C) for 1.5-2 hours. Causality: High temperature provides the activation energy for the condensation and subsequent intramolecular cyclization between the amino group and the formamide, eliminating water and ethanol to form the stable pyrimidinone ring.

    • Cool the reaction mixture to room temperature. The product will precipitate.

    • Filter the solid, wash with water and then ethanol to remove residual formamide and starting material, and dry to yield the thieno[2,3-d]pyrimidin-4-one.

  • Validation: The product can be confirmed by ¹H-NMR (disappearance of the ester protons, appearance of a pyrimidine proton singlet ~8.0 ppm and a broad NH peak) and IR spectroscopy (presence of a C=O stretch ~1690 cm⁻¹).

Step 2: Chlorination of the 4-Position

  • Objective: To activate the 4-position for nucleophilic substitution.

  • Procedure:

    • Suspend the thieno[2,3-d]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃, excess).

    • Add a catalytic amount of N,N-dimethylaniline. Causality: The pyrimidinone oxygen attacks the phosphorus atom of POCl₃. N,N-dimethylaniline acts as a base to facilitate the reaction and trap the HCl byproduct, driving the equilibrium towards the chlorinated product.

    • Reflux the mixture for 3-4 hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by pouring it onto crushed ice. The product will precipitate.

    • Filter, wash thoroughly with water to remove all acids, and dry to yield 4-chloro-thieno[2,3-d]pyrimidine.

  • Validation: Successful chlorination is confirmed by mass spectrometry (correct molecular ion peak) and the disappearance of the NH and C=O signals in NMR and IR, respectively.

Step 3: Nucleophilic Aromatic Substitution (SₙAr)

  • Objective: To introduce the desired side chain for biological activity.

  • Procedure:

    • Dissolve the 4-chloro-thieno[2,3-d]pyrimidine (1 equivalent) and the desired aniline (1.1 equivalents) in a suitable solvent like 2-propanol or ethanol.

    • Heat the mixture to reflux for 4-6 hours. Causality: The lone pair of the aniline nitrogen acts as a nucleophile, attacking the electron-deficient carbon at the 4-position and displacing the chloride leaving group. The reaction is driven to completion by heat.

    • Cool the reaction. The product often crystallizes out.

    • Filter the solid, wash with cold solvent, and recrystallize if necessary to obtain the pure 4-anilino-thieno[2,3-d]pyrimidine derivative.

  • Validation: Final structure confirmation via ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

Protocol 4.2: In Vitro Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cells.

  • Procedure:

    • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Causality: This incubation period allows the compound to exert its biological effect, whether by inhibiting proliferation or inducing cell death.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Validation & Analysis: The absorbance is directly proportional to the number of viable cells. Data is normalized to untreated control cells, and the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is calculated using non-linear regression analysis.

Conclusion and Future Perspectives

The thienopyrimidine scaffold is a testament to the principle that subtle isomeric changes can lead to dramatically different functionalities. While the aromatic, planar thieno[2,3-d] and thieno[3,2-d]pyrimidine systems have been extensively and successfully developed as potent therapeutic agents, their non-aromatic counterpart, this compound, occupies a completely different chemical space as a flavor and fragrance agent.

This comparative analysis underscores the importance of understanding structure-activity relationships. For drug development professionals, the key takeaway is the proven pharmacological potential of the thieno[2,3-d] and thieno[3,2-d] cores. For researchers, the divergence of the [3,4-d] isomer presents an intriguing question: could novel, non-planar derivatives of this scaffold be synthesized and explored for biological activities in areas where conformational flexibility, rather than rigid planarity, is a desirable trait? The continued exploration of all isomeric forms will undoubtedly uncover new and valuable chemical entities.

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  • This compound Formula. ECHEMI.
  • Showing Compound 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine (FDB021555). FooDB.
  • 5,7-DIHYDRO-2-METHYLTHIENO(3,4-D)PYRIMIDINE. gsrs.
  • Buy 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine

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A Comparative Guide to the Biological Activity of Thieno[2,3-d]pyrimidines and Quinazolines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffolds in Kinase Inhibition

In the landscape of medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for oncology, certain heterocyclic structures have earned the title of "privileged scaffolds." These core chemical motifs consistently demonstrate high affinity for the ATP-binding site of various kinases, providing a robust foundation for drug discovery. Two such scaffolds, the quinazoline and the thienopyrimidine cores, have been the subject of intensive investigation.

The quinazoline nucleus, a fusion of a benzene and a pyrimidine ring, is a cornerstone of modern targeted cancer therapy. It forms the structural basis for several FDA-approved epidermal growth factor receptor (EGFR) inhibitors, including gefitinib, erlotinib, and lapatinib.[1][2][3] Its success has established a clear structure-activity relationship (SAR) profile and a well-understood mechanism of action.

As a strategic evolution in drug design, the concept of bioisosteric replacement has led researchers to explore scaffolds that mimic the key pharmacophoric features of quinazolines while offering distinct physicochemical and biological properties. The thieno[2,3-d]pyrimidine scaffold, where the benzene ring of quinazoline is replaced by a thiophene ring, has emerged as a prominent bioisostere.[4][5][6] This guide provides a comparative analysis of the biological activities of these two critical scaffolds, focusing on their application as EGFR tyrosine kinase inhibitors, supported by experimental data and detailed protocols. While the broader thienopyrimidine family includes several isomers, this guide will focus on the thieno[2,3-d]pyrimidine core, for which the most extensive comparative data with quinazolines exists.

The Case Study: Targeting the Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its aberrant activation, often through mutations, is a key driver in several cancers, most notably non-small-cell lung cancer (NSCLC).[1] Both quinazoline and thieno[2,3-d]pyrimidine derivatives have been extensively developed to target this receptor.

The first-generation EGFR inhibitors, predominantly 4-anilinoquinazolines like gefitinib and erlotinib, were designed to be ATP-competitive inhibitors, showing remarkable efficacy in patients with activating mutations such as L858R and Del19.[7][8] However, their clinical utility is often limited by the emergence of resistance, most commonly through the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP and sterically hinders inhibitor binding.[7][8] This challenge spurred the development of next-generation inhibitors, where the thieno[2,3-d]pyrimidine scaffold has shown significant promise.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds & Activates ADP ADP EGFR->ADP Phosphorylates RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Activates Inhibitor Quinazoline or Thienopyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis

Simplified overview of the EGFR signaling pathway and its inhibition.

Comparative Biological Activity: Potency and Selectivity

The true measure of a scaffold's utility lies in the quantitative assessment of its derivatives' biological activity. The following tables summarize inhibitory data for representative compounds from both classes against wild-type (WT) and mutant forms of EGFR.

Table 1: Inhibitory Activity of Quinazoline-Based EGFR Inhibitors
CompoundTargetIC₅₀ (nM)Cancer Cell LineGI₅₀ (µM)Reference
Gefitinib EGFRWT2 - 37A431 (EGFRWT)0.008 - 0.015[2]
EGFRL858R~5H3255 (EGFRL858R)~0.01[7]
EGFRT790M>1000H1975 (L858R/T790M)>10[9]
Erlotinib EGFRWT2A549 (EGFRWT)~10[10][11]
EGFRL858R/T790M>500H1975 (L858R/T790M)>10[10][11]
Compound 24 EGFRWT-A549 (EGFRWT)6.54[2]
(Novel Quinazoline)EGFRT790M-NCI-H19751.94[2]

IC₅₀: Half maximal inhibitory concentration. GI₅₀: Half maximal growth inhibition.

Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine-Based EGFR Inhibitors
CompoundTargetIC₅₀ (nM)Cancer Cell LineGI₅₀ (µM)Reference
Compound 5a EGFRWT36.7NCI-60 Panel~0.01[10][11]
(Pyridothieno[3,2-d]pyrimidine)(Leukemia, CNS)
Compound 5b EGFRWT37.19A549-[12]
(Thieno[2,3-d]pyrimidine)EGFRT790M204.10MCF-7-[12]
Compound 25 EGFRWT59MDA-MB-2312.95[13]
(Thienopyrimidinone)FGFR29MCF-73.80[13]
Olmutinib (HM61713) EGFRT790M~1H1975 (L858R/T790M)~0.02[12]
(Thieno[2,3-d]pyrimidine)EGFRWT~45

Note: Olmutinib is an FDA-approved third-generation TKI, highlighting the clinical success of the thieno[2,3-d]pyrimidine scaffold.

Analysis and Field Insights

The data reveals a critical narrative. While the quinazoline scaffold provides exceptional potency against activating EGFR mutants, its efficacy is drastically reduced by the T790M mutation.[9] In contrast, the thieno[2,3-d]pyrimidine scaffold has proven to be a more versatile platform for developing third-generation inhibitors that effectively target the T790M mutant while maintaining selectivity over wild-type EGFR.[12]

This difference stems from the distinct geometry and electronic properties conferred by the thiophene ring compared to the benzene ring. The thiophene moiety allows for different substitution patterns and conformational flexibilities, enabling the design of molecules that can form unique interactions within the ATP-binding pocket of the T790M mutant, often through covalent bonding with a cysteine residue (C797), as seen with osimertinib (a pyrimidine-based TKI) and explored with thienopyrimidine derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated assays are paramount. Below are detailed protocols for two fundamental assays used to characterize kinase inhibitors.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine a compound's IC₅₀ value against a purified kinase enzyme. The principle is to measure the amount of ATP consumed during the phosphorylation of a substrate peptide; lower ATP consumption indicates greater enzyme inhibition.

Causality Behind Experimental Choices:

  • Kinase Buffer: Contains DTT to maintain a reducing environment, preventing enzyme oxidation, and MgCl₂ as a required cofactor for kinase activity.

  • ATP Concentration: Set near the Km value for ATP for the specific kinase to ensure competitive inhibitors can be accurately assessed.

  • ADP-Glo™ Reagent: This commercial reagent provides a highly sensitive and reliable method for quantifying ADP production, which is directly proportional to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds (thienopyrimidines, quinazolines) in 100% DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 96-well plate, add 2.5 µL of each compound dilution. Add 5 µL of a solution containing the purified EGFR enzyme (WT or mutant) and the substrate peptide in kinase buffer.

  • Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. Incubate the plate at room temperature for 60 minutes.

  • Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, H1975) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI₅₀ value.

Experimental_Workflow Design Scaffold Selection & In Silico Design (Quinazoline vs. Thienopyrimidine) Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification BiochemAssay In Vitro Biochemical Assay (e.g., EGFR Kinase Assay) Purification->BiochemAssay CellAssay Cell-Based Assay (e.g., MTT Proliferation Assay) Purification->CellAssay IC50 Determine IC₅₀ BiochemAssay->IC50 ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) IC50->ADME GI50 Determine GI₅₀ CellAssay->GI50 GI50->ADME InVivo In Vivo Efficacy Studies (Xenograft Models) ADME->InVivo

A generalized workflow for kinase inhibitor discovery and evaluation.

Conclusion: Selecting the Right Scaffold for the Target

The comparison between quinazolines and thieno[2,3-d]pyrimidines offers a compelling look into the process of rational drug design.

  • Quinazolines represent a highly validated, potent, and historically successful scaffold for targeting the ATP-binding site of kinases like EGFR.[2][3] Their development has provided a deep understanding of the required pharmacophoric elements for high-affinity binding. However, their flexibility in overcoming certain resistance mutations, like T790M, can be limited.

  • Thieno[2,3-d]pyrimidines have proven to be exceptional bioisosteres, retaining the core hinge-binding capabilities of quinazolines while offering new vectors for chemical modification.[4][5] This has enabled the development of compounds with novel inhibitory profiles, including potent activity against resistance mutants and dual-targeting capabilities. The clinical success of thienopyrimidine-based drugs validates this scaffold as a powerful tool in the arsenal of medicinal chemists.

Ultimately, the choice of scaffold is not a matter of inherent superiority but of strategic application. For well-defined ATP pockets of wild-type kinases, the quinazoline core remains an outstanding choice. However, when tackling the challenges of acquired resistance or seeking novel selectivity profiles, the thieno[2,3-d]pyrimidine scaffold provides a versatile and clinically validated alternative for developing the next generation of targeted therapies.

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Navigating the Thienopyrimidine Landscape: A Comparative Guide to Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Privileged Scaffold

For researchers, scientists, and professionals in drug development, the thienopyrimidine scaffold represents a "privileged" structure, consistently appearing in a multitude of biologically active compounds. Its resemblance to the purine core of ATP makes it an ideal starting point for designing kinase inhibitors, a cornerstone of modern oncology and inflammation research. This guide delves into the structure-activity relationship (SAR) of thienopyrimidine analogs, with a specific focus on the lesser-explored 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine and its more extensively studied isomers.

While the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine series have been the subject of numerous medicinal chemistry campaigns, the this compound isomer is primarily documented as a flavoring agent, known for its roasted, meaty aroma.[1][2] To date, a comprehensive SAR study of this specific analog in a therapeutic context is not available in the public domain. This guide, therefore, aims to provide a comparative analysis, leveraging the wealth of data from its well-studied isomers to offer insights and potential starting points for future research into the therapeutic potential of the thieno[3,4-d]pyrimidine core.

The Thienopyrimidine Core: A Tale of Three Isomers

The fusion of a thiophene and a pyrimidine ring can result in three distinct isomers: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. The orientation of the thiophene ring relative to the pyrimidine dictates the electronic and steric properties of the resulting scaffold, influencing its interaction with biological targets.

Caption: The three main isomers of the thienopyrimidine scaffold.

A Deep Dive into the SAR of Thieno[2,3-d]pyrimidine Analogs

The thieno[2,3-d]pyrimidine scaffold has been extensively explored, particularly as a source of potent kinase inhibitors.[3][4] Key positions for modification include the 2-, 4-, and 6-positions, each contributing significantly to the potency and selectivity of the resulting compounds.

Substitutions at the 4-Position: The Gateway to Kinase Inhibition

The 4-position of the thieno[2,3-d]pyrimidine ring is often the primary point of interaction with the hinge region of kinases. Modifications at this position are critical for achieving high-affinity binding.

  • Amino Substitutions: Introduction of substituted anilines at the 4-position has been a successful strategy for developing potent inhibitors of kinases like EGFR and VEGFR-2. The nature of the substituent on the aniline ring can fine-tune the activity and selectivity profile. For instance, the presence of a terminal acrylamide group on the aniline has been shown to be crucial for covalent inhibition of EGFR in certain contexts.

  • Heterocyclic Substitutions: Attaching various heterocyclic moieties at the 4-position can also lead to potent kinase inhibitors. These groups can form additional hydrogen bonds or van der Waals interactions within the ATP-binding pocket.

Caption: Key modifications at the 4-position of the thieno[2,3-d]pyrimidine core.

The Influence of the 2-Position on Potency and Selectivity

Modifications at the 2-position of the thieno[2,3-d]pyrimidine scaffold can significantly impact the overall activity and selectivity of the compounds.

  • Small Alkyl Groups: A methyl group at the 2-position is often well-tolerated and can contribute to favorable interactions within the active site.

  • Amino and Substituted Amino Groups: The introduction of an amino group at the 2-position can provide an additional hydrogen bond donor, enhancing binding affinity. Further substitution on this amino group allows for the exploration of different regions of the kinase active site.

The Role of the 6-Position in Modulating Activity

The 6-position on the thiophene ring offers another avenue for structural modification to improve the pharmacological properties of thieno[2,3-d]pyrimidine analogs.

  • Alkyl and Aryl Substitutions: Introduction of small alkyl or aryl groups at the 6-position can enhance potency. For example, a 6-ethyl substitution has been shown to increase the potency of some dual thymidylate synthase and dihydrofolate reductase inhibitors by two to three orders of magnitude compared to the 6-methyl analog.[5][6]

Comparative SAR of Thieno[3,2-d]pyrimidine Derivatives

The thieno[3,2-d]pyrimidine isomer has also been a fruitful scaffold for the discovery of bioactive molecules, including kinase inhibitors. The SAR trends for this isomer often parallel those of the thieno[2,3-d]pyrimidines, with the 4-position being a critical determinant of activity.

Experimental Data Summary

The following table summarizes the biological activity of representative thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine analogs from the literature. This data highlights the impact of substitutions at various positions on their inhibitory potency against different kinases.

Compound ID Scaffold Substituent at C2 Substituent at C4 Substituent at C6 Target Kinase IC50 (nM) Reference
1 Thieno[2,3-d]pyrimidine-NH24-(3-chloroanilino)-VEGFR-248[1]
2 Thieno[2,3-d]pyrimidine-CH34-(4-methoxyphenylamino)-c-Met25[1]
3 Thieno[2,3-d]pyrimidine-NH2-6-ethylhDHFR19[5][6]
4 Thieno[2,3-d]pyrimidine-NH2-6-ethylhTS54[5][6]
5 Thieno[3,2-d]pyrimidine-N-benzyl-N-methylamino7-phenylh-NTPDase1620[7]

Experimental Protocols

General Procedure for Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro kinase inhibitory activity of test compounds.

  • Reagents and Materials:

    • Kinase enzyme (e.g., VEGFR-2, c-Met)

    • ATP (Adenosine triphosphate)

    • Substrate peptide

    • Test compounds dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well or 384-well plate, add the kinase, substrate peptide, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

kinase_assay_workflow start Prepare Reagents plate_prep Add Kinase, Substrate, and Test Compound to Plate start->plate_prep reaction_start Initiate Reaction with ATP plate_prep->reaction_start incubation Incubate at Room Temperature reaction_start->incubation detection Stop Reaction and Measure Activity incubation->detection analysis Calculate % Inhibition and IC50 detection->analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Future Directions for this compound Analogs

Given the rich pharmacology of the thienopyrimidine scaffold, the this compound core represents an underexplored area with significant potential for the discovery of novel therapeutics. Future research in this area could involve:

  • Synthesis of Analog Libraries: The synthesis of a focused library of analogs with substitutions at the positions analogous to the 2-, 4-, and 6-positions of the thieno[2,3-d]pyrimidine scaffold.

  • Biological Screening: Screening of these analogs against a panel of kinases and other relevant biological targets to identify initial hits.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to guide the optimization of hit compounds.

By applying the lessons learned from the extensive studies on other thienopyrimidine isomers, researchers can accelerate the exploration of the therapeutic potential of the this compound scaffold.

References

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(7), 1159–1194.
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  • Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. (2009). Journal of Medicinal Chemistry, 52(18), 5789–5799.
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  • Showing Compound 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine (FDB021555). (n.d.). FooDB.
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  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). Journal of Medicinal Chemistry, 65(20), 13734–13753.
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A Comparative Guide to Validating the Mechanism of Action of a Thienopyrimidine EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of a novel thienopyrimidine-based inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). By systematically comparing the investigational compound, hereafter referred to as TP-X , with a well-established EGFR inhibitor, Gefitinib , we will outline a cascade of experiments to build a robust body of evidence for its intended MoA.

The thienopyrimidine scaffold is a key pharmacophore in targeted therapies, often acting as a competitive inhibitor at the ATP-binding site of protein kinases due to its structural similarity to the purine core.[1][2][3][4] EGFR, a receptor tyrosine kinase, is a critical regulator of cellular signaling and is frequently overexpressed or mutated in various cancers, making it a prime therapeutic target.[5][6][7][8][9] Validating that TP-X directly engages EGFR and modulates its downstream signaling is paramount for its development as a targeted anti-cancer agent.

Section 1: Biochemical Validation of Direct Target Engagement

Expertise & Experience: The Rationale

The foundational step in MoA validation is to demonstrate a direct, biochemical interaction between the inhibitor and its purified target protein. This in vitro approach isolates the interaction from the complexities of a cellular environment, providing a clean measure of the compound's intrinsic potency. We will use a kinase activity assay to determine the concentration at which TP-X inhibits 50% of EGFR's enzymatic activity (IC50) and compare this directly to Gefitinib.

Comparative Experiment: In Vitro Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.[10][11] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase's activity.[10][12]

Data Presentation: Comparative IC50 Values
CompoundTarget KinaseIC50 (nM)
TP-X EGFR (Wild-Type)8.5
Gefitinib EGFR (Wild-Type)25.7

This table presents hypothetical data for illustrative purposes.

The data suggest that TP-X is a potent inhibitor of purified EGFR, with a lower IC50 than the established comparator, Gefitinib.

Trustworthiness: Experimental Protocol

ADP-Glo™ Kinase Assay Protocol

  • Reaction Setup: In a 384-well plate, prepare a kinase reaction mixture containing assay buffer, purified recombinant EGFR enzyme, the appropriate substrate (e.g., a tyrosine-containing peptide), and ATP.

  • Compound Addition: Add serial dilutions of TP-X, Gefitinib, or a vehicle control (e.g., DMSO) to the reaction wells.

  • Kinase Reaction: Incubate the plate at 37°C for 60 minutes to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.[11][13] Incubate for 40 minutes at room temperature.[11][13]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP.[11][13] Incubate for 30-60 minutes at room temperature.[11][13]

  • Signal Detection: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Section 2: Confirming Target Engagement in a Cellular Milieu

Expertise & Experience: The Rationale

Demonstrating biochemical potency is necessary but not sufficient. It is critical to confirm that TP-X can enter a living cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in a physiological context.[14][15][16] The principle is that when a ligand binds to its target protein, it confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[15][16]

Comparative Experiment: Cellular Thermal Shift Assay (CETSA®)

We will measure the change in the melting temperature (ΔTm) of EGFR in intact cells treated with TP-X versus Gefitinib. A significant, positive thermal shift provides strong evidence of direct target binding.

Data Presentation: Comparative Thermal Shift (ΔTm)
Compound (at 10 µM)Target ProteinMelting Temp (°C) - VehicleMelting Temp (°C) - CompoundΔTm (°C)
TP-X EGFR48.556.2+7.7
Gefitinib EGFR48.555.8+7.3

This table presents hypothetical data for illustrative purposes.

The results indicate that both TP-X and Gefitinib induce a significant thermal stabilization of EGFR in intact cells, confirming robust target engagement.

cluster_0 CETSA Workflow A Treat intact cells with TP-X or Vehicle Control B Heat cells across a temperature gradient A->B C Lyse cells B->C D Separate soluble proteins from aggregated proteins (Centrifugation) C->D E Quantify remaining soluble EGFR (e.g., Western Blot) D->E F Plot soluble EGFR vs. Temperature to generate melting curve E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Trustworthiness: Experimental Protocol

CETSA® Protocol

  • Cell Treatment: Culture an EGFR-expressing cell line (e.g., A431) and treat with a high concentration of TP-X, Gefitinib, or vehicle control for 1 hour at 37°C.[14]

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by a cooling step.[17][18]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer containing protease and phosphatase inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[19]

  • Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble EGFR at each temperature point using Western blotting.

  • Data Analysis: Generate melting curves by plotting the percentage of soluble EGFR against temperature. Determine the melting temperature (Tm) and calculate the thermal shift (ΔTm) induced by the compound.

Section 3: Verifying Downstream Signaling Inhibition

Expertise & Experience: The Rationale

Upon ligand binding, EGFR dimerizes and autophosphorylates specific tyrosine residues, initiating downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways that drive cell proliferation and survival.[5][7][20][21] A true EGFR inhibitor must block this key activation step. Gefitinib works by binding to the ATP-binding site of EGFR's tyrosine kinase domain, which inhibits autophosphorylation and blocks downstream signaling.[22][23][24][25] We will use Western blotting to measure the phosphorylation status of EGFR as a direct readout of the inhibitor's functional effect in cells.

EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation Grb2 Grb2/SOS pEGFR->Grb2 PI3K PI3K pEGFR->PI3K TPX TP-X / Gefitinib TPX->pEGFR INHIBITS Ras Ras Grb2->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the point of inhibition.

Comparative Experiment: Western Blot for Phospho-EGFR

We will treat EGFR-dependent cells with TP-X and Gefitinib, stimulate the pathway with EGF, and then measure the levels of phosphorylated EGFR (p-EGFR) relative to total EGFR.

Data Interpretation

A dose-dependent decrease in the p-EGFR/total EGFR ratio for both TP-X and Gefitinib, compared to the EGF-stimulated control, validates that the compounds inhibit EGFR kinase activity in a cellular context. The expected outcome is a strong band for p-EGFR in the EGF-only lane, and faint or absent bands in the TP-X and Gefitinib treated lanes.

Trustworthiness: Experimental Protocol

Phospho-Protein Western Blot Protocol

  • Cell Culture and Treatment: Plate an EGFR-dependent cell line (e.g., A431). Serum starve the cells overnight to reduce basal signaling. Pre-treat cells with various concentrations of TP-X, Gefitinib, or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with a saturating concentration of EGF (e.g., 100 ng/mL) for 15 minutes to induce robust EGFR phosphorylation.[21]

  • Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[19][21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19][21]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.[19][21]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST.[19]

    • Incubate with a primary antibody specific for p-EGFR (e.g., Tyr1068 or Tyr1173) overnight at 4°C.[21][26]

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL chemiluminescent substrate.[19]

  • Reprobing (Self-Validation): To normalize for protein loading, strip the membrane and re-probe it with an antibody against total EGFR.[19]

  • Analysis: Quantify the band intensities using densitometry and calculate the ratio of p-EGFR to total EGFR for each condition.[19]

Section 4: Linking Mechanism to Cellular Phenotype

Expertise & Experience: The Rationale

The ultimate validation of an anti-cancer agent's MoA is to demonstrate that the molecular effects (i.e., inhibition of EGFR signaling) translate into a desired cellular phenotype, such as inhibiting cancer cell proliferation. By comparing the growth inhibitory effects of TP-X and Gefitinib in an EGFR-addicted cancer cell line, we can connect the validated mechanism to a therapeutic outcome.

Comparative Experiment: Cell Viability Assay

We will use a luminescence-based cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active, viable cells.[27][28] This will allow us to determine the concentration of each compound required to inhibit cell growth by 50% (GI50).

Data Presentation: Comparative GI50 Values
CompoundCell LineCancer TypeGI50 (nM)
TP-X NCI-H1975Non-Small Cell Lung Cancer65
Gefitinib NCI-H1975Non-Small Cell Lung Cancer150

This table presents hypothetical data for illustrative purposes.

This data demonstrates that TP-X effectively inhibits the proliferation of an EGFR-dependent cancer cell line, showing greater potency than the comparator, Gefitinib.

Trustworthiness: Experimental Protocol

CellTiter-Glo® Viability Assay Protocol

  • Cell Seeding: Seed NCI-H1975 cells (an EGFR-mutant NSCLC line) into opaque-walled 96-well plates at an optimized density and allow them to attach overnight.[27]

  • Compound Treatment: Treat the cells with a range of concentrations of TP-X and Gefitinib in a serial dilution format. Include vehicle-only wells as a negative control.[27]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[27]

    • Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[27]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[27]

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[27]

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration. Calculate the GI50 value using non-linear regression analysis.

Conclusion

This guide outlines a logical, multi-faceted approach to validating the mechanism of action for a novel thienopyrimidine inhibitor, TP-X. By systematically demonstrating (1) direct biochemical potency against purified EGFR, (2) target engagement in intact cells, (3) inhibition of downstream signaling, and (4) a corresponding anti-proliferative phenotype, a robust and compelling case for its MoA can be constructed. The direct comparison against a well-characterized drug like Gefitinib at each stage provides essential context and benchmarks the performance of the new chemical entity. This rigorous, evidence-based cascade is fundamental to the successful progression of any targeted therapeutic in the drug discovery pipeline.

References

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  • Fukuoka, M., et al. (2003). Multi-institutional randomized phase II trial of gefitinib for previously treated patients with advanced non-small-cell lung cancer. Journal of Clinical Oncology, 21(12), 2237-2246. [Link]

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  • Cohen, M. H., Williams, G. A., Sridhara, R., Chen, G., & Pazdur, R. (2004). FDA drug approval summary: gefitinib (ZD1839) (Iressa) tablets. The oncologist, 8(4), 303-306. [Link]

  • Al-Suwaidan, I. A., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1336-1349. [Link]

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A Comprehensive Guide to Benchmarking 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for the preclinical benchmarking of novel investigational compounds, using 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine as a representative molecule from the promising thienopyrimidine class. Thienopyrimidine scaffolds are bioisosteres of purines and have been identified as core components in the development of potent kinase inhibitors targeting critical cancer-related pathways like VEGFR and EGFR.[1][2][3]

Our objective is to establish a multi-faceted evaluation process, moving from direct enzymatic inhibition to cellular activity. This guide will objectively compare the hypothetical performance of our lead compound with well-characterized kinase inhibitors, supported by detailed experimental protocols and data interpretation strategies. For this benchmark, we will compare our compound against:

  • Staurosporine: A potent, broad-spectrum inhibitor, serving as a positive control for assay validity.[4]

  • Dasatinib: A multi-targeted inhibitor clinically used against Abl and Src family kinases.[4]

  • Vandetanib: An inhibitor targeting VEGFR2 and EGFR, relevant to the known activity of the broader thienopyrimidine class.[4]

Part 1: In Vitro Biochemical Potency and Selectivity

The initial and most critical step in characterizing a new kinase inhibitor is to determine its direct effect on the enzymatic activity of its intended target and to understand its specificity across the human kinome. This is crucial because off-target effects are a primary cause of toxicity and failed clinical trials.[5]

Determining On-Target Potency (IC50 Value)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency. We will employ a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction; lower ADP levels correspond to higher inhibition.[6]

This protocol measures the activity of a specific kinase by quantifying the ADP produced, which is directly proportional to enzyme activity.[6]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and benchmark inhibitors in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution series in DMSO to generate a comprehensive dose-response curve.

  • Kinase Reaction Setup (384-well plate format):

    • In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2 µL of the target kinase (e.g., VEGFR-2) in kinase reaction buffer. Causality: The buffer contains essential cofactors like MgCl2 that are necessary for kinase function.

    • Incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated, ensuring the measurement reflects true inhibition.

  • Initiation and Reaction:

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. Causality: The ATP concentration should be at or near the Km value for the specific kinase to ensure that the IC50 value is comparable across different studies and accurately reflects competitive inhibition.[7]

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using "no inhibitor" (DMSO only) as 100% activity and "no kinase" as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis A 1. Prepare Serial Dilution of Inhibitors in DMSO C 3. Add Inhibitor and Kinase to 384-well Plate A->C B 2. Prepare Kinase and Substrate/ATP Solutions E 5. Initiate with Substrate/ATP B->E D 4. Pre-incubate (15 min) C->D D->E F 6. Incubate at 30°C (60 min) E->F G 7. Add ADP-Glo™ Reagent (Stop Reaction) F->G H 8. Add Kinase Detection Reagent (Signal Generation) G->H I 9. Read Luminescence H->I J 10. Calculate IC50 Value I->J

Workflow for luminescence-based IC50 determination.
Profiling Kinase Selectivity

A truly valuable inhibitor is not just potent but also selective. To assess this, the compound is screened against a large panel of diverse kinases. This provides a "selectivity profile" that can predict potential off-target activities and guide further optimization.[8][9]

The compound of interest and benchmarks are tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases (e.g., the Promega Kinase Selectivity Profiling System or a similar service).[10][11] The percent inhibition for each kinase is determined. For any significant "hits" (e.g., >50% inhibition), a full dose-response curve is generated to determine the IC50 value, following the protocol described in section 1.1.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)[4]Dasatinib IC50 (nM)[4]Vandetanib IC50 (nM)[4]
VEGFR-2 25 --40
EGFR 150 --500
Abl>10,000-<0.45-
c-Kit8,500-<30>10,000
p60v-src5,20060.5-
PKA>10,0007--
PKCα>10,0002--

This table presents hypothetical data for our lead compound alongside established data for benchmarks to facilitate direct comparison.

Part 2: Characterization in a Cellular Context

Demonstrating that an inhibitor can effectively engage its target within the complex environment of a living cell is a critical validation step. Cell-based assays measure the downstream consequences of kinase inhibition, providing a more physiologically relevant assessment of potency.

Measuring Target Engagement and Cellular Potency (EC50)

To confirm that the inhibitor can cross the cell membrane and engage its target, we measure the phosphorylation of a known downstream substrate. A decrease in substrate phosphorylation indicates successful target inhibition.[12]

This assay quantifies the phosphorylation of a specific substrate within cells, providing a readout for the activity of the upstream kinase.[13][14]

  • Cell Culture and Treatment:

    • Seed cells that endogenously express the target kinase (e.g., HUVEC cells for VEGFR-2) in a 96-well plate and allow them to adhere overnight.

    • Starve the cells of serum for 4-6 hours to reduce basal signaling pathway activation.

    • Treat the cells with a serial dilution of the inhibitor or DMSO control for 2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., VEGF) for 15 minutes to activate the target kinase. Causality: This synchronized activation provides a robust and reproducible signal window to measure inhibition.

  • Cell Lysis:

    • Remove the media and lyse the cells directly in the plate using a buffer containing proteases and phosphatases inhibitors. Causality: Phosphatase inhibitors are critical to prevent the dephosphorylation of the substrate after lysis, preserving the signal.

  • TR-FRET Detection:

    • Transfer the cell lysates to a TR-FRET detection plate.

    • Add a detection antibody mix containing a terbium-labeled antibody against the total substrate protein and an XL665-labeled antibody specific to the phosphorylated form of the substrate.

    • Incubate to allow antibody binding. When both antibodies bind to the same phosphorylated substrate, FRET occurs.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths.

    • Calculate the ratio of the acceptor (phosphorylated) to donor (total) signals.

    • Determine the EC50 value by plotting the signal ratio against the inhibitor concentration.

G cluster_pathway Example: MAPK/ERK Signaling Pathway GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK Activates RAS RAS RTK->RAS Inhibitor 2-Methyl-5,7-dihydro- thieno[3,4-d]pyrimidine Inhibitor->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Phosphorylated Substrate) MEK->ERK Response Cellular Response (Proliferation, Survival) ERK->Response

The MAPK/ERK pathway, a key regulator of cellular processes.[13]
Assessing Antiproliferative Effects

The ultimate goal of many kinase inhibitors in oncology is to halt cancer cell proliferation. An antiproliferative assay directly measures this functional outcome.

This assay is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: Seed cancer cell lines relevant to the kinase target (e.g., HCT-116 or HepG2 for VEGFR-2 inhibitors) in a 96-well plate.[2]

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the inhibitors.

  • Incubation: Incubate the cells for 72 hours to allow for effects on proliferation to manifest.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the concentration that inhibits cell growth by 50% (GI50) by plotting percent viability against inhibitor concentration.

Summary and Interpretation

By systematically applying these assays, we can build a comprehensive profile of our investigational compound, this compound, and benchmark it effectively against known standards.

Consolidated (Hypothetical) Benchmarking Data:

ParameterThis compoundStaurosporineDasatinibVandetanib
Biochemical IC50 (VEGFR-2) 25 nM--40 nM
Biochemical IC50 (EGFR) 150 nM--500 nM
Selectivity Score (S10 at 1µM) *0.050.80.40.1
Cellular EC50 (p-ERK) 120 nM--300 nM
Antiproliferative GI50 (HCT-116) 250 nM10 nM5 nM800 nM

*Selectivity Score (S10): Fraction of kinases inhibited >90% at a 1µM dose. A lower score indicates higher selectivity.

Expert Interpretation:

The hypothetical data suggests that this compound is a potent and selective inhibitor of VEGFR-2, both biochemically and in cells. Its biochemical potency against VEGFR-2 (25 nM) is comparable to Vandetanib (40 nM).[4] Crucially, its superior selectivity score (0.05 vs. 0.1 for Vandetanib) suggests a lower potential for off-target effects. This biochemical profile translates into good cellular potency, where it inhibits a downstream marker (p-ERK) and halts cancer cell proliferation more effectively than Vandetanib. While not as broadly potent as the non-selective Staurosporine or the multi-targeted Dasatinib in antiproliferative assays, its focused activity profile makes it a promising candidate for further development as a targeted therapy.

References

  • protocols.io. (2023). In vitro kinase assay. Available at: [Link]

  • PMC (NIH). In vitro NLK Kinase Assay. Available at: [Link]

  • Semantic Scholar. Kinase selectivity profiling by inhibitor affinity chromatography. Available at: [Link]

  • PMC (NIH). Targeted Kinase Selectivity from Kinase Profiling Data. Available at: [Link]

  • PMC (NIH). Measuring and interpreting the selectivity of protein kinase inhibitors. Available at: [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • PMC (NIH). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Available at: [Link]

  • NIH. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Available at: [Link]

  • PMC (PubMed Central). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Available at: [Link]

  • Springer Protocols. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Available at: [Link]

  • PubMed. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Available at: [Link]

  • ACS Publications. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Available at: [Link]

  • ResearchGate. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Available at: [Link]

  • ACS Publications. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Available at: [Link]

  • PubMed Central. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available at: [Link]

  • ResearchGate. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Available at: [Link]

  • Taylor & Francis Online. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Available at: [Link]

  • bioRxiv. (2024). Comprehensive evaluation of phosphoproteomic-based kinase activity inference. Available at: [Link]

  • ResearchGate. (2025). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents | Request PDF. Available at: [Link]

  • PNAS. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

  • Acros Pharmatech. This compound. Available at: [Link]

  • NIH. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

  • SciELO. pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Available at: [Link]

  • PMC (NIH). (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[8][15]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Available at: [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]

  • SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]

  • PMC (NIH). (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Landscape of Thienopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Thienopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their structure, which can be seen as a bioisostere of purine bases like adenine and guanine, allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The thienopyrimidine scaffold is a core component of numerous clinically evaluated and FDA-approved drugs.[3]

Given their therapeutic importance, the development of efficient and versatile synthetic routes is a primary focus for organic and medicinal chemists. The synthesis can be broadly approached in two ways: by constructing the pyrimidine ring onto a pre-existing thiophene core or by forming the thiophene ring on a pyrimidine precursor.[4][5] This guide provides a comparative analysis of the most prominent and strategically distinct synthetic routes, offering insights into the causality behind experimental choices to aid researchers in selecting the optimal path for their specific objectives.

Route 1: The Workhorse Strategy - Gewald Reaction Followed by Pyrimidine Annulation

This is arguably the most prevalent and versatile strategy for accessing a wide array of substituted thienopyrimidines.[6][7] It is a two-stage process that first builds a highly functionalized 2-aminothiophene, which then serves as the perfect substrate for cyclization into the final fused ring system.

Causality and Mechanism

The power of this approach lies in the reliability and broad applicability of the Gewald reaction . This multicomponent reaction efficiently assembles a 2-aminothiophene from three simple starting materials: a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst like morpholine or triethylamine.[6][8] The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene.[6]

The resulting 2-aminothiophene-3-carbonitrile or 3-carboxylate is primed for the second stage: annulation of the pyrimidine ring. The ortho-disposed amino and cyano/ester groups are ideal for cyclocondensation with a one-carbon electrophile. Using formamide is the most direct method to install an unsubstituted pyrimidine ring, leading to the formation of thieno[2,3-d]pyrimidin-4(3H)-one.[8][9] The mechanism involves the initial formation of a formamidine intermediate from the aminothiophene and formamide, which then undergoes intramolecular cyclization to furnish the final product.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydrobenzo[3][10]thieno[2,3-d]pyrimidin-4-one

This protocol is adapted from methodologies described in the literature.[8][10]

Step 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • To a mixture of cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (11 mmol) in 20 mL of ethanol, add morpholine (10 mmol).

  • Heat the mixture under reflux with stirring for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product often precipitates.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The typical yield is 70-85%.

Step 2: Pyrimidine Annulation

  • Place the 2-aminothiophene product from Step 1 (5 mmol) in an excess of formamide (15 mL).

  • Heat the mixture to reflux (approx. 180-190 °C) for 2-4 hours.

  • Cool the mixture, and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thienopyrimidinone.[8][9] Typical yields are in the range of 80-95%.[9]

Gewald_Annulation_Workflow cluster_0 Stage 1: Gewald Reaction cluster_1 Stage 2: Pyrimidine Annulation Start Cyclohexanone + Ethyl Cyanoacetate + Sulfur Catalyst Morpholine in Ethanol Start->Catalyst Reflux1 Reflux (1-2h) Catalyst->Reflux1 Product1 Ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate Reflux1->Product1 Reagent2 Formamide (excess) Product1->Reagent2 Reflux2 Reflux (2-4h) Reagent2->Reflux2 FinalProduct Thieno[2,3-d]pyrimidin-4-one Reflux2->FinalProduct

Caption: Workflow for the Gewald-Annulation synthesis route.

Route 2: The Green Approach - One-Pot Multicomponent Reactions (MCRs)

In line with the principles of green chemistry, MCRs are highly valued for their efficiency, atom economy, and reduction of waste by combining multiple operational steps into a single synthetic procedure.[11]

Causality and Mechanism

Several MCRs have been developed for thienopyrimidine synthesis. A notable example is a four-component reaction of a ketone, malononitrile, elemental sulfur, and formamide.[11] This approach essentially combines the Gewald reaction and the subsequent formamide cyclization into a single, catalyzed step. The causality is elegant: the 2-aminothiophene intermediate is formed in situ and, under the reaction conditions, immediately reacts with the formamide present in the same pot to yield the final thienopyrimidine product. This circumvents the need for isolation and purification of the intermediate, saving time, solvents, and resources. Catalysts such as Zn(OAc)₂ can be employed to facilitate the reaction under milder conditions.[11]

Experimental Protocol: Four-Component Synthesis of Thieno[2,3-d]pyrimidin-4-amine Derivatives

This protocol is based on the green chemistry principles described by Shi et al.[11]

  • In a round-bottom flask, combine the ketone (1.0 mmol), malononitrile (1.5 mmol), elemental sulfur (1.1 mmol), formamide (12.0 mmol), and a suitable catalyst (e.g., 10-20 mol% of an inorganic salt).

  • Stir the mixture at a moderately elevated temperature (e.g., 80-100 °C) for 6-8 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the mixture and add water to precipitate the product.

  • Filter the solid, wash with water and a small amount of cold ethanol, and dry to obtain the final product. Yields are often high with minimal waste.

MCR_Workflow cluster_0 One-Pot Multicomponent Reaction Reactants Ketone + Malononitrile + Sulfur + Formamide Catalyst Catalyst (e.g., Zn(OAc)₂) Reactants->Catalyst Reaction Heat (6-8h) Catalyst->Reaction InSitu In situ formation of 2-aminothiophene Reaction->InSitu FinalProduct Thieno[2,3-d]pyrimidine Derivative Reaction->FinalProduct InSitu->FinalProduct

Caption: Workflow for a one-pot multicomponent synthesis.

Route 3: The Accelerated Approach - Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.[12][13]

Causality and Mechanism

Microwave energy directly and efficiently heats the reaction mixture through dielectric heating, leading to a rapid increase in temperature that can accelerate reaction rates significantly. This is particularly effective for polar solvents and reagents commonly used in thienopyrimidine synthesis. For instance, the cyclization of a 2-aminothiophene with formamide, which might take hours under conventional reflux, can often be completed in minutes in a dedicated microwave reactor. Similarly, the Gewald reaction itself can be accelerated.[14] The underlying chemical mechanism remains the same as in conventional heating, but the kinetic enhancement is substantial.

Comparative Protocol: Conventional vs. Microwave-Assisted Chlorination and Amination

This comparison is based on a typical functionalization sequence following the initial ring formation.[14]

Conventional Method:

  • A mixture of the thienopyrimidin-4-one (1 mmol), POCl₃ (5 mL), and N,N-dimethylaniline (0.1 mL) is heated at reflux for 10-14 hours.

  • After cooling, the excess POCl₃ is removed under reduced pressure. The residue is poured into ice water and neutralized with a base. The crude 4-chlorothienopyrimidine is extracted, dried, and purified.

  • The 4-chloro intermediate (1 mmol) is then refluxed with a primary amine (1.2 mmol) in ethanol for several hours to yield the final product.

Microwave-Assisted Method:

  • The chlorination step can often be accelerated, but the amination step shows a more dramatic improvement.

  • In a microwave vial, the 4-chlorothienopyrimidine (1 mmol), a primary amine (1.2 mmol), and a base like triethylamine in ethanol are sealed.

  • The mixture is irradiated in a microwave reactor at 150 °C for 30-60 minutes.[14]

  • After cooling, the product is isolated by standard workup procedures.

Microwave_Comparison cluster_0 Conventional Heating cluster_1 Microwave Irradiation C_Start 4-Chlorothienopyrimidine + Amine C_Cond Reflux in Ethanol (Several Hours) C_Start->C_Cond C_End Final Product C_Cond->C_End MW_Start 4-Chlorothienopyrimidine + Amine MW_Cond Microwave Reactor 150°C (30-60 min) MW_Start->MW_Cond MW_End Final Product MW_Cond->MW_End

Caption: Comparison of conventional vs. microwave methods.

Route 4: The Convergent Approach - Building from a Pyrimidine Core

While less common, constructing the thiophene ring onto a pre-functionalized pyrimidine is a valid and useful strategy, particularly if the desired pyrimidine core is readily available.[4]

Causality and Mechanism

This approach often utilizes a Thorpe-Ziegler cyclization. The starting point is a pyrimidine derivative bearing two key functional groups on adjacent carbons: a mercapto (or a precursor) group and a group that can be converted into a carbanion, such as a cyanomethyl group. Treatment with a base generates the carbanion, which then attacks the other side chain, leading to an intramolecular cyclization to form the thiophene ring.[4] Another strategy involves the Gewald reaction using a pyrimidine-based ketone, such as thiobarbituric acid, as the carbonyl component to directly fuse the thiophene ring.[15]

Experimental Protocol: Thorpe-Ziegler Synthesis of a Thieno[2,3-d]pyrimidine

This is a generalized protocol based on the principles of Thorpe-Ziegler cyclization.[4]

  • Start with a 4-chloro-5-cyanopyrimidine. React it with sodium hydrosulfide (NaSH) to introduce the mercapto group, yielding a 4-mercapto-5-cyanopyrimidine.

  • Alkylate the mercapto group with an α-halo-ketone or α-halo-ester (e.g., ethyl bromoacetate).

  • Treat the resulting intermediate with a strong base (e.g., sodium ethoxide in ethanol). The base will deprotonate the carbon alpha to the cyano group and the carbonyl/ester group.

  • The generated carbanion will attack the cyano group, initiating the Thorpe-Ziegler cyclization.

  • Acidic workup and subsequent tautomerization yield the fused aminothiophene ring system, resulting in the thieno[2,3-d]pyrimidine.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Gewald-AnnulationRoute 2: MCRRoute 3: Microwave-AssistedRoute 4: From Pyrimidine Core
Complexity Two distinct stagesOne-potVaries, often single stepMulti-step
Reaction Time Moderate to long (hours)Moderate (hours)Very short (minutes to 1 hr)Long (multiple steps)
Typical Yields Good to excellentGood to excellentOften higher than conventionalVariable, can be lower
Atom Economy ModerateHighModerateLow to moderate
Substrate Scope Very broadGood, but can be sensitiveBroadOften limited by precursor
Key Advantage Versatility, reliabilityEfficiency, greenSpeed, high yieldAccess to specific isomers
Key Disadvantage Multi-step, waste generationCan require optimizationRequires specialized equipmentPrecursor availability

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of synthetic route to thienopyrimidines is dictated by the specific goals of the research.

  • For exploratory chemistry and generating diverse libraries , the Gewald-Annulation route (Route 1) remains the gold standard due to its unparalleled versatility and the commercial availability of a vast array of starting materials.

  • When sustainability, efficiency, and scale-up are primary concerns, Multicomponent Reactions (Route 2) offer a superior alternative by minimizing steps and waste.

  • For rapid synthesis and high-throughput screening , Microwave-Assisted Synthesis (Route 3) is the method of choice, providing significant kinetic advantages that accelerate the discovery process.

  • The synthesis from a pyrimidine core (Route 4) is a more specialized approach, best employed when a highly functionalized pyrimidine precursor is readily accessible or when the desired substitution pattern is difficult to achieve through other methods.

By understanding the underlying mechanisms and practical considerations of these distinct synthetic strategies, researchers can make informed decisions to efficiently access the valuable thienopyrimidine scaffold for drug discovery and development.

References

  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I.
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
  • Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
  • Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applic
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings.
  • Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflamm
  • Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. DSpace Repository - Central University of Punjab.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. wjpr.net.
  • Microwave Assisted Synthesis of Some Novel Thiadiazolothienopyrimidines.
  • Synthesis of thienopyrimidine deriv
  • Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. MDPI.
  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine deriv
  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online.
  • Thienopyrimidine. Encyclopedia MDPI.
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A Senior Application Scientist's Guide to the In-Silico Modeling of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine Binding to a Kinase Target

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thienopyrimidine Scaffold and a Case for In-Silico Investigation

The thienopyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to the native purine ring of ATP.[1][2] This mimicry allows thienopyrimidine derivatives to effectively compete for the ATP-binding site of numerous protein kinases, a family of enzymes frequently implicated in oncogenesis.[3][4] Consequently, this scaffold is a cornerstone in the development of targeted kinase inhibitors.[1][2]

This guide focuses on a specific, less-characterized derivative: 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine . Due to the absence of extensive public data on its specific biological targets, we will construct a comprehensive, field-proven in-silico workflow to predict its binding characteristics. To provide a robust and comparative context, we will model its interaction with a well-validated cancer target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of tumor angiogenesis.[5][6]

Our objective is to provide researchers and drug development professionals with a detailed, replicable methodology that is not merely a sequence of steps, but a logical framework grounded in biophysical principles. We will compare the performance of our target molecule against two alternatives:

  • Alternative 1 (Structural Analog): A potent thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitor (hereafter "Thieno-Analog") derived from published studies, serving as a positive control.[5][6]

  • Alternative 2 (Marketed Drug): Sorafenib, a multi-kinase inhibitor approved for cancer therapy and a known VEGFR-2 inhibitor, providing a benchmark with a distinct chemical scaffold.[5]

This guide will follow an integrated computational approach, beginning with rapid, high-throughput docking, proceeding to the dynamic refinement of the protein-ligand complex, and culminating in a rigorous estimation of binding affinity.

Part 1: The Integrated In-Silico Modeling Workflow

The predictive power of in-silico modeling is maximized not by a single method, but by a multi-step cascade where each stage refines the results of the last. This workflow is designed to move from low-computational-cost, high-throughput screening to high-cost, high-accuracy binding energy estimation, ensuring that only the most promising candidates from each step are advanced.

G cluster_prep Phase 1: System Preparation cluster_model Phase 2: Predictive Modeling cluster_val Phase 3: Analysis & Validation PDB Target Selection & Preparation (VEGFR-2, PDB: 4ASD) DOCK Molecular Docking (Pose & Score Prediction) PDB->DOCK Receptor Structure LIG Ligand Preparation (Target + 2 Comparators) LIG->DOCK Ligand Structures MD Molecular Dynamics Simulation (Stability & Conformational Sampling) DOCK->MD Best Binding Pose MMGBSA Binding Free Energy Calculation (Affinity Estimation) MD->MMGBSA MD Trajectory (Ensemble of States) ANALYSIS Comparative Analysis (Binding Modes, ΔG, RMSD) MD->ANALYSIS Stability Metrics (RMSD, RMSF) MMGBSA->ANALYSIS Calculated Binding Free Energy EXP Experimental Validation (Kinase Assay, ITC, SPR) ANALYSIS->EXP Hypothesis for Validation

Caption: Integrated workflow for in-silico ligand binding characterization.

Part 2: Detailed Computational Protocols

This section details the step-by-step methodologies for each phase of the workflow. The causality behind each choice is explained to provide a deeper understanding of the process.

Target Protein Preparation

The quality of the initial protein structure is paramount for the accuracy of all subsequent steps.

Protocol:

  • Obtain Crystal Structure: Download the X-ray crystal structure of VEGFR-2 in complex with a known ligand from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4ASD , which contains the inhibitor Axitinib. This co-crystallized ligand helps define the active site.

  • Initial Cleaning: Use a molecular visualization tool such as UCSF Chimera or PyMOL to remove all non-essential molecules, including water, ions, and co-solvents. Retain only the protein chain(s) and the co-crystallized ligand for initial reference.

  • Structure Preparation using AutoDock Tools:

    • Load the cleaned PDB file.

    • Add Polar Hydrogens: This step is crucial for correctly defining hydrogen bond donors and acceptors.

    • Assign Gasteiger Charges: These partial atomic charges are necessary for calculating electrostatic interactions during docking.

    • Merge Non-Polar Hydrogens: Simplifies the structure without losing essential information for docking.

    • Save the prepared protein structure in the PDBQT format (e.g., 4ASD_receptor.pdbqt). The PDBQT format includes charge and atom type information required by AutoDock Vina.

Causality: Removing water molecules is standard practice as their positions in a static crystal structure are often not representative of the dynamic solvent environment and can interfere with ligand docking. Adding hydrogens and assigning charges are essential for the force field to accurately calculate interaction energies.

Ligand Preparation

Proper ligand preparation ensures that the molecule's ionization state, tautomerism, and 3D conformation are appropriate for the simulation.

Protocol:

  • Generate 2D Structures: Draw this compound, the Thieno-Analog, and Sorafenib using a chemical sketcher like ChemDraw or the online PubChem Sketcher.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structures into initial 3D conformations.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and find a low-energy conformation.

  • Prepare for Docking (AutoDock Tools):

    • Load the 3D structure of each ligand.

    • Detect the rotatable bonds. AutoDock Vina will explore the conformational space by rotating these bonds during the docking process.

    • Assign Gasteiger charges.

    • Save each prepared ligand in the PDBQT format (e.g., ligand1.pdbqt).

Molecular Docking with AutoDock Vina

Docking provides a computationally inexpensive method to predict the preferred binding orientation (pose) of a ligand and estimate its binding affinity through a scoring function.

Protocol:

  • Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. Center the grid box on the co-crystallized ligand (Axitinib in 4ASD) to ensure the search is focused on the known ATP-binding pocket. A box size of 25x25x25 Å is typically sufficient to cover the entire active site.

  • Create Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.

  • Run AutoDock Vina: Execute the docking run from the command line: vina --config conf.txt --log ligand1_log.txt.

  • Analyze Results: The output PDBQT file contains multiple binding poses (typically 9) ranked by their predicted binding affinity (in kcal/mol). The log file also contains these scores. The lowest energy score represents the most favorable predicted binding mode.

Causality: The scoring function used by Vina is an empirical free energy function that approximates the binding affinity. By focusing the search space with a grid box, we increase the efficiency and accuracy of finding the correct binding pose within the biologically relevant active site.

Molecular Dynamics (MD) Simulation with GROMACS

MD simulations provide a dynamic view of the protein-ligand complex, allowing us to assess the stability of the docked pose and observe conformational changes over time in a simulated physiological environment.[7][8][9]

Protocol:

  • Prepare Topologies:

    • Protein: Use the pdb2gmx tool in GROMACS with a suitable force field (e.g., CHARMM36m) to generate the protein topology.

    • Ligand: Generate ligand topology and parameters using a server like CGenFF or the antechamber suite for AMBER, which can be converted for GROMACS use.[7] This is a critical step as standard force fields do not contain parameters for novel drug-like molecules.

  • Combine Protein and Ligand: Merge the coordinate files of the top-ranked docked pose and the prepared protein. Update the master topology file to include the ligand parameters.

  • System Solvation and Ionization:

    • Create a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein to the edge).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization to remove steric clashes between the solute, solvent, and ions.

  • Equilibration (NVT and NPT):

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the system for ~100 ps with position restraints on the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate for another ~200-500 ps, still with restraints, to bring the system to the correct density.

  • Production MD: Run the simulation for 50-100 nanoseconds (ns) without position restraints. Save the coordinates (trajectory) every 10 picoseconds (ps).

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time. A stable RMSD indicates that the system has reached equilibrium.

    • Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the protein.

G P Protein-Ligand Complex (from Docking) Box Define Simulation Box P->Box Solvate Add Water (Solvation) Box->Solvate Ions Add Ions (Neutralize) Solvate->Ions EM Energy Minimization Ions->EM NVT NVT Equilibration (Temperature) EM->NVT NPT NPT Equilibration (Pressure) NVT->NPT MD Production MD Run NPT->MD

Caption: Workflow for setting up an MD simulation system in GROMACS.

Binding Free Energy Calculation with AMBER (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the free energy of binding from an MD trajectory. It offers a balance between accuracy and computational cost.[10]

Protocol:

  • Extract Frames: From the production MD trajectory, select a stable portion (e.g., the last 20 ns) and extract frames at regular intervals (e.g., every 100 ps).

  • Create Topologies: Using the ante-MMPBSA.py script in AmberTools, create three separate topology files: one for the complex, one for the receptor alone, and one for the ligand alone.

  • Run MM/PBSA Calculation: Use the MMPBSA.py script to calculate the binding free energy. The script will compute the following for each frame:

    • ΔE_gas: Gas-phase molecular mechanics energy (van der Waals + electrostatic).

    • ΔG_solv: Solvation free energy, separated into polar (calculated with Poisson-Boltzmann) and non-polar (calculated from solvent-accessible surface area) components.

    • ΔG_bind = ΔE_gas + ΔG_solv

  • Average Results: The final reported ΔG_bind is the average over all analyzed frames.

Causality: While docking scores are useful for ranking, they are based on a static picture. MM/PBSA improves upon this by averaging the interaction energy over an ensemble of conformations sampled during the MD simulation, providing a more robust estimate of binding affinity.

Part 3: Comparative Analysis and Data Interpretation

The true insight from in-silico modeling comes from the objective comparison of quantitative data. The following tables present hypothetical but realistic data for our three compounds against VEGFR-2.

Table 1: Molecular Docking and MD Stability Results

CompoundDocking Score (kcal/mol)Key H-Bond Interactions (Hinge Region)Ligand RMSD (Å) (Avg. over last 20 ns)
This compound -7.8Cys9191.8 ± 0.4
Thieno-Analog (Alternative 1) -9.5Cys919, Asp10461.2 ± 0.3
Sorafenib (Alternative 2) -10.2Cys919, Asp10461.1 ± 0.2

Table 2: Binding Free Energy Estimation

CompoundΔG_bind (kcal/mol) (MM/PBSA)ΔE_gas (kcal/mol)ΔG_solv (kcal/mol)
This compound -25.6 ± 3.1-45.2+19.6
Thieno-Analog (Alternative 1) -38.9 ± 2.5-65.8+26.9
Sorafenib (Alternative 2) -42.1 ± 2.2-70.3+28.2

Interpretation:

  • Binding Affinity: Based on both the docking scores and the more rigorous MM/PBSA calculations, our target molecule, this compound, is predicted to bind to VEGFR-2, but with a lower affinity than both the optimized Thieno-Analog and the established drug Sorafenib.

  • Binding Stability: The ligand RMSD from the MD simulation provides a measure of how much the ligand's position fluctuates within the binding pocket. The higher RMSD for our target molecule (1.8 Å) compared to the alternatives (<1.3 Å) suggests a less stable binding mode. This corroborates the lower calculated affinity.

  • Key Interactions: Analysis of the binding poses reveals that all three compounds engage with the critical "hinge region" residue Cys919, a hallmark of Type II kinase inhibitors. However, the more potent alternatives, Thieno-Analog and Sorafenib, form an additional crucial hydrogen bond with the DFG-motif residue Asp1046, which likely accounts for their superior affinity. The smaller size of this compound may preclude it from reaching this secondary interaction point effectively.

Part 4: The Self-Validating System: Experimental Corroboration

In-silico predictions are hypotheses. To build a trustworthy drug discovery pipeline, these computational results must be validated through rigorous experimental assays.

  • Kinase Inhibition Assay: An in vitro biochemical assay (e.g., using LanthaScreen™ or ADP-Glo™) should be performed to measure the IC50 value of this compound against VEGFR-2. This provides a direct experimental measure of potency to compare with the calculated ΔG_bind.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamic parameters of binding. It can directly measure the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile to validate the computational predictions.

  • Structure-Activity Relationship (SAR): The in-silico model predicts that interacting with Asp1046 is key for high affinity. Synthesizing and testing analogs of this compound designed to form this interaction would be a powerful way to validate the structural hypothesis generated by the model.

By integrating predictive modeling with empirical validation, we create a robust, self-correcting cycle that accelerates the optimization of lead compounds and enhances the probability of success in drug development.

References

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Overcoming the Challenge of Drug Resistance: A Comparative Guide to the Efficacy of Thienopyrimidine Derivatives in Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pervasive Challenge of Multidrug Resistance in Oncology

The development of multidrug resistance (MDR) remains a primary obstacle to successful cancer chemotherapy. MDR is a phenomenon whereby cancer cells exhibit simultaneous resistance to a variety of structurally and mechanistically unrelated anticancer drugs, significantly limiting the efficacy of treatment regimens. One of the most well-characterized mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration to sub-therapeutic levels.[1] This guide provides a comparative analysis of the thienopyrimidine scaffold, a promising class of heterocyclic compounds, in overcoming drug resistance, with a focus on their efficacy in resistant cell lines compared to conventional chemotherapeutics.

The thienopyrimidine core, a bioisostere of purine, has emerged as a versatile scaffold in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities, including potent anticancer effects.[2][3] Their ability to be readily functionalized allows for the fine-tuning of their pharmacological properties to target various cellular pathways implicated in cancer progression and resistance. This guide will delve into the efficacy of thienopyrimidine derivatives that employ distinct mechanisms of action to combat resistant cancer cells, supported by experimental data from peer-reviewed studies.

Comparative Efficacy of Thienopyrimidine Derivatives

The versatility of the thienopyrimidine scaffold allows for the development of compounds that can circumvent drug resistance through various mechanisms. This section compares the efficacy of different classes of thienopyrimidine derivatives against resistant cancer cell lines, juxtaposed with the performance of standard-of-care chemotherapeutics.

Circumventing P-glycoprotein (P-gp) Mediated Resistance

P-glycoprotein is a key driver of resistance to a wide range of chemotherapeutics, including taxanes and anthracyclines. The doxorubicin-resistant breast cancer cell line MCF-7/ADR (also known as NCI/ADR-RES, which is now understood to be of ovarian cancer origin) and the paclitaxel-resistant lung cancer cell line A549/Taxol are classic models that exhibit high levels of P-gp expression.[1][4]

Comparative Analysis:

Thienopyrimidine derivatives designed as microtubule polymerization inhibitors have shown promise in overcoming P-gp-mediated resistance. Unlike paclitaxel, a substrate for P-gp, these novel agents may not be recognized by the efflux pump, thus retaining their cytotoxic activity in resistant cells.

Compound/DrugCell Line (Sensitive)IC50 (Sensitive)Cell Line (Resistant)IC50 (Resistant)Resistance FoldMechanism of ActionReference(s)
Doxorubicin MCF-7~9.0 nM - 400 nMMCF-7/ADR~700 nM - 800.85 nM~1.75 - 89DNA Intercalator / Topo II Inhibitor[5]
Paclitaxel A549~10.18 µg/L (~11.9 nM)A549/Taxol~248.68 µg/L (~291.3 nM)~24.4Microtubule Stabilizer[6]
Thienopyrimidine (Microtubule Inhibitor Example) HeLa< 1 nMMCF-7/Adr (P-gp+)Low nM rangeNot a P-gp substrateMicrotubule Polymerization Inhibitor[7][8]

Note: Specific IC50 values for a single thienopyrimidine microtubule inhibitor across a sensitive/resistant pair were not available in the search results. The data presented reflects the general finding that such compounds retain potency in P-gp overexpressing lines.

The data clearly illustrates the dramatic loss of efficacy for standard chemotherapeutics in P-gp overexpressing cell lines. In contrast, certain thienopyrimidine derivatives that inhibit microtubule polymerization are not substrates for P-gp and therefore maintain their potent cytotoxic effects, demonstrating their potential to overcome this common resistance mechanism.[7]

Targeting Angiogenesis in Resistant Tumors: VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Inhibitors of VEGFR-2, such as sorafenib, are used in the treatment of various cancers. However, resistance to these agents can also develop. Thieno[2,3-d]pyrimidine derivatives have been extensively explored as potent VEGFR-2 inhibitors.

Comparative Analysis:

Several studies have reported thieno[2,3-d]pyrimidine derivatives with VEGFR-2 inhibitory activity comparable to or exceeding that of the multi-kinase inhibitor sorafenib.

CompoundTargetIC50 (Enzymatic Assay)Cell LineIC50 (Cell-based Assay)Reference(s)
Sorafenib VEGFR-2~90 nMHCT-116, HepG2-[9]
Compound 17f (thieno[2,3-d]pyrimidine) VEGFR-20.23 ± 0.03 µMHCT-1162.80 ± 0.16 µM[10]
HepG24.10 ± 0.45 µM[10]

Compound 17f, a thieno[2,3-d]pyrimidine derivative, demonstrates VEGFR-2 inhibition in the same range as sorafenib, along with potent anti-proliferative activity against human cancer cell lines.[10] While direct comparisons in sorafenib-resistant lines are still emerging, the potent activity of this class of compounds suggests they may be effective in such contexts, potentially by binding to the kinase domain in a manner that is unaffected by resistance-conferring mutations.

The signaling pathway downstream of VEGFR-2 activation is a critical driver of angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Thieno_P Thienopyrimidine Inhibitors Thieno_P->VEGFR2 Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and the point of intervention for thienopyrimidine inhibitors.

Overcoming Antifolate Resistance: DHFR Inhibition

Methotrexate (MTX) is a widely used chemotherapeutic that inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and subsequent DNA replication.[11] Resistance to methotrexate can arise from impaired drug transport into the cell or from mutations in the DHFR enzyme that reduce its binding affinity for the drug.

Comparative Analysis:

Thieno[2,3-d]pyrimidine derivatives have been designed as both classical and non-classical antifolates that can inhibit DHFR. Some of these compounds have demonstrated efficacy in cell lines with known resistance to methotrexate.

Compound/DrugTargetIC50 vs human DHFRCell LineIC50 (Cell-based Assay)Reference(s)
Methotrexate DHFR~0.02 µMMCF-7 (Resistant)114.31 ± 5.34 nM[11][12]
Saos-2 (Resistant)>1,000 nM[11]
Compound 7 (thieno[2,3-d]pyrimidine) DHFR0.56 µM--[12]

While Compound 7 is a less potent inhibitor of purified human DHFR than methotrexate, its different chemical structure may allow it to better penetrate cells or be less susceptible to efflux, offering an advantage in certain resistant contexts.[12] The development of non-classical thienopyrimidine antifolates that do not require active transport by the reduced folate carrier is a key strategy to bypass this common resistance mechanism.[12]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in the evaluation of these compounds.

Cell Viability (MTT) Assay

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Add serially diluted compounds to wells B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4h (Formazan formation) E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H

Caption: Workflow for a typical MTT cell viability assay.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thienopyrimidine derivatives and control drugs in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells as a negative control and a medium-only blank.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide, DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of single cells after treatment with a cytotoxic agent.

  • Cell Treatment: Plate cells in 6-well plates and treat with various concentrations of the test compound for a defined period (e.g., 24 hours).

  • Cell Seeding for Colony Formation: After treatment, wash the cells with PBS, trypsinize, and count them. Seed a precise number of viable cells (e.g., 200-1000 cells, depending on the expected toxicity) into new 60 mm culture dishes.

  • Incubation: Incubate the dishes for 1-3 weeks, allowing individual cells to proliferate and form colonies (defined as a cluster of at least 50 cells).

  • Fixation and Staining: Gently wash the colonies with PBS. Fix the colonies with a solution of 10% buffered formalin for 15-30 minutes. Stain with a 0.5% crystal violet solution for 30 minutes.

  • Colony Counting: Wash away the excess stain with water and allow the dishes to air dry. Count the number of colonies in each dish.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the compound's effect on the reproductive integrity of the cells.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the compound of interest for 24-48 hours. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 2 hours (or store at -20°C).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a DNA-intercalating fluorescent dye, and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the compound for the desired time. Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Add more binding buffer and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (loss of membrane integrity allows PI to enter and stain the DNA).

Conclusion and Future Directions

The thienopyrimidine scaffold represents a highly promising and versatile platform for the development of novel anticancer agents capable of overcoming clinically relevant mechanisms of drug resistance. The ability of thienopyrimidine derivatives to function as potent inhibitors of key cellular targets such as VEGFR-2 and tubulin, while potentially avoiding recognition by efflux pumps like P-glycoprotein, underscores their therapeutic potential. Furthermore, the development of novel thienopyrimidine-based DHFR inhibitors offers a strategy to circumvent resistance to classical antifolates.

The comparative data presented in this guide highlights the potential of these compounds to retain efficacy in cell lines where standard chemotherapeutics have failed. The detailed experimental protocols provided serve as a resource for researchers seeking to evaluate novel compounds in the context of drug resistance. Future research should focus on the in vivo evaluation of the most promising thienopyrimidine derivatives in animal models of drug-resistant cancers and further elucidate their interactions with specific ABC transporters. The continued exploration of this chemical space is poised to deliver a new generation of therapeutics to address the pressing challenge of multidrug resistance in oncology.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine is foundational to therapeutic innovation. This compound, part of the thienopyrimidine class, is a valuable scaffold in medicinal chemistry due to its structural similarity to purines, allowing it to interact with various biological targets[1][2]. However, beyond its synthesis and application, a commitment to safety and environmental stewardship necessitates a rigorous and well-documented protocol for its disposal.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory. The procedures outlined here are designed to be self-validating, integrating causality with action to build a protocol that is both robust and intuitive for laboratory personnel.

Hazard Profile and Essential Safety Assessment

Understanding the specific hazards of a compound is the critical first step in developing a safe disposal plan. This assessment directly informs the requirements for personal protective equipment (PPE), segregation, and waste container selection.

Table 1: Chemical Identification for this compound

IdentifierValue
Chemical Name This compound[3][4]
CAS Number 36267-71-7[3][4][5][6]
Molecular Formula C₇H₈N₂S[3][4][7]
Appearance White to pale yellow crystalline solid[3][4]
Solubility Very slightly soluble in water; soluble in ethanol[3][4]

The primary hazard, as defined by the Globally Harmonized System (GHS), is acute oral toxicity.[5] This dictates that the primary route of exposure to mitigate is ingestion, followed by inhalation of dust and direct skin or eye contact.

Table 2: GHS Hazard Classification and Precautionary Statements

Hazard ClassGHS CodeSignal WordPrecautionary Statements (Disposal Relevant)
Acute Toxicity, Oral (Category 4) H302Warning P264: Wash hands thoroughly after handling.[4][5] P270: Do not eat, drink or smoke when using this product.[4][5] P301+P317: IF SWALLOWED: Get medical help.[4][5] P501: Dispose of contents/container to an appropriate treatment and disposal facility...[3][4][5]
Skin Irritation (Category 2) H315Warning P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
Serious Eye Irritation (Category 2A) H319Warning P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Note: While H302 is the most consistently reported classification, some safety data sheets also indicate potential for skin and eye irritation (H315, H319)[8]. Best practice dictates preparing for the highest level of reported hazard.

Pre-Disposal Protocol: Safe Handling and Segregation

Proper disposal begins long before the waste container is full. It starts with the correct handling of the material at the bench to minimize exposure and prevent cross-contamination.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Prevents eye contact with dust or splashes of solutions containing the compound.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Gloves should be inspected before use and washed before removal[9][10].
Body Protection Standard laboratory coat.Protects skin and clothing from contamination[10].
Respiratory Use in a certified chemical fume hood.Essential for preventing inhalation of airborne particles, especially when handling the solid compound[10][11].
Step-by-Step Handling for Waste Generation:
  • Designate the Work Area: All work with this compound, including weighing and solution preparation, must be conducted within a properly functioning chemical fume hood[10]. This is a non-negotiable engineering control to mitigate inhalation risks.

  • Control Dust Generation: When handling the solid form, avoid actions that create dust. Use weighing paper or a contained vessel for transfers. If possible, use pre-made solutions to eliminate the handling of powders[12].

  • Segregate Waste Streams at the Source:

    • Solid Waste: Contaminated items such as weighing papers, gloves, and pipette tips should be collected in a designated, sealed bag or container inside the fume hood.

    • Liquid Waste: Unused or spent solutions should be collected in a dedicated liquid waste container. Do not mix with other waste streams unless compatibility has been verified. The thienopyrimidine structure does not suggest incompatibility with common organic solvents, but it should never be mixed with strong oxidizing agents or acids without a formal compatibility assessment.

Waste Containment and Labeling: A Regulatory Imperative

The containment and labeling of hazardous waste are strictly regulated by agencies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[13][14]. Adherence to these standards is crucial for legal compliance and the safety of all personnel.

Protocol for Waste Container Setup:
  • Select a Compatible Container: The container must be chemically compatible with the waste. For this compound and its solutions in common lab solvents (e.g., ethanol, DMSO), a high-density polyethylene (HDPE) or glass bottle with a screw-top cap is appropriate[15]. The container must be free of damage and have a secure, leak-proof closure[13].

  • Prepare the Label: Before any waste is added, the container must be labeled. An EPA-compliant label includes:

    • The words "HAZARDOUS WASTE" [16][17].

    • The full chemical name: "this compound" . If in solution, list all components and their approximate percentages.

    • The associated hazards: "Toxic," "Irritant" [16].

    • The location where the waste was generated (e.g., Building, Room Number, PI Name)[17].

  • Transfer Waste: Carefully transfer the generated waste into the labeled container. For liquids, use a funnel to prevent spills.

  • Maintain Headspace: Do not fill liquid waste containers to more than 90% capacity[14]. This 10% headspace is essential to allow for vapor expansion with temperature changes, preventing container rupture[17].

  • Secure the Container: Always keep the waste container tightly closed except when actively adding waste[15]. This minimizes the release of vapors and prevents spills.

On-Site Accumulation and Final Disposal Pathway

Properly contained and labeled waste must be stored safely while awaiting pickup by a licensed disposal vendor.

Satellite Accumulation Area (SAA) Management:

An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected[15][16].

  • Location: The SAA must be under the direct control of laboratory personnel[14]. It should be clearly marked with a "Hazardous Waste Satellite Accumulation Area" sign.

  • Segregation: Store the waste container in a secondary containment bin (e.g., a plastic tub) to contain potential leaks. Ensure it is segregated from incompatible materials, particularly strong acids and oxidizers[13][17].

  • Volume Limits: An SAA can hold up to 55 gallons of hazardous waste total, but only one quart of any acutely hazardous waste[16][17]. While this compound is not classified as acutely hazardous, this is a key regulatory distinction to be aware of.

  • Inspection: The SAA should be inspected weekly to check for leaks, container degradation, and proper labeling[13].

Final Disposal Workflow:

The ultimate disposal must be handled by professionals. The laboratory's responsibility is to prepare the waste for a safe and compliant handoff.

  • Monitor Fill Level: Once the waste container is full (or within 90% capacity), it must be removed from the SAA within three days[15].

  • Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the contracted hazardous waste disposal company to schedule a pickup. Provide them with a clear description of the waste.

  • Documentation: Maintain a log of the waste generated. This creates a clear record for regulatory reporting and internal safety audits.

  • Professional Disposal: The licensed waste vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). There, it will be disposed of via methods such as high-temperature incineration, which is a common and effective method for organic chemical waste.

Below is a decision workflow diagram that summarizes the process from waste generation to final pickup.

G start Waste Generated is_solid Pure Solid or Contaminated PPE? start->is_solid is_liquid Liquid Solution? start->is_liquid container_solid Select Lined Solid Waste Container is_solid->container_solid Yes container_liquid Select Compatible Liquid Waste Bottle (Glass/HDPE) is_liquid->container_liquid Yes labeling Affix 'Hazardous Waste' Label with Full Chemical Details container_solid->labeling container_liquid->labeling storage Store in Designated SAA with Secondary Containment labeling->storage is_full Container Full (or project complete)? storage->is_full is_full->storage No contact_ehs Contact EHS/Waste Vendor for Pickup within 3 Days is_full->contact_ehs Yes end Waste Awaiting Pickup contact_ehs->end

Figure 1: Decision workflow for the proper disposal of this compound waste.

Emergency Procedures for Spills

In the event of an accidental release, a prepared response is critical to ensure personnel safety.

  • Small Spill (Contained within the fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material like vermiculite.

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into your hazardous solid waste container.

    • Decontaminate the surface with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spill (Outside of a fume hood):

    • Evacuate the immediate area.

    • Alert others and contact your institution's EHS emergency line immediately.

    • If safe to do so, close the doors to the laboratory to contain any vapors.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. Await the arrival of the emergency response team.

By adhering to this comprehensive disposal guide, you not only ensure regulatory compliance but also uphold the highest standards of laboratory safety and environmental responsibility. This protocol transforms procedural steps into a self-validating safety system, empowering researchers to manage chemical waste with confidence and precision.

References

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A Comprehensive Guide to the Safe Handling of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine (CAS No: 36267-71-7). As a thienopyrimidine derivative, this compound is of interest in medicinal chemistry and drug discovery due to its structural relationship to purine bases.[1][2] Adherence to the following protocols is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Hazard Identification and Risk Assessment

Before handling this compound, a thorough risk assessment is mandatory. The primary identified hazards associated with this compound are:

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4][5][6]

While comprehensive toxicological data is not available for this specific compound, it is prudent to handle it with care, assuming it may present other unknown hazards.[4][7] All personnel must review the Safety Data Sheet (SDS) before commencing any work.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is required to establish a primary barrier against exposure.

Eye and Face Protection

Given the significant risk of serious eye irritation, robust eye protection is paramount.[3]

  • Mandatory: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Recommended for Splash Risk: When there is a potential for splashing, such as during solution preparation or transfer of large quantities, a full-face shield should be worn in addition to safety goggles.[8][9]

Hand Protection

To prevent skin contact, chemically impermeable gloves are required.[7]

  • Glove Selection: Nitrile or neoprene gloves are recommended for handling this compound and its solutions.[10] Always inspect gloves for tears or holes before use.[9]

  • Glove Technique: Employ proper glove removal techniques to avoid contaminating your skin.[3] Never touch common surfaces like doorknobs, phones, or keyboards with gloved hands.[8] Wash hands thoroughly after removing gloves.[9]

Protective Clothing
  • Laboratory Coat: A buttoned lab coat must be worn to protect skin and clothing from potential contamination.[9][11]

  • Impervious Apron: For procedures with a high risk of splashes, a chemically resistant apron should be worn over the lab coat.[9]

  • Footwear: Closed-toed shoes are mandatory in the laboratory; sandals or other open-toed footwear are strictly prohibited.[12]

Respiratory Protection

Engineering controls, such as a chemical fume hood, are the primary means of controlling inhalation exposure. However, respiratory protection may be necessary in certain situations.

  • When to Use: If exposure limits are exceeded, if irritation or other symptoms are experienced, or in the event of a spill outside of a fume hood, a full-face respirator should be used.[4] All handling of the solid compound or volatile solutions should be conducted within a certified chemical fume hood.[13]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This section outlines a procedural workflow designed to minimize exposure and ensure safe handling from receipt of the compound to its final use.

Preparation and Engineering Controls
  • Designated Area: Designate a specific area within a certified chemical fume hood for all work with this compound.[14]

  • Ventilation: Ensure adequate ventilation. All manipulations of the solid compound that could generate dust, and all work with its solutions, must be performed in a chemical fume hood.[3]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

Handling the Compound
  • Donning PPE: Before entering the designated area, don the required PPE in the following order: lab coat, safety goggles (and face shield if necessary), and then gloves.

  • Weighing and Transfer: Handle the solid compound carefully to avoid the formation of dust and aerosols.[3]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • General Practices: Do not eat, drink, or smoke in the laboratory.[5] Avoid pipetting by mouth.[14]

Post-Procedure
  • Decontamination: Clean the work area thoroughly after each use.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of single-use PPE as outlined in the disposal plan.

Disposal Plan: Managing Waste Safely and Compliantly

Proper waste management is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization

In the absence of specific data, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[7]

Waste Segregation and Collection
  • Containers: Use separate, clearly labeled, leak-proof, and chemically compatible containers for solid and liquid waste.[10]

  • Solid Waste: Collect contaminated gloves, weighing paper, and other solid materials in a designated solid hazardous waste container.[10]

  • Liquid Waste: Collect unused or spent solutions in a designated liquid hazardous waste container. Do not mix with other solvent wastes unless compatibility is confirmed.[7]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container.[7]

Container Management
  • Labeling: Affix a hazardous waste tag to each container as soon as the first drop of waste is added. The label must include the full chemical name and associated hazards.[7]

  • Storage: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area within the laboratory.[10]

Final Disposal
  • Professional Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the material.[3] Do not dispose of this chemical down the drain or in regular trash.[7]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]

Summary of Personal Protective Equipment

Protection TypeMinimum RequirementRecommended for Enhanced Safety
Eye/Face Tightly fitting safety gogglesFull-face shield over goggles
Hand Chemical-resistant gloves (e.g., nitrile)Double-gloving for extended use
Body Laboratory coat and closed-toed shoesChemically resistant apron
Respiratory Not required when using a fume hoodFull-face respirator for spills or inadequate ventilation

Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management a Consult SDS and perform risk assessment b Don appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Handle solid to avoid dust generation b->c d Prepare solutions carefully to prevent splashes c->d e Segregate waste (Solid, Liquid, Sharps) d->e f Label containers as 'Hazardous Waste' e->f g Store in Satellite Accumulation Area f->g h Contact EHS for pickup g->h

Caption: Workflow for handling this compound.

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Reactant of Route 1
2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.